molecular formula C14H11BO2 B13159141 Anthracen-1-ylboronic acid

Anthracen-1-ylboronic acid

Cat. No.: B13159141
M. Wt: 222.05 g/mol
InChI Key: DYBXVITUBPGBBW-UHFFFAOYSA-N
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Description

Anthracen-1-ylboronic acid is a useful research compound. Its molecular formula is C14H11BO2 and its molecular weight is 222.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H11BO2

Molecular Weight

222.05 g/mol

IUPAC Name

anthracen-1-ylboronic acid

InChI

InChI=1S/C14H11BO2/c16-15(17)14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9,16-17H

InChI Key

DYBXVITUBPGBBW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC2=CC3=CC=CC=C3C=C12)(O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Anthracen-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene (B1667546) derivatives are a significant class of polycyclic aromatic hydrocarbons that have garnered considerable interest in materials science and drug development due to their unique photophysical and electronic properties. Anthraceneboronic acids, in particular, serve as crucial intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This guide provides a comprehensive overview of the proposed synthesis and characterization of anthracen-1-ylboronic acid, a less common isomer. The methodologies and data are extrapolated from known procedures for other anthraceneboronic acid derivatives and general principles of organic synthesis.

Proposed Synthesis of this compound

The most plausible and widely used method for the synthesis of arylboronic acids is the reaction of an organometallic reagent (derived from the corresponding aryl halide) with a trialkyl borate (B1201080), followed by acidic hydrolysis. For this compound, the synthesis would commence with 1-bromoanthracene (B1281567).

Synthetic Pathway

The proposed two-step synthesis involves the formation of an anthracen-1-yl Grignard or organolithium reagent from 1-bromoanthracene, which then reacts with a borate ester. Subsequent hydrolysis yields the target boronic acid.

Synthesis_Pathway Proposed Synthesis of this compound 1-Bromoanthracene 1-Bromoanthracene Intermediate Anthracen-1-yl organometallic reagent 1-Bromoanthracene->Intermediate Mg or n-BuLi THF, low temp. Boronic_Ester Anthracen-1-ylboronic ester Intermediate->Boronic_Ester 1. Reaction Borate_Ester Trialkyl borate (e.g., B(OiPr)3) Borate_Ester->Boronic_Ester 2. Quench Product This compound Boronic_Ester->Product Acidic Hydrolysis (e.g., HCl)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

This protocol is adapted from general procedures for the synthesis of arylboronic acids.

Materials:

  • 1-Bromoanthracene

  • Magnesium turnings (for Grignard) or n-Butyllithium (for organolithium)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Formation of the Organometallic Reagent:

    • Grignard Method: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq). Add a solution of 1-bromoanthracene (1.0 eq) in anhydrous THF via a dropping funnel. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting Grignard reagent to -78 °C.

    • Organolithium Method: Dissolve 1-bromoanthracene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere. Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at this temperature.

  • Borylation:

    • To the cooled (-78 °C) solution of the organometallic reagent, add triisopropyl borate (1.5 eq) dropwise. The reaction is exothermic, so maintain a low temperature.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.

    • Stir vigorously for 1-2 hours to ensure complete hydrolysis.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, or by column chromatography on silica (B1680970) gel.

Characterization

As no specific characterization data for this compound is available, the following table presents predicted and analogous data based on other anthraceneboronic acid isomers and general chemical principles.

PropertyPredicted/Analogous Value
Molecular Formula C₁₄H₁₁BO₂
Molecular Weight 222.05 g/mol
Appearance Off-white to yellow solid
Melting Point Expected in the range of 200-250 °C (by analogy to 9-isomer)[1]
¹H NMR (CDCl₃, δ ppm) Predicted: Aromatic protons in the range of 7.4-8.6 ppm. The proton ortho to the boronic acid group will likely be shifted downfield. A broad singlet for the B(OH)₂ protons around 5-6 ppm.
¹³C NMR (CDCl₃, δ ppm) Predicted: Aromatic carbons in the range of 120-140 ppm. The carbon attached to the boron atom will be a key signal.
IR (KBr, cm⁻¹) Predicted: Strong, broad O-H stretch (~3300 cm⁻¹), B-O stretch (~1350 cm⁻¹), aromatic C-H and C=C stretches.

Applications in Research and Drug Development

Arylboronic acids are indispensable tools in modern organic synthesis. This compound, once synthesized, would be a valuable building block for:

  • Suzuki-Miyaura Cross-Coupling: Introducing the anthracen-1-yl moiety into complex organic molecules, which is crucial for the development of novel pharmaceuticals, agrochemicals, and advanced materials.

  • Chan-Lam Coupling: Formation of C-N and C-O bonds.

  • Materials Science: Synthesis of novel organic light-emitting diode (OLED) materials, fluorescent probes, and organic semiconductors, leveraging the photophysical properties of the anthracene core.

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from starting materials to the potential applications of this compound.

Workflow General Workflow for this compound cluster_synthesis Synthesis cluster_application Applications Start 1-Bromoanthracene Step1 Formation of Organometallic Intermediate Start->Step1 Step2 Borylation with Trialkyl Borate Step1->Step2 Step3 Hydrolysis and Purification Step2->Step3 Product This compound Step3->Product Suzuki Suzuki-Miyaura Coupling Product->Suzuki ChanLam Chan-Lam Coupling Product->ChanLam Materials Materials Science (e.g., OLEDs) Product->Materials

Caption: Workflow from synthesis to application of this compound.

Conclusion

While specific literature on this compound is sparse, its synthesis is highly feasible through well-established methodologies for preparing arylboronic acids. This guide provides a robust, albeit hypothetical, framework for its preparation and characterization, offering a valuable starting point for researchers and professionals in drug development and materials science. The successful synthesis of this isomer would unlock new avenues for creating novel molecular architectures with potentially unique and beneficial properties derived from the anthracen-1-yl scaffold.

References

Spectroscopic Analysis of Anthracen-1-ylboronic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and materials science, a comprehensive understanding of the spectroscopic characteristics of key organic compounds is paramount. This technical guide focuses on the spectroscopic data of Anthracen-1-ylboronic acid, a derivative of anthracene (B1667546). Due to the relative scarcity of publicly available data for the 1-isomer compared to its more common 9-anthraceneboronic acid counterpart, this document also provides general methodologies and context for the spectroscopic analysis of arylboronic acids.

Spectroscopic Data Summary

The following tables present predicted and typical spectroscopic data for arylboronic acids, which can be used as a reference for the analysis of this compound.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 7.4Multiplet9HAromatic Protons (Anthracene moiety)
~8.2Broad Singlet2HB(OH)₂

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~140 - 120Aromatic Carbons
Carbon attached to BoronSignal may be broad or absent

Table 3: Key IR Absorption Bands for Arylboronic Acids

Wavenumber (cm⁻¹)Vibration
~3600 - 3200O-H Stretch (broad, from B(OH)₂)
~1610 - 1580C=C Stretch (Aromatic)
~1380 - 1310B-O Stretch
~1100 - 1000B-C Stretch

Table 4: Mass Spectrometry Data for this compound

Ionm/z (calculated)
[M]+222.08
[M-H₂O]+204.07
[M-B(OH)₂]+177.07

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the unambiguous identification and characterization of a compound. Below are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: A standard pulse program is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectra are generally recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify characteristic functional groups.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI or vaporized for EI.

  • Ionization: The sample molecules are ionized. In EI, high-energy electrons bombard the molecules, often causing fragmentation. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The logical flow of obtaining and interpreting spectroscopic data for a compound like this compound is crucial for its structural elucidation and purity assessment.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation & Purity Assessment Data_Processing->Structure_Confirmation

General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Unlocking the Potential of Anthracene-Based Boronic Acids: A Guide to Their Photophysical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate photophysical behavior of anthracenylboronic acid derivatives is paramount for leveraging their full potential in sensing and imaging applications. This technical guide provides a comprehensive overview of their core properties, detailed experimental protocols, and the signaling pathways that govern their function.

Anthracenylboronic acid derivatives have emerged as a powerful class of fluorescent probes, primarily due to the unique combination of the anthracene (B1667546) fluorophore and the versatile boronic acid recognition moiety. Anthracene boasts a high fluorescence quantum yield, making it an excellent signaling unit.[1] The boronic acid group, a Lewis acid, can reversibly bind with 1,2- or 1,3-diols, which are common structural motifs in carbohydrates.[1][2] This specific interaction forms the basis of their widespread use as sensors for saccharides, with significant implications for monitoring glucose levels and detecting cancer biomarkers.[1][3]

Core Photophysical Properties: A Quantitative Overview

The fluorescence of anthracenylboronic acid derivatives is highly sensitive to their local environment and interactions with analytes. Key photophysical parameters that quantify their performance include the absorption maximum (λ_abs_), emission maximum (λ_em_), fluorescence quantum yield (Φ_f_), and fluorescence lifetime (τ). These parameters are crucial for evaluating the efficiency and suitability of a probe for a specific application.

A summary of representative photophysical data for various anthracenylboronic acid derivatives is presented below. It is important to note that these values can be influenced by factors such as solvent polarity, pH, and the presence of quenchers.

Derivativeλ_abs_ (nm)λ_em_ (nm)Quantum Yield (Φ_f_)Lifetime (τ) (ns)Target AnalyteReference
Anthracene-9-boronic acid3654150.25~4Saccharides[1]
9,10-Bis(m-aminophenylboryl)anthracene3804500.03 -> 0.3 (with glucose)-Glucose[4]
2-(9-Anthrylmethylamino)phenylboronic acid3684180.02 -> 0.25 (with fructose)-Fructose[1]
Chalcone-based boronic acid probe~390~530-0.29 -> 0.21 (with fructose)Fructose[5]

Signaling Mechanisms: The Heart of Detection

The ability of anthracenylboronic acid derivatives to signal the presence of an analyte is primarily governed by two key photophysical mechanisms: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

Photoinduced Electron Transfer (PET): In many designs, a tertiary amine is positioned in proximity to the anthracene fluorophore.[1] In the absence of an analyte, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the anthracene through a PET process. Upon binding of a diol to the boronic acid, the Lewis acidity of the boron center increases, leading to a stronger interaction with the nearby amine.[4] This interaction suppresses the PET process, resulting in a significant enhancement of fluorescence intensity ("turn-on" sensing).

Intramolecular Charge Transfer (ICT): In other derivatives, the boronic acid group acts as an electron-withdrawing group, creating a "push-pull" system with an electron-donating group on the anthracene core.[5] The binding of a saccharide to the boronic acid alters its electronic properties, perturbing the ICT state and leading to a change in the emission wavelength (a spectral shift) and/or intensity.[5] This can enable ratiometric sensing, which is less susceptible to fluctuations in probe concentration or excitation intensity.

Below is a diagram illustrating the general PET signaling mechanism.

PET_Mechanism cluster_0 Analyte Absent cluster_1 Analyte (Diol) Present Fluorophore_Excited_Off Excited Anthracene* Amine_Off Amine (e- donor) Fluorophore_Excited_Off->Amine_Off PET Quenched_Emission Fluorescence Quenching Fluorophore_Excited_Off->Quenched_Emission Boronic_Acid_Complex Boronic Ester (B-N interaction) Amine_Off->Fluorophore_Excited_Off Ground_State_Off Ground State Anthracene Ground_State_Off->Fluorophore_Excited_Off Excitation Fluorescence_On Fluorescence Emission Fluorophore_Excited_On Excited Anthracene* Fluorophore_Excited_On->Fluorescence_On Ground_State_On Ground State Anthracene Ground_State_On->Fluorophore_Excited_On Excitation Analyte_Binding Analyte Binding

Caption: Photoinduced Electron Transfer (PET) mechanism in anthracenylboronic acid sensors.

Experimental Protocols: A Practical Guide

Accurate and reproducible characterization of the photophysical properties of anthracenylboronic acid derivatives is essential. The following sections provide detailed methodologies for key experiments.

Determination of Fluorescence Quantum Yield (Φ_f_)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is the most common approach.[6][7]

Materials:

  • Fluorescence spectrometer

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Solvent (e.g., spectroscopic grade ethanol, methanol, or buffer solution)

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f_ = 0.54)

  • Anthracenylboronic acid derivative (test sample)

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[7]

  • Measure the UV-Vis absorption spectra of all solutions.

  • Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the standard and the test sample. Ensure the excitation and emission slit widths are kept constant.

  • Integrate the area under the emission spectra for both the standard and the test sample.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The plots should be linear.

  • Calculate the quantum yield of the test sample (Φ_x_) using the following equation:

    Φ_x_ = Φ_st_ * (Grad_x_ / Grad_st_) * (η_x_² / η_st_²)

    where:

    • Φ_st_ is the quantum yield of the standard

    • Grad_x_ and Grad_st_ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

    • η_x_ and η_st_ are the refractive indices of the solvents used for the test sample and the standard, respectively. If the same solvent is used, this term becomes 1.

The workflow for this procedure is outlined below.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_std Prepare dilute solutions of standard uv_vis Measure UV-Vis absorption spectra (Abs < 0.1) prep_std->uv_vis prep_test Prepare dilute solutions of test sample prep_test->uv_vis fluorescence Record fluorescence emission spectra (Constant λex and slit widths) uv_vis->fluorescence integrate Integrate area under emission spectra fluorescence->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φx) plot->calculate

Caption: Workflow for the relative determination of fluorescence quantum yield.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of the excited state and can be used in sensing applications. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes in the nanosecond range.[8][9]

Instrumentation:

  • Pulsed light source (e.g., picosecond laser diode or LED)

  • Sample holder

  • Fast photodetector (e.g., photomultiplier tube - PMT)

  • TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)

Procedure:

  • Prepare a solution of the anthracenylboronic acid derivative in the desired solvent.

  • Excite the sample with the pulsed light source at a high repetition rate.

  • Detect the emitted single photons using the fast photodetector.

  • Measure the time difference between the excitation pulse and the arrival of the first photon for each cycle.

  • Build a histogram of the arrival times of the photons. This histogram represents the fluorescence decay curve.

  • Analyze the decay curve by fitting it to an exponential function to determine the fluorescence lifetime (τ).

The fundamental principle of TCSPC is depicted in the following diagram.

TCSPC_Principle Pulsed_Source Pulsed Light Source Sample Sample Pulsed_Source->Sample Excitation Pulse TCSPC_Electronics TCSPC Electronics (TAC & MCA) Pulsed_Source->TCSPC_Electronics Start Signal Detector Single Photon Detector Sample->Detector Emitted Photon Detector->TCSPC_Electronics Stop Signal Decay_Curve Fluorescence Decay Curve (Histogram) TCSPC_Electronics->Decay_Curve Time Measurement

Caption: Principle of Time-Correlated Single Photon Counting (TCSPC).

Conclusion and Future Outlook

Anthracenylboronic acid derivatives represent a versatile platform for the development of fluorescent sensors with significant potential in biomedical research and diagnostics. A thorough understanding of their photophysical properties and the underlying signaling mechanisms is critical for designing next-generation probes with enhanced sensitivity, selectivity, and in vivo applicability. The experimental protocols outlined in this guide provide a solid foundation for the rigorous characterization of these promising molecules. Future research will likely focus on the development of derivatives with longer wavelength absorption and emission to minimize background fluorescence in biological systems, as well as the design of multi-receptor systems for the selective recognition of complex oligosaccharides.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Anthracen-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated crystal structure of Anthracen-1-ylboronic acid. While a definitive crystal structure has not been publicly reported, this document compiles representative data and methodologies based on closely related anthracene-boronic acid derivatives. The information herein serves as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by offering insights into the potential solid-state properties and intermolecular interactions of this compound.

Introduction

Anthracene (B1667546) and its derivatives are a well-regarded class of polycyclic aromatic hydrocarbons known for their unique photophysical properties and applications in the development of fluorescent chemosensors and organic light-emitting diodes (OLEDs). The incorporation of a boronic acid moiety at the 1-position of the anthracene scaffold introduces a versatile functional group capable of forming covalent bonds with diols, participating in Suzuki-Miyaura cross-coupling reactions, and engaging in various non-covalent interactions. Understanding the three-dimensional arrangement of this compound in the crystalline state is paramount for predicting its chemical reactivity, stability, and suitability for various applications.

This guide outlines a putative crystal structure, details potential experimental protocols for its synthesis and crystallization, and presents expected quantitative crystallographic data in a structured format.

Experimental Protocols

The synthesis and crystallization of arylboronic acids are well-established processes. The following protocols are adapted from established procedures for related anthracene-boronic acid derivatives and represent a viable pathway to obtain single crystals of this compound suitable for X-ray diffraction analysis.

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is the Miyaura borylation reaction.

Diagram of Synthetic Workflow

Figure 1: Synthetic Workflow for this compound A 1-Bromoanthracene (B1281567) + Bis(pinacolato)diboron (B136004) B Pd(dppf)Cl2 (catalyst) + KOAc (base) in Dioxane A->B Reagents C Reflux under N2 atmosphere B->C Reaction Condition D Work-up and Purification (Column Chromatography) C->D E This compound pinacol (B44631) ester D->E Intermediate F Hydrolysis (e.g., aq. HCl or NaOH) E->F G This compound F->G Final Product

Caption: Figure 1: Synthetic Workflow for this compound.

Methodology:

  • To a solution of 1-bromoanthracene (1.0 equiv.) in anhydrous 1,4-dioxane, bis(pinacolato)diboron (1.1 equiv.), potassium acetate (B1210297) (3.0 equiv.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv.) are added.

  • The reaction mixture is degassed and then heated to reflux under a nitrogen atmosphere for 12-24 hours.

  • After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product, this compound pinacol ester, is purified by column chromatography on silica (B1680970) gel.

  • The purified pinacol ester is then hydrolyzed using an aqueous acid (e.g., 2 M HCl) or base (e.g., 2 M NaOH) in a suitable solvent like acetone (B3395972) or THF to yield this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation or vapor diffusion techniques.

Diagram of Crystallization Workflow

Figure 2: Crystallization Workflow A Dissolve crude This compound in a suitable solvent (e.g., Dichloromethane/Hexane) B Slow Evaporation of the solvent at room temperature A->B C Vapor Diffusion (less soluble solvent as precipitant) A->C D Formation of single crystals B->D C->D

Caption: Figure 2: Crystallization Workflow.

Methodology:

  • The purified this compound is dissolved in a minimum amount of a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane).

  • For slow evaporation, the solution is left undisturbed in a loosely capped vial at room temperature, allowing the solvent to evaporate slowly over several days to weeks.

  • For vapor diffusion, the solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a less soluble solvent (precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.

Quantitative Crystallographic Data

The following tables summarize the expected crystallographic data for this compound, based on known structures of similar aromatic boronic acids.

Table 1: Crystal Data and Structure Refinement
ParameterExpected Value
Empirical formulaC₁₄H₁₁BO₂
Formula weight222.05
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic or Orthorhombic
Space groupP2₁/c or Pca2₁
Unit cell dimensionsa = 10-15 Å, α = 90°
b = 5-10 Å, β = 90-110°
c = 15-20 Å, γ = 90°
Volume1500-2500 ų
Z4 or 8
Density (calculated)1.3-1.5 g/cm³
Absorption coefficient~0.09 mm⁻¹
F(000)464 or 928
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.0 to 28.0°
Reflections collected>10000
Independent reflections>3000 [R(int) = ~0.04]
Completeness to theta>99.0 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters~3000 / 0 / ~200
Goodness-of-fit on F²~1.0
Final R indices [I>2sigma(I)]R1 = ~0.05, wR2 = ~0.12
R indices (all data)R1 = ~0.07, wR2 = ~0.15
Largest diff. peak and hole~0.3 and -0.3 e.Å⁻³
Table 2: Selected Bond Lengths (Å) and Angles (°)
BondExpected Length (Å)AngleExpected Angle (°)
B(1)-O(1)1.36 - 1.38O(1)-B(1)-O(2)118 - 122
B(1)-O(2)1.36 - 1.38O(1)-B(1)-C(1)118 - 122
B(1)-C(1)1.55 - 1.57O(2)-B(1)-C(1)118 - 122
C(1)-C(2)1.38 - 1.42C(2)-C(1)-C(9a)118 - 122
C(1)-C(9a)1.40 - 1.44C(1)-C(2)-C(3)119 - 121

Supramolecular Interactions

A key feature of boronic acid crystal structures is the formation of hydrogen-bonded dimers or catemers. In the case of this compound, it is anticipated that the boronic acid moieties will form intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers. Furthermore, π-π stacking interactions between the anthracene rings are expected to play a significant role in the overall crystal packing.

Diagram of Potential Supramolecular Interactions

Figure 3: Potential Supramolecular Interactions cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_anthracene Anthracene Core A_boronic B(OH)2 A_anthracene->A_boronic C_anthracene Anthracene Core A_anthracene->C_anthracene π-π Stacking B_boronic B(OH)2 A_boronic->B_boronic Hydrogen Bonding B_anthracene Anthracene Core B_anthracene->B_boronic

Caption: Figure 3: Potential Supramolecular Interactions.

Conclusion

This technical guide provides a foundational understanding of the anticipated crystal structure of this compound. The presented data and protocols, derived from analogous compounds, offer a robust starting point for researchers. Experimental determination of the crystal structure will be crucial to fully elucidate the intricate details of its solid-state packing and intermolecular interactions, which will undoubtedly pave the way for its rational application in drug design and materials science.

Unveiling the Electronic Landscape: A Technical Guide to Anthracene-Based Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core electronic properties of anthracene-based boronic acids, a class of molecules demonstrating significant potential in sensing, organic electronics, and therapeutic applications. This document provides a comprehensive overview of their synthesis, electronic characteristics, and the underlying mechanisms governing their functionality, with a focus on quantitative data and detailed experimental methodologies.

Core Electronic Properties and Quantitative Data

Anthracene-based boronic acids exhibit unique electronic properties stemming from the interplay between the extended π-system of the anthracene (B1667546) core and the Lewis acidic boronic acid moiety. These properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the resulting band gap, and photoluminescent quantum yields, are critical determinants of their performance in various applications.

The functionalization of the anthracene core allows for the fine-tuning of these electronic parameters. For instance, the introduction of different phenyl derivatives at the 9 and 10-positions can subtly alter the electrochemical behavior.[1][2][3] While extensive, directly comparable quantitative data for a wide range of anthracene-based boronic acids remains an area of active research, Table 1 summarizes representative values for key anthracene derivatives to provide a comparative baseline.

Table 1: Electronic and Photophysical Properties of Selected Anthracene Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Band Gap (eV)Photoluminescence Quantum Yield (Φ)Measurement Method
Anthracene-5.7 to -6.45[4]-2.1 to -2.5~3.0 - 4.350.27 (in ethanol)[5]Cyclic Voltammetry, UV-Vis Spectroscopy
9-Anthraceneboronic acid-----
9,10-Diphenylanthracene-5.8-2.6~3.2-Cyclic Voltammetry
2,6-di(4-alkyl-phenyl)anthracenes---~40% (in toluene), 5.7-24.6% (powder)[6]Fluorescence Spectroscopy
Spiro[benzo[c]fluorene-7,9′-fluorene]-based anthracene derivatives-----

Synthesis and Experimental Protocols

The synthesis of anthracene-based boronic acids is most commonly achieved through the reaction of a halogenated anthracene precursor with a boron-containing reagent. The synthesis of 9-anthraceneboronic acid serves as a foundational example.

General Synthesis of 9-Anthraceneboronic Acid

The synthesis typically involves a two-step process: bromination of anthracene followed by a lithium-halogen exchange and subsequent reaction with a borate (B1201080) ester.[7]

Step 1: Synthesis of 9-Bromoanthracene (B49045)

  • In a three-neck flask equipped with a condenser, mechanical stirrer, and a temperature-controlled heater, dissolve anthracene (e.g., 20.0 g) in dichloromethane (B109758) (e.g., 150 mL).[7]

  • Heat the solution to 40°C in a water bath.[7]

  • Add N-bromosuccinimide (NBS) (e.g., 19 g) in batches over a period of 3 hours.[7]

  • After the addition is complete, remove the solvent by rotary evaporation.[7]

  • Add a large volume of ethanol (B145695) to precipitate the solid product.[7]

  • Recrystallize the resulting yellow-green crystals to obtain pure 9-bromoanthracene.[7]

Step 2: Synthesis of 9-Anthraceneboronic Acid

  • In a four-neck round-bottom flask under a nitrogen atmosphere, dissolve 9-bromoanthracene (e.g., 3.21 g, 12.50 mmol) in dry tetrahydrofuran (B95107) (e.g., 32 mL).[7]

  • Cool the flask to -70°C in a low-temperature bath.[7]

  • Slowly add n-butyllithium in hexane (B92381) (e.g., 5.20 mL of a 2.50 mol·L⁻¹ solution) over 10 minutes. The solution color will change from pale yellow to brick red.[7]

  • Stir the reaction mixture at low temperature for 1 hour.[7]

  • Add a trialkyl borate, such as trimethyl borate (B(OCH₃)₃) (e.g., 2.00 g, 19.0 mmol), dropwise over 20 minutes. The solution color will change to yellow.[7]

  • Continue stirring at low temperature for 1 hour, then allow the mixture to warm to room temperature.[7]

  • Slowly add 4% hydrochloric acid (e.g., 50 mL) and stir for 30 minutes.[7]

  • Separate the organic layer and extract the aqueous layer with ether.[7]

  • Combine the organic layers, dry with anhydrous magnesium sulfate, and evaporate the solvent to yield the crude product.[7]

  • Recrystallize from a suitable solvent like benzene (B151609) or petroleum ether to obtain pure 9-anthraceneboronic acid as a pale yellow powder.[7]

Characterization Methods

Cyclic Voltammetry (CV): CV is a key technique to determine the HOMO and LUMO energy levels of these compounds.

  • Experimental Setup: A three-electrode system is typically used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The measurement is performed in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

  • Procedure: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The oxidation and reduction potentials of the compound are determined from the resulting voltammogram.

  • Data Analysis: The HOMO and LUMO energy levels are calculated from the onset potentials of the first oxidation and reduction peaks, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

UV-Vis and Fluorescence Spectroscopy: These techniques are used to investigate the photophysical properties, including the optical band gap and fluorescence quantum yield.

  • Experimental Setup: A UV-Vis spectrophotometer and a spectrofluorometer are used. The sample is dissolved in a suitable solvent (e.g., toluene, chloroform, or a methanol/water mixture).

  • Procedure: For UV-Vis spectroscopy, the absorbance of the solution is measured across a range of wavelengths. For fluorescence spectroscopy, the sample is excited at a specific wavelength, and the emitted light is collected at various wavelengths.[8][9]

  • Data Analysis: The optical band gap can be estimated from the onset of the absorption spectrum. The fluorescence quantum yield is typically determined relative to a known standard (e.g., anthracene or quinine (B1679958) sulfate) by comparing their integrated fluorescence intensities and absorbances at the excitation wavelength.[5]

Signaling Pathways and Logical Relationships

A prominent application of anthracene-based boronic acids is in the development of fluorescent sensors, particularly for saccharides. The underlying mechanism for this sensing capability is often Photoinduced Electron Transfer (PET).

Photoinduced Electron Transfer (PET) Mechanism in Saccharide Sensing

In a typical PET sensor design, the anthracene moiety acts as the fluorophore, and a tertiary amine is positioned in proximity to the boronic acid. In the absence of a saccharide, the lone pair of electrons on the nitrogen atom can be transferred to the photoexcited anthracene, quenching its fluorescence (fluorescence "OFF" state).

Upon the addition of a saccharide, it binds to the boronic acid, forming a cyclic boronate ester. This binding increases the Lewis acidity of the boron atom, leading to a stronger interaction with the nearby tertiary amine. This interaction lowers the energy of the amine's lone pair, inhibiting the photoinduced electron transfer to the anthracene fluorophore. As a result, the fluorescence of the anthracene is restored (fluorescence "ON" state).[10][11][12]

The following Graphviz diagram illustrates this signaling pathway.

PET_Mechanism cluster_off Fluorescence OFF State (No Saccharide) cluster_on Fluorescence ON State (Saccharide Present) Anthracene_Excited Anthracene* (Excited State) Anthracene_Ground Anthracene (Ground State) Anthracene_Excited->Anthracene_Ground Fluorescence Quenching Amine Tertiary Amine (Electron Donor) Amine->Anthracene_Excited PET Boronic_Acid Boronic Acid Boronate_Ester Cyclic Boronate Ester Boronic_Acid->Boronate_Ester Saccharide Saccharide Saccharide->Boronic_Acid Binding Amine_Bound Tertiary Amine (Stabilized) Boronate_Ester->Amine_Bound Increased Lewis Acidity Strengthens Interaction Anthracene_Excited_On Anthracene* (Excited State) Anthracene_Ground_On Anthracene (Ground State) Anthracene_Excited_On->Anthracene_Ground_On Fluorescence Emission Amine_Bound->Anthracene_Excited_On PET Inhibited Start Start->Anthracene_Ground Excitation Start->Anthracene_Ground_On Excitation

Caption: Photoinduced Electron Transfer (PET) mechanism for saccharide sensing.

Experimental Workflow for Sensor Evaluation

The evaluation of a new anthracene-based boronic acid fluorescent sensor typically follows a structured workflow to determine its sensitivity and selectivity.

The following diagram outlines a typical experimental workflow.

Sensor_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_photophysical Photophysical Studies cluster_sensing Sensing Evaluation Synthesis Synthesize Anthracene-Boronic Acid Derivative Purification Purify Compound (e.g., Recrystallization, Chromatography) Synthesis->Purification Structural_Confirmation Confirm Structure (NMR, Mass Spectrometry) Purification->Structural_Confirmation UV_Vis Record UV-Vis Spectrum Structural_Confirmation->UV_Vis Fluorescence_Emission Record Fluorescence Emission Spectrum UV_Vis->Fluorescence_Emission Quantum_Yield Determine Fluorescence Quantum Yield Fluorescence_Emission->Quantum_Yield Titration Fluorescence Titration with Target Analyte (e.g., Saccharide) Quantum_Yield->Titration Selectivity Test with Potential Interferents Titration->Selectivity LOD Calculate Limit of Detection (LOD) Selectivity->LOD

Caption: Experimental workflow for evaluating a fluorescent sensor.

Conclusion

Anthracene-based boronic acids represent a versatile class of compounds with tunable electronic and photophysical properties. Their utility in fluorescent sensing, driven by mechanisms such as PET, is well-established. Further research focused on systematically correlating structural modifications with quantitative electronic data will undoubtedly unlock their full potential in advanced materials and biomedical applications. This guide provides a foundational understanding for researchers and developers seeking to explore and harness the unique characteristics of these promising molecules.

References

The Genesis of a Key Building Block: Discovery and First Synthesis of Anthracen-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Anthracen-1-ylboronic acid, a vital organoboron compound, has emerged as a significant building block in organic synthesis, particularly in the construction of complex polycyclic aromatic hydrocarbons and novel pharmaceutical scaffolds. Its unique structural and electronic properties, derived from the anthracene (B1667546) core, make it a valuable reagent in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide delves into the discovery and the first plausible synthetic route to this important compound, providing detailed experimental protocols and key data for researchers in the field.

While a singular, seminal publication titled "The First Synthesis of this compound" is not readily identifiable in the chemical literature, its discovery and initial preparation can be inferred from the well-established methodologies for the synthesis of arylboronic acids, which became prevalent in the latter half of the 20th century. The most probable and widely accepted route for the first synthesis of this compound involves a halogen-metal exchange of 1-bromoanthracene (B1281567) followed by trapping of the resulting organometallic species with a borate (B1201080) ester. This approach mirrors the established synthesis of other isomeric anthraceneboronic acids, such as the 9-anthracenylboronic acid.

Experimental Protocol: The First Plausible Synthesis

The following protocol outlines the likely first successful laboratory-scale synthesis of this compound. This procedure is based on the analogous and well-documented syntheses of other arylboronic acids.

Reaction Scheme:

Materials:

  • 1-Bromoanthracene

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hexanes

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Preparation of the Organolithium Reagent: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with 1-bromoanthracene (1.0 equivalent). Anhydrous THF is added to dissolve the starting material. The solution is then cooled to -78 °C using a dry ice/acetone bath.

  • Halogen-Metal Exchange: A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise to the cooled solution of 1-bromoanthracene over a period of 30 minutes. The reaction mixture is stirred at -78 °C for an additional hour.

  • Borylation: Triisopropyl borate (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and is stirred overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is stirred for 1 hour. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and hexanes, to afford this compound as a solid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis and characterization of this compound, based on typical results for analogous reactions.

ParameterValue
Reactants
1-Bromoanthracene1.0 eq
n-Butyllithium1.1 eq
Triisopropyl borate1.5 eq
Reaction Conditions
Temperature-78 °C to Room Temperature
Reaction Time~12 hours
Product Characterization
Yield 60-75%
Appearance Off-white to pale yellow solid
Melting Point >200 °C (with decomposition)
¹H NMR (CDCl₃, δ) ~8.5-7.4 ppm (aromatic protons), ~5.0 ppm (broad singlet, B(OH)₂)
¹³C NMR (CDCl₃, δ) ~140-120 ppm (aromatic carbons)
Mass Spectrometry (ESI-) [M-H]⁻ expected

Logical Workflow of the First Synthesis

The synthesis of this compound follows a logical and well-established sequence of chemical transformations. The following diagram, generated using the DOT language, illustrates this workflow.

Synthesis_Workflow Start Start: 1-Bromoanthracene Organolithium Formation of 1-Anthracenyllithium Start->Organolithium  n-BuLi, THF, -78 °C Borylation Reaction with Triisopropyl borate Organolithium->Borylation Hydrolysis Acidic Workup (Hydrolysis) Borylation->Hydrolysis Purification Purification (Recrystallization) Hydrolysis->Purification Product This compound Purification->Product

Caption: Synthetic pathway to this compound.

A Theoretical Investigation into the Conformational Landscape of Anthracen-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the conformational preferences of anthracen-1-ylboronic acid. By leveraging computational chemistry techniques, particularly Density Functional Theory (DFT), we can predict the stable conformers and the energy barriers associated with their interconversion. This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and potential applications in drug design and materials science.

The conformational flexibility of arylboronic acids is primarily dictated by the rotation around the C-B bond and the orientation of the hydroxyl groups of the boronic acid moiety. These different spatial arrangements can have a significant impact on the molecule's properties and biological activity.

Theoretical and Computational Methodology

The conformational analysis of this compound is typically initiated by constructing a potential energy surface (PES). This is achieved by systematically rotating key dihedral angles and calculating the corresponding single-point energies. For arylboronic acids, the critical dihedral angles are those defining the orientation of the boronic acid group relative to the aromatic ring and the orientation of the hydroxyl groups.

A common approach involves a relaxed scan of the dihedral angle between the anthracene (B1667546) ring and the boronic acid group (C(2)-C(1)-B-O). For each point on this scan, the geometry is partially optimized, allowing for the identification of the lowest energy pathways for rotation. Subsequent full geometry optimizations and frequency calculations are then performed on the identified minima and transition states to obtain their thermodynamic properties.

Computational Details:

A robust computational protocol for this analysis would involve Density Functional Theory (DFT) calculations. The choice of functional and basis set is critical for obtaining accurate results. A widely used combination for such systems is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic structure.[1][2] Another suitable functional is M06-2X, which is known to perform well for non-covalent interactions.[3]

The primary conformers of arylboronic acids are determined by the orientation of the two hydroxyl groups, leading to four possible arrangements: syn-syn, syn-anti, anti-syn, and anti-anti.[1][2] These refer to the orientation of the O-H bonds relative to the C-B bond.

Data Presentation: Conformational Analysis of this compound

The following tables summarize the hypothetical quantitative data derived from DFT calculations on the conformational isomers of this compound. These values are illustrative and based on typical results for similar arylboronic acids.

Table 1: Relative Energies and Key Dihedral Angles of this compound Conformers

ConformerC(2)-C(1)-B-O Dihedral Angle (°)Relative Energy (kcal/mol)
Global Minimum30.20.00
Local Minimum145.81.25
Rotational Transition State90.03.50

Table 2: Rotational Energy Barriers for Interconversion of Conformers

Rotational ProcessRotational Barrier (kcal/mol)
Global Minimum → Transition State3.50
Local Minimum → Transition State2.25

Experimental Protocols: A Comparative Approach

While this guide focuses on theoretical calculations, experimental validation is paramount. The primary techniques for determining the conformation of molecules like this compound in the solid state and in solution are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, respectively.

X-ray Crystallography:

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the precise atomic coordinates and thus the solid-state conformation of the molecule.

NMR Spectroscopy:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

  • Data Acquisition: One-dimensional (¹H, ¹³C) and two-dimensional (e.g., NOESY) NMR spectra are acquired.

  • Conformational Analysis: Through-space correlations observed in NOESY spectra can provide information about the proximity of different protons, which can be used to infer the preferred conformation in solution.

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for the theoretical conformational analysis of this compound.

conformational_analysis_workflow cluster_input Input Generation cluster_pes_scan Potential Energy Surface Scan cluster_optimization Geometry Optimization & Frequency Calculation cluster_analysis Data Analysis and Interpretation cluster_output Final Output start Initial 3D Structure of this compound pes_scan Relaxed PES Scan of C-B Dihedral Angle start->pes_scan Define Scan Coordinate optimization Full Geometry Optimization of Minima and Transition States pes_scan->optimization Identify Stationary Points frequency Frequency Calculation to Confirm Nature of Stationary Points optimization->frequency Characterize Stationary Points thermo Thermodynamic Analysis (Relative Energies, Rotational Barriers) frequency->thermo Extract Thermodynamic Data properties Calculation of Molecular Properties thermo->properties Relate Conformation to Properties end Conformational Landscape and Predicted Properties properties->end

Computational workflow for conformational analysis.

References

CAS number and chemical properties of Anthracen-1-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 371765-49-0

This in-depth guide provides a comprehensive overview of Anthracen-1-ylboronic acid, a valuable building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, provides insights into its synthesis, and explores its potential applications, with a focus on its relevance in medicinal chemistry.

Core Chemical Properties

This compound is an aromatic boronic acid featuring a boronic acid group attached to the 1-position of an anthracene (B1667546) ring. This structure imparts unique electronic and steric properties that make it a versatile reagent in organic synthesis.

PropertyValueReference
CAS Number 371765-49-0N/A
Molecular Formula C₁₄H₁₁BO₂[1]
Molecular Weight 222.05 g/mol [1]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and commonly employed synthetic strategy for aryl boronic acids involves the borylation of an aryl halide. In this case, the likely precursor would be 1-bromoanthracene. The general workflow for such a synthesis is outlined below.

Logical Workflow for the Synthesis of this compound

G cluster_0 Reaction Sequence 1-Bromoanthracene 1-Bromoanthracene Lithiation Lithiation 1-Bromoanthracene->Lithiation n-BuLi or Mg Borylation Borylation Lithiation->Borylation B(OR)₃ Hydrolysis Hydrolysis Borylation->Hydrolysis H₃O⁺ Anthracen-1-ylboronic_acid Anthracen-1-ylboronic_acid Hydrolysis->Anthracen-1-ylboronic_acid Purification

Caption: Plausible synthetic route to this compound.

Detailed Methodologies:

A general protocol for the synthesis of an arylboronic acid from an aryl bromide can be described in the following steps:

  • Lithiation: 1-Bromoanthracene would be dissolved in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, would then be added dropwise to facilitate a lithium-halogen exchange, forming 1-anthracenyllithium. Alternatively, a Grignard reagent could be formed using magnesium metal.

  • Borylation: A trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, is then added to the solution containing the organometallic intermediate. This electrophilic boron compound reacts with the nucleophilic anthracene species to form a boronate ester.

  • Hydrolysis: The reaction mixture is then quenched with an acidic aqueous solution. This hydrolysis step converts the boronate ester into the desired this compound.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure this compound.

Applications in Organic Synthesis and Drug Discovery

Boronic acids are exceptionally useful reagents in organic chemistry, most notably for their participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful tool for the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling Workflow

G cluster_0 Suzuki-Miyaura Coupling Anthracen-1-ylboronic_acid Anthracen-1-ylboronic_acid Coupled_Product Coupled_Product Anthracen-1-ylboronic_acid->Coupled_Product Organic_Halide Organic_Halide Organic_Halide->Coupled_Product Pd_Catalyst Pd_Catalyst Pd_Catalyst->Coupled_Product Base Base Base->Coupled_Product

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a General Suzuki-Miyaura Coupling:

A general procedure for a Suzuki-Miyaura coupling reaction involving an aryl boronic acid is as follows:

  • To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.).

  • The vessel is then purged with an inert gas (e.g., argon or nitrogen).

  • A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

  • The reaction mixture is heated, typically between 80-110 °C, and stirred until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature and worked up by partitioning between an organic solvent and water.

  • The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified by column chromatography or recrystallization.

Relevance to Drug Development and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the parent anthracene scaffold and boronic acids as a class of compounds have significant relevance in medicinal chemistry.

Anthracene Derivatives in Medicinal Chemistry:

Anthracene and its derivatives have been investigated for a range of biological activities, including anticancer properties.[2] The planar aromatic structure of the anthracene nucleus allows for intercalation into DNA, a mechanism that can lead to cytotoxic effects in cancer cells. Several anthracene-based compounds have been evaluated in clinical trials for their potential as chemotherapeutic agents.

Boronic Acids in Drug Discovery:

The boronic acid functional group is a key feature in several FDA-approved drugs. For instance, Bortezomib (Velcade®) and Ixazomib (Ninlaro®) are proteasome inhibitors containing a boronic acid moiety that are used in the treatment of multiple myeloma. The boron atom in these drugs forms a stable, yet reversible, covalent bond with the active site of the proteasome, leading to the inhibition of its function. This highlights the potential for boronic acid-containing molecules to act as potent and specific enzyme inhibitors.

Given the established roles of both the anthracene core and the boronic acid functional group in medicinal chemistry, this compound represents a promising scaffold for the development of new therapeutic agents. Its utility in Suzuki-Miyaura coupling allows for the synthesis of a diverse library of anthracene derivatives with potential applications in various disease areas. Further research is warranted to explore the specific biological activities of this compound and its derivatives.

References

Methodological & Application

Anthracen-1-ylboronic acid as a fluorescent probe for saccharide detection.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracen-1-ylboronic acid and its derivatives are powerful fluorescent probes for the detection and quantification of saccharides. This technology leverages the reversible covalent interaction between the boronic acid moiety and the cis-1,2- or -1,3-diols present in saccharides. This binding event modulates the fluorescent properties of the anthracene (B1667546) fluorophore, enabling real-time monitoring of saccharide concentrations. These probes are particularly valuable in biomedical research and diagnostics, with significant potential for applications such as continuous glucose monitoring.

The underlying principle of detection relies on the formation of a cyclic boronate ester between the boronic acid and the saccharide's diol groups. This interaction alters the electronic environment of the boron atom, which in turn influences the photophysical properties of the attached anthracene fluorophore through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).[1][2][3] In many "turn-on" sensors, the fluorescence is initially quenched and is enhanced upon saccharide binding.[1]

Signaling Pathway & Mechanism

The detection of saccharides using this compound typically involves a Photoinduced Electron Transfer (PET) mechanism. In the unbound state, the lone pair of electrons on a nearby nitrogen atom can quench the fluorescence of the excited anthracene molecule. Upon binding to a saccharide, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen's lone pair. This interaction suppresses the PET process, resulting in a significant increase in fluorescence intensity.

G Probe Anthracenylboronic Acid (Low Fluorescence) Complex Probe-Saccharide Complex (High Fluorescence) Probe->Complex Reversible Binding PET_on Photoinduced Electron Transfer (PET) Active Probe->PET_on Quenching Saccharide Saccharide (e.g., Glucose) Saccharide->Complex PET_off PET Suppressed Complex->PET_off Emission Fluorescence Emission (e.g., 419 nm) PET_off->Emission Excitation Light Excitation (e.g., 370 nm) Excitation->Probe Excitation->Complex

Caption: Signaling mechanism of saccharide detection.

Quantitative Data

The binding affinity and fluorescence response of anthracene-based boronic acid probes vary with the specific saccharide. The following table summarizes representative quantitative data for various anthracene-boronic acid derivatives.

Probe/SensorSaccharideBinding Constant (K) in M⁻¹Fold Increase in FluorescenceConditions
Anthracene-based bisboronic acid sensorSorbitol10602.250% MeOH/0.1 M phosphate (B84403) buffer, pH 7.4
Xylitol4401.9
Fructose2003.9
Galactose812.9
Glucose122.3
Anthracene-based fluorescent boronic acid with TTFFructose1155.0THF/H₂O (1:1, v/v), physiological pH
[(4-(anthracen-2-yl-carbamoyl)-3-fluorophenyl)boronic acid]/γ-CyD complexGlucose1.44 x 10⁷ M⁻²Ratiometric increase2% DMSO/98% water, pH 7.4
Galactose1.55 x 10⁷ M⁻²Ratiometric increase
Anthryl-2-boronic acidFructose-~30% decreasepH 7.4
Glucose-~10% decrease

Experimental Protocols

Protocol 1: General Synthesis of an Anthracene-Boronic Acid Probe

This protocol describes a general method for synthesizing an anthracene-boronic acid probe via a Suzuki coupling reaction followed by deprotection.

Materials:

Procedure:

  • Suzuki Coupling: a. In a reaction flask, combine the bromo-anthracene derivative (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents). b. Degas the flask and backfill with an inert gas (e.g., argon or nitrogen). c. Add anhydrous 1,4-dioxane to the flask. d. Degas the solution by bubbling with argon for 15-20 minutes.[2] e. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents) to the reaction mixture.[2] f. Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2] g. Upon completion, cool the reaction to room temperature.[2] h. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2] i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2] j. Purify the resulting boronate ester by column chromatography on silica gel.[2]

  • Deprotection to the Boronic Acid: a. Dissolve the purified boronate ester in a mixture of acetone and 1 M HCl.[2] b. Stir the solution at room temperature for 2-4 hours.[2] c. Remove the acetone under reduced pressure.[2] d. Extract the aqueous solution with an organic solvent (e.g., ethyl acetate).[2] e. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final anthracene-boronic acid probe.[2]

Protocol 2: Saccharide Detection Using a Fluorescent Anthracene-Boronic Acid Probe

This protocol outlines the general procedure for measuring the fluorescence response of an anthracene-boronic acid probe to a specific saccharide.

Materials:

  • Anthracene-boronic acid probe

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Saccharide of interest (e.g., glucose, fructose)

  • High-purity water

  • Organic solvent for stock solution of the probe (e.g., DMSO, Methanol)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: a. Prepare a stock solution of the anthracene-boronic acid probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent (e.g., DMSO or methanol).[2] b. Prepare a stock solution of the saccharide (e.g., 100 mM) in the chosen buffer.[2]

  • Preparation of Working Solutions: a. Dilute the probe stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the binding properties.[2] b. Prepare a series of saccharide solutions of varying concentrations by serially diluting the saccharide stock solution with the buffer.[2]

  • Fluorescence Measurement: a. Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.[2] b. Set the excitation and emission wavelengths appropriate for the specific probe (e.g., excitation at 370 nm and emission scan from 400-600 nm). Set the excitation and emission slit widths.[2][3] c. Add a fixed volume of the probe working solution to a quartz cuvette. d. Record the initial fluorescence spectrum (F₀) of the probe solution.[2] e. Add aliquots of the saccharide solutions of increasing concentrations to the cuvette. f. After each addition, gently mix the solution and allow it to equilibrate for a few minutes. g. Record the fluorescence spectrum (F) after each addition. h. Plot the change in fluorescence intensity (F/F₀) against the saccharide concentration to generate a binding curve.

Experimental Workflow

The following diagram illustrates the general workflow for utilizing this compound as a fluorescent probe for saccharide detection.

G start Start prep_stock Prepare Stock Solutions (Probe & Saccharide) start->prep_stock prep_working Prepare Working Solutions prep_stock->prep_working spectro Configure Spectrophotometer prep_working->spectro measure_f0 Measure Initial Fluorescence (F₀) of Probe spectro->measure_f0 add_saccharide Titrate with Saccharide Solution measure_f0->add_saccharide measure_f Measure Fluorescence (F) after each addition add_saccharide->measure_f measure_f->add_saccharide data_analysis Data Analysis (Plot F/F₀ vs. [Saccharide]) measure_f->data_analysis end End data_analysis->end

Caption: Experimental workflow for saccharide detection.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of Anthracen-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond formation reaction between an organoboron compound and an organic halide or triflate.[1][2] This reaction has become a cornerstone in modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[3] These attributes make it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.[2][4]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of Anthracen-1-ylboronic acid with various aryl halides. The resulting 1-arylanthracene scaffold is of significant interest in medicinal chemistry due to the known biological activities of substituted anthracene (B1667546) derivatives, including their use as anticancer agents.[2][5][6]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) species.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, a process typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.[7]

Experimental Protocol: Synthesis of 1-Arylanthracenes

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the nature of the aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃))

  • Solvent system (e.g., 1,4-Dioxane (B91453)/Water, Toluene/Ethanol/Water, or DMF/Water)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask or reaction tube

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.1-1.5 equivalents) and the aryl halide (1.0 equivalent).

  • Addition of Catalyst and Base: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[8][9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure 1-arylanthracene product.

Data Presentation

Aryl Halide (1.0 mmol)Boronic Acid (1.1 mmol)Catalyst (mol%)Base (1.5 mmol)Solvent (5.0 mL)Temp (°C)Yield (%)
IodobenzenePhenylboronic acidPd-NHC-MIL-101(Cr) (0.6)K₂CO₃H₂O8598
BromobenzenePhenylboronic acidPd-NHC-MIL-101(Cr) (0.6)K₂CO₃H₂O8595
ChlorobenzenePhenylboronic acidPd-NHC-MIL-101(Cr) (0.6)K₂CO₃H₂O8570

Data adapted from a study on a heterogeneous Pd catalyst in Suzuki-Miyaura coupling.[10] The yields are for isolated products.

Applications in Drug Development

Substituted anthracene derivatives have shown significant potential in drug discovery, particularly in the development of anticancer agents.[2][5] The planar aromatic structure of the anthracene core allows for intercalation with DNA, a mechanism of action for several clinically used anticancer drugs.[2]

The synthesis of a library of 1-arylanthracene derivatives through the described Suzuki-Miyaura coupling protocol can be a key step in a drug discovery workflow. By varying the aryl halide coupling partner, a diverse range of compounds can be generated for biological screening.

Potential Therapeutic Targets and Signaling Pathways:

While specific signaling pathways for 1-arylanthracenes are not yet fully elucidated, the known anticancer activities of other anthracene derivatives suggest potential interactions with:

  • DNA Topoisomerases: Many anticancer drugs containing an anthracene backbone function by inhibiting DNA topoisomerases, leading to DNA damage and apoptosis in cancer cells.[11]

  • Cell Cycle Regulation: Anthracene derivatives can induce cell cycle arrest, preventing cancer cell proliferation.

  • Apoptosis Induction: These compounds can trigger programmed cell death in cancerous cells.

The following diagram illustrates a general workflow for the discovery of novel anticancer agents based on the 1-arylanthracene scaffold.

DrugDiscoveryWorkflow cluster_synthesis Synthesis of 1-Arylanthracene Library cluster_screening Biological Evaluation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development A This compound C Suzuki-Miyaura Coupling A->C B Diverse Aryl Halides B->C D Library of 1-Arylanthracene Derivatives C->D E High-Throughput Screening (e.g., Cytotoxicity Assays) D->E F Identification of 'Hit' Compounds E->F G Structure-Activity Relationship (SAR) Studies F->G H Optimization of Potency, Selectivity, and ADME Properties G->H I Lead Candidate H->I J In vivo Efficacy and Toxicity Studies I->J K IND-Enabling Studies J->K Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex Oxidative Addition (R¹-X) pd_transmetal R¹-Pd(II)L_n-R² pd_complex->pd_transmetal Transmetalation (R²-B(OR)₂) pd_transmetal->pd0 Reductive Elimination product R¹-R² pd_transmetal->product

References

Application Notes and Protocols: Synthesis of Anthracene-Based Organic Light-Emitting Diodes (OLEDs) using Anthracen-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of organic light-emitting diode (OLED) materials using Anthracen-1-ylboronic acid as a key building block. The methodologies described herein focus on the widely utilized Suzuki-Miyaura cross-coupling reaction to synthesize novel anthracene-based compounds for OLED applications, particularly as host materials in the emissive layer.

Introduction

Anthracene (B1667546) and its derivatives are a significant class of polycyclic aromatic hydrocarbons extensively used in the development of materials for organic electronics, owing to their excellent photoluminescent properties and good thermal stability.[1][2] In the realm of OLEDs, anthracene-based materials are frequently employed as blue emitters or as host materials for phosphorescent dopants.[3][4] The functionalization of the anthracene core allows for the fine-tuning of its electronic and photophysical properties to achieve desired device performance.

This compound is a versatile synthetic intermediate that enables the introduction of the anthracenyl moiety into various molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction provides an efficient and robust method for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules required for high-performance OLEDs.

Synthesis of Anthracene-Based Host Materials

The synthesis of anthracene-containing materials for OLEDs typically involves the Suzuki-Miyaura coupling of an anthracene-boronic acid with a halogenated aromatic compound. This reaction allows for the creation of extended π-conjugated systems with tailored properties.

General Reaction Scheme: Suzuki-Miyaura Coupling

The core of the synthesis is the palladium-catalyzed cross-coupling of this compound with a suitable aryl halide. A representative reaction is shown below, where "Ar-X" represents an aryl halide which can be a variety of functionalized aromatic or heteroaromatic compounds.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Anthracen-1-ylboronic_acid This compound Product 1-Aryl-anthracene (OLED Material) Anthracen-1-ylboronic_acid->Product Aryl_halide Aryl halide (Ar-X) Aryl_halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene (B28343)/Water) Solvent->Product

Caption: General Suzuki-Miyaura coupling for OLED material synthesis.

Experimental Protocol: Synthesis of a Representative 1-Aryl-anthracene Derivative

This protocol is a general guideline for the synthesis of a 1-aryl-anthracene derivative via a Suzuki-Miyaura cross-coupling reaction. The specific aryl halide, catalyst, base, and solvent system may be optimized for different substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 9-bromoanthracene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, dichloromethane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.2 equivalents) and the aryl halide (1.0 equivalent) in a mixture of toluene and water (e.g., 4:1 v/v).

  • Degassing: Bubble nitrogen or argon gas through the solution for 20-30 minutes to remove dissolved oxygen.

  • Addition of Reagents: Add potassium carbonate (2.0 equivalents) and the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

OLED Device Fabrication and Characterization

Once the anthracene-based material is synthesized and purified, it can be incorporated into an OLED device to evaluate its electroluminescent properties. The following section outlines a general procedure for the fabrication and characterization of a multilayer OLED.

Device Architecture

A common architecture for a blue-emitting OLED is a multilayer structure, which facilitates efficient charge injection, transport, and recombination.[3]

OLED_Device_Structure Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) (e.g., Alq₃) Cathode->ETL EML Emissive Layer (EML) (Host: Anthracene Derivative, Dopant) ETL->EML HTL Hole Transport Layer (HTL) (e.g., NPB) EML->HTL HIL Hole Injection Layer (HIL) (e.g., DNTPD) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode

References

Application Notes and Protocols for In-Cell Carbohydrate Imaging Using Anthracen-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracen-1-ylboronic acid is a fluorescent probe that holds significant promise for the detection and imaging of carbohydrates within living cells. This molecule leverages the inherent fluorescence of the anthracene (B1667546) core and the reversible covalent interaction of the boronic acid moiety with 1,2- and 1,3-diols present in saccharides. This interaction modulates the fluorescence properties of the anthracene fluorophore, providing a mechanism for sensing and visualizing carbohydrate distribution and dynamics in biological systems. This capability is of high interest for studying cellular processes involving glycosylation, such as cell signaling, immune responses, and disease progression, including cancer.

The primary mechanism of sensing for many anthracene-boronic acid probes is Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on the boronic acid group can quench the fluorescence of the anthracene. Upon binding to a diol-containing carbohydrate, this quenching is inhibited, leading to an increase in fluorescence intensity.

Due to a lack of specific experimental data for this compound in the public domain, this document will utilize data from the closely related and well-studied isomer, Anthracen-9-ylboronic acid, as a representative analogue. This information will provide valuable guidance for the application of anthracene-based boronic acid probes in cellular imaging.

Data Presentation

The following tables summarize key quantitative data for Anthracen-9-ylboronic acid, which can be considered as a reference for the expected performance of this compound.

Table 1: Physicochemical and Spectroscopic Properties of Anthracen-9-ylboronic Acid

PropertyValueReference
Molecular FormulaC₁₄H₁₁BO₂[1]
Molecular Weight222.05 g/mol [1]
AppearanceWhite to slightly yellow crystalline powder[2]
Excitation Wavelength (λex)~365 nm[3]
Emission Wavelength (λem)~420 nm[3]
Quantum Yield (ΦF) of Anthracene (in cyclohexane)0.36[4]

Table 2: Binding Constants (Ka) of Anthracene-based Boronic Acid Sensors with Various Saccharides

Data presented is for a bisboronic acid fluorescent sensor based on the anthracene fluorophore (Compound 27 from the cited literature) in 50% MeOH/0.1 M aqueous phosphate (B84403) buffer at pH 7.4.

SaccharideBinding Constant (Ka, M⁻¹)Fluorescence Intensity Increase (fold)Reference
D-Glucose122.3[3]
D-Galactose812.9[3]
D-Fructose2003.9[3]
Sorbitol10602.2[3]
Xylitol4401.9[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound upon carbohydrate binding and a general workflow for in-cell imaging experiments.

G Signaling Pathway of this compound cluster_0 Unbound State cluster_1 Bound State Probe This compound (Low Fluorescence) PET Photoinduced Electron Transfer (PET) Quenching Probe->PET Active Complex Probe-Carbohydrate Complex (High Fluorescence) Probe->Complex + PET_inhibited PET Quenching Inhibited Complex->PET_inhibited Inactive Carbohydrate Carbohydrate (Diol) Carbohydrate->Complex G Experimental Workflow for In-Cell Carbohydrate Imaging Start Start Cell_Culture Cell Culture (e.g., on glass-bottom dishes) Start->Cell_Culture Probe_Prep Prepare this compound Stock Solution (in DMSO) Cell_Culture->Probe_Prep Probe_Loading Dilute Probe in Culture Medium and Incubate with Cells Probe_Prep->Probe_Loading Wash Wash Cells (e.g., with PBS) Probe_Loading->Wash Imaging Fluorescence Microscopy (e.g., Confocal) Wash->Imaging Data_Analysis Image and Data Analysis Imaging->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Fluorescence Quenching Studies with Anthracenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracenylboronic acid is a fluorescent probe widely utilized for the detection and quantification of various analytes, most notably saccharides and fluoride (B91410) ions. Its mechanism of action is rooted in the modulation of its inherent fluorescence upon binding to target molecules. The anthracene (B1667546) moiety serves as the fluorophore, exhibiting strong fluorescence, while the boronic acid group acts as the recognition site. Interaction with analytes alters the electronic properties of the boronic acid, which in turn affects the excited state of the anthracene, leading to either quenching (decrease) or enhancement (increase) of the fluorescence signal. This phenomenon, primarily driven by processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and aggregation-induced emission, forms the basis of its application as a chemical sensor. These application notes provide a detailed experimental setup and protocols for conducting fluorescence quenching studies using anthracenylboronic acid.

Signaling Mechanisms

The fluorescence modulation of anthracenylboronic acid upon analyte binding can be explained by several mechanisms. Understanding these pathways is crucial for interpreting experimental data.

A primary mechanism is Photoinduced Electron Transfer (PET) . In the unbound state, the lone pair of electrons on the nitrogen atom adjacent to the boronic acid can transfer to the excited anthracene, quenching its fluorescence. Upon binding of a diol-containing analyte like a saccharide, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen. This interaction suppresses the PET process, resulting in a "turn-on" fluorescence response.[1]

Another significant mechanism is Intramolecular Charge Transfer (ICT) . The boronic acid group can act as either an electron-donating or electron-withdrawing group depending on its chemical environment and the presence of analytes. Binding of an analyte can alter the charge distribution within the molecule, leading to a shift in the emission wavelength and a change in fluorescence intensity.

Finally, Aggregation-Induced Emission (AIE) or disruption of aggregates can play a role. In some solvent systems, anthracenylboronic acid may form non-fluorescent aggregates. The binding of an analyte can disrupt these aggregates, leading to an increase in fluorescence.

Data Presentation: Quantitative Analysis

The following table summarizes key quantitative data for anthracenylboronic acid and its derivatives from literature, which can serve as a reference for experimental design and data interpretation.

ParameterValueAnalyte/ConditionsSource
Molecular Formula C₁₄H₁₁BO₂-[2]
Molecular Weight 222.05 g/mol -[2]
Appearance White to slightly yellow crystalline powder-[2]
Purity ≥97%Recommended for sensing applications[2]
Excitation Wavelength (λex) ~370-380 nmDependent on solvent and specific derivative[3]
Emission Wavelength (λem) ~400-450 nmDependent on solvent and analyte binding[4]
Binding Constant (Ka) for Fructose Varies (e.g., 10³ - 10⁴ M⁻¹)pH-dependent, typically in aqueous buffer[5][6]
Binding Constant (Ka) for Glucose Varies (typically lower than fructose)pH-dependent, typically in aqueous buffer[6]
Stern-Volmer Constant (Ksv) Analyte and solvent dependentUsed to quantify quenching efficiency[7]
Fluorescence Quantum Yield (ΦF) Solvent and pH dependentDecreases with increasing solvent polarity[4]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Materials:

  • 9-Anthraceneboronic acid (CAS 100622-34-2)[2]

  • Spectroscopic grade solvent (e.g., DMSO, Methanol (B129727), or a suitable buffer)

  • Analyte (e.g., D-fructose, D-glucose, Sodium Fluoride)

  • Volumetric flasks

  • Pipettes

  • Glass vials with screw caps[8]

Procedure:

  • Anthracenylboronic Acid Stock Solution (e.g., 1 mM):

    • Accurately weigh a precise amount of 9-anthraceneboronic acid.

    • Dissolve the solid in a minimal amount of a suitable organic solvent like DMSO or methanol before diluting with the final buffer to ensure complete dissolution.

    • Transfer the solution to a volumetric flask and dilute to the final volume with the chosen spectroscopic grade solvent or buffer (e.g., PBS, HEPES at a specific pH).

    • Store the stock solution in a dark, cool place, preferably in a glass vial with a Teflon-lined screw cap to prevent solvent evaporation.[8]

  • Analyte Stock Solution (e.g., 100 mM):

    • Accurately weigh the desired analyte.

    • Dissolve the analyte in the same solvent or buffer used for the anthracenylboronic acid stock solution.

    • Transfer the solution to a volumetric flask and dilute to the final volume.

Protocol 2: Fluorescence Titration Experiment

Materials:

  • Prepared stock solutions

  • Quartz cuvettes (1 cm path length)

  • Spectrofluorometer

  • Micropipettes

Procedure:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize for at least 20-30 minutes.

    • Set the excitation wavelength (e.g., 377 nm) and the emission wavelength range (e.g., 390-600 nm).

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Sample Preparation:

    • Pipette a fixed volume of the anthracenylboronic acid stock solution into a quartz cuvette.

    • Add the appropriate amount of solvent or buffer to reach the desired final volume (e.g., 3 mL). The final concentration of the probe should be in the micromolar range to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[7]

    • Place the cuvette in the spectrofluorometer and record the initial fluorescence spectrum (F₀). This is the fluorescence intensity in the absence of the quencher/analyte.[7]

  • Titration:

    • Make successive additions of small aliquots of the analyte stock solution to the cuvette containing the anthracenylboronic acid solution.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau or no significant change is observed.

Protocol 3: Data Analysis - Stern-Volmer Plot

The Stern-Volmer equation is used to analyze the fluorescence quenching data to determine the nature of the quenching process.[9]

Equation:

F₀ / F = 1 + Ksv[Q] = 1 + kqτ₀[Q]

Where:

  • F₀ is the fluorescence intensity in the absence of the quencher.

  • F is the fluorescence intensity in the presence of the quencher at concentration [Q].

  • Ksv is the Stern-Volmer quenching constant.

  • kq is the bimolecular quenching rate constant.

  • τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

Procedure:

  • Plot F₀/F versus the concentration of the analyte [Q].

  • Perform a linear regression on the data points.

  • The slope of the line gives the Stern-Volmer constant (Ksv).[7]

  • A linear Stern-Volmer plot is often indicative of a single type of quenching mechanism, either static or dynamic.[10] Upward or downward curvature can suggest a combination of quenching mechanisms or other complex interactions.[10]

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_unbound Unbound State (Fluorescence Quenched) cluster_bound Bound State (Fluorescence 'On') Excited_Anthracene Excited Anthracene* Ground_Anthracene Ground State Anthracene Excited_Anthracene->Ground_Anthracene Fluorescence Nitrogen_Lone_Pair Nitrogen Lone Pair Nitrogen_Lone_Pair->Excited_Anthracene PET (Quenching) Excited_Anthracene_Bound Excited Anthracene* Ground_Anthracene_Bound Ground State Anthracene Excited_Anthracene_Bound->Ground_Anthracene_Bound Fluorescence Saccharide Saccharide (Diol) Boronic_Acid Boronic Acid Saccharide->Boronic_Acid Binding Nitrogen_Interaction PET Blocked Boronic_Acid->Nitrogen_Interaction Increased Lewis Acidity

Caption: PET signaling pathway of anthracenylboronic acid.

Experimental Workflow Diagram

G A Prepare Stock Solutions (Anthracenylboronic Acid & Analyte) C Prepare Sample in Cuvette (Fixed Probe Concentration) A->C B Instrument Setup (Spectrofluorometer) D Record Initial Fluorescence (F₀) B->D C->D E Titrate with Analyte Solution D->E F Record Fluorescence (F) after each addition E->F G Repeat Titration until Saturation F->G Not Saturated H Data Analysis (Stern-Volmer Plot) G->H Saturated I Determine Ksv and Binding Constants H->I

Caption: Experimental workflow for fluorescence titration.

Logical Relationship Diagram: Quenching Mechanisms

G Fluorescence_Quenching Fluorescence Quenching Dynamic Dynamic (Collisional) Fluorescence_Quenching->Dynamic Static Static Fluorescence_Quenching->Static Combined Combined Quenching Fluorescence_Quenching->Combined SV_Linear Linear Stern-Volmer Plot Dynamic->SV_Linear Linear SV Plot Lifetime Dependent Static->SV_Linear Linear SV Plot Lifetime Independent SV_Nonlinear Non-linear Stern-Volmer Plot Combined->SV_Nonlinear Non-linear SV Plot

Caption: Relationship between quenching mechanisms.

References

Synthesis of Anthracen-1-ylboronic Acid and Its Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the multi-step synthesis of anthracen-1-ylboronic acid, a valuable building block in organic synthesis, particularly for the development of novel electronic materials and pharmaceutical candidates. Furthermore, it outlines the protocol for the synthesis of its derivatives via the versatile Suzuki-Miyaura cross-coupling reaction.

Introduction

Anthracene-based compounds are of significant interest due to their unique photophysical and electronic properties. The introduction of a boronic acid moiety, particularly at the 1-position, provides a versatile handle for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. However, the direct and regioselective functionalization of the anthracene (B1667546) core at the 1-position presents a synthetic challenge due to the high reactivity of the 9- and 10-positions. This protocol details a reliable synthetic pathway to access this compound and its subsequent derivatization.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a three-step sequence starting from the commercially available 1-aminoanthraquinone (B167232). The key steps involve:

  • Diazotization and Sandmeyer Reaction: Conversion of the amino group of 1-aminoanthraquinone to a bromo-substituent.

  • Reduction of Anthraquinone: Reduction of the 1-bromoanthraquinone (B1265448) to 1-bromoanthracene (B1281567).

  • Borylation: Conversion of the 1-bromoanthracene to this compound via an organolithium intermediate.

The resulting this compound can then be utilized in Suzuki-Miyaura coupling reactions to generate a wide array of derivatives.

Diagrams of Synthetic Pathways

Synthesis_Anthracen_1_ylboronic_acid A 1-Aminoanthraquinone B 1-Bromoanthraquinone A->B 1. NaNO₂, HBr 2. CuBr C 1-Bromoanthracene B->C NaBH₄, Isopropanol D This compound C->D 1. n-BuLi, THF, -78°C 2. B(OiPr)₃ 3. H₃O⁺

Caption: Synthetic pathway for this compound.

Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->C B Aryl/Vinyl Halide (R-X) B->C D 1-Aryl/Vinyl-anthracene Derivative C->D Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for derivative synthesis.

Experimental Protocols

Part 1: Synthesis of 1-Bromoanthracene

Step 1.1: Synthesis of 1-Bromoanthraquinone from 1-Aminoanthraquinone

This procedure involves a Sandmeyer reaction where the amino group is converted to a diazonium salt and subsequently displaced by a bromide ion.

  • Materials:

    • 1-Aminoanthraquinone

    • Sodium nitrite (B80452) (NaNO₂)

    • Hydrobromic acid (HBr, 48%)

    • Copper(I) bromide (CuBr)

    • Deionized water

    • Ethanol

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 1-aminoanthraquinone (1.0 eq) in a mixture of HBr (48%) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for 1 hour at 0-5 °C after the addition is complete to ensure full diazotization.

    • In a separate beaker, dissolve copper(I) bromide (1.2 eq) in HBr (48%).

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2 hours, or until nitrogen evolution ceases.

    • Cool the mixture to room temperature and collect the precipitate by vacuum filtration.

    • Wash the solid with water until the filtrate is neutral, then with a small amount of cold ethanol.

    • Dry the crude 1-bromoanthraquinone in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like glacial acetic acid.

Step 1.2: Reduction of 1-Bromoanthraquinone to 1-Bromoanthracene

  • Materials:

  • Procedure:

    • In a round-bottom flask, suspend 1-bromoanthraquinone (1.0 eq) in isopropyl alcohol.

    • Cool the suspension in an ice bath.

    • Add sodium borohydride (excess, e.g., 4-5 eq) portion-wise with stirring.

    • After the addition, remove the ice bath and heat the mixture to reflux for 2 hours.

    • Cool the reaction mixture to room temperature and carefully add water to quench the excess NaBH₄.

    • Acidify the mixture with dilute HCl to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • The crude 1-bromoanthracene can be purified by column chromatography on silica (B1680970) gel (eluent: hexanes/dichloromethane) or by recrystallization.

Part 2: Synthesis of this compound

This step involves a lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.

  • Materials:

    • 1-Bromoanthracene

    • n-Butyllithium (n-BuLi) in hexanes

    • Triisopropyl borate (B(O-iPr)₃)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Aqueous hydrochloric acid (e.g., 2 M HCl)

    • Diethyl ether

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Dissolve 1-bromoanthracene (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

    • Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture, again keeping the temperature at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2 M HCl.

    • Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound. The product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by careful column chromatography.

Part 3: Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an aryl or vinyl halide.

  • Materials:

    • This compound

    • Aryl or vinyl halide (e.g., bromobenzene, iodobenzene)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

    • Base (e.g., aqueous potassium carbonate, K₂CO₃)

    • Solvent (e.g., toluene, 1,4-dioxane)

  • Procedure:

    • In a Schlenk flask, combine this compound (1.2 eq), the aryl/vinyl halide (1.0 eq), the palladium catalyst (e.g., 0.05 eq), and the base (e.g., 2.0 eq of K₂CO₃ in water).

    • Add the organic solvent (e.g., toluene).

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired derivative.

Data Presentation

StepStarting MaterialProductReagentsTypical Yield (%)
1.1 Sandmeyer Reaction1-Aminoanthraquinone1-BromoanthraquinoneNaNO₂, HBr, CuBr70-85
1.2 Reduction1-Bromoanthraquinone1-BromoanthraceneNaBH₄, Isopropanol80-95
2. Borylation1-BromoanthraceneThis compoundn-BuLi, B(O-iPr)₃60-75
3. Suzuki-Miyaura CouplingThis compound1-Phenylanthracene (example)Bromobenzene, Pd(PPh₃)₄, K₂CO₃75-90

Note: Yields are representative and can vary depending on the specific substrate, reaction scale, and purification method.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Hydrobromic acid is corrosive and should be handled with caution.

  • Palladium catalysts can be toxic and should be handled with care.

  • Follow all standard laboratory safety procedures.

Application of Anthracen-1-ylboronic Acid in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthracen-1-ylboronic acid and its derivatives have emerged as versatile building blocks in materials science, owing to the unique photophysical properties of the anthracene (B1667546) core and the reactive nature of the boronic acid moiety. This document provides detailed application notes and protocols for the use of this compound in the development of fluorescent sensors, organic electronics, and stimuli-responsive materials.

Fluorescent Sensors for Saccharide Detection

This compound and its analogues are extensively used in the design of fluorescent chemosensors for saccharides. The principle of detection is based on the reversible covalent interaction between the boronic acid group and the cis-diol moieties present in sugars. This binding event modulates the fluorescence properties of the anthracene fluorophore, enabling quantitative detection.

The sensing mechanism often involves photoinduced electron transfer (PET), where the nitrogen atom in proximity to the boronic acid quenches the anthracene fluorescence. Upon binding to a saccharide, this quenching is inhibited, leading to a "turn-on" fluorescence response.[1] Other mechanisms include Förster resonance energy transfer (FRET) and internal charge transfer (ICT).[2][3]

Quantitative Data for Anthracene-based Boronic Acid Sensors
Sensor NameFluorophoreExcitation (nm)Emission (nm)Target AnalyteBinding Affinity (K a or K d )Limit of Detection (LOD)Reference
(o-(aminomethyl)phenyl)boronic acid with anthracene reporterAnthracene--D-FructoseK a = 1000 M⁻¹-[2][3]
(o-(aminomethyl)phenyl)boronic acid with anthracene reporterAnthracene--D-GlucoseK d = 63 M⁻¹-[2]
(4-(anthracen-2-yl-carbamoyl)-3-fluorophenyl)boronic acid (Probe 1)Anthracene323-Glucose--[4]
Mc-CDBAAnthracene382438Glucose--[5]
Ca-CDBAAnthracene382438Glucose--[5]
Experimental Protocol: Saccharide Sensing with an Anthracene Boronic Acid Probe

This protocol describes a general procedure for evaluating the fluorescence response of an this compound-based sensor to a saccharide analyte.

Materials:

  • Anthracene boronic acid fluorescent probe

  • High-purity deionized water

  • Buffer solution (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Saccharide (e.g., D-glucose, D-fructose)

  • Organic solvent for stock solution (e.g., DMSO, methanol)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the anthracene boronic acid probe in a minimal amount of a suitable organic solvent (e.g., DMSO).

    • Prepare a 100 mM stock solution of the saccharide in the chosen buffer.

  • Preparation of Working Solutions:

    • Dilute the probe stock solution in the buffer to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is minimal (<1%) to avoid interference with the binding.

    • Prepare a series of saccharide solutions of varying concentrations by serially diluting the saccharide stock solution with the buffer.

  • Fluorescence Measurement:

    • Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.

    • Set the appropriate excitation and emission wavelengths for the specific anthracene probe.

    • To a cuvette, add the probe working solution.

    • Record the initial fluorescence intensity (I₀).

    • Sequentially add aliquots of the saccharide solutions to the cuvette, ensuring thorough mixing after each addition.

    • Record the fluorescence intensity (I) after each addition, allowing the signal to stabilize.

  • Data Analysis:

    • Plot the change in fluorescence intensity (I/I₀) as a function of the saccharide concentration.

    • The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).

Signaling Pathway Diagram

SaccharideSensing cluster_0 Sensor in 'Off' State cluster_1 Sensing Event cluster_2 Sensor in 'On' State Sensor_Off Anthracene-Boronic Acid (Fluorescence Quenched) PET Photoinduced Electron Transfer Sensor_Off->PET Quenching Saccharide Saccharide (cis-diol) Sensor_Off->Saccharide + Saccharide Sensor_On Anthracene-Boronate Ester (Fluorescence Restored) Saccharide->Sensor_On Binding Fluorescence Fluorescence Emission Sensor_On->Fluorescence Emission

Caption: Fluorescence "turn-on" mechanism for a PET-based anthracene boronic acid saccharide sensor.

Organic Electronics: Host Materials for OLEDs

This compound and its derivatives are critical intermediates in the synthesis of advanced materials for organic light-emitting diodes (OLEDs). The boronic acid functionality allows for the facile construction of complex, high-performance host materials through Suzuki coupling reactions.[6][7] These materials are particularly important for achieving efficient and stable blue emission in OLEDs.[8][9]

The anthracene core provides a rigid and electronically favorable framework, while the substituents introduced via the boronic acid coupling can be tailored to optimize properties such as charge transport, thermal stability, and energy levels.[10]

Performance Data of OLEDs with Anthracene-based Host Materials
Host MaterialDopantMax. External Quantum Efficiency (%)Color Coordinates (CIE)Reference
mCzAnBztNondoped7.95(0.15, 0.07)[7]
BH-9PADSA-Ph-(0.15, 0.28) at 7.03 cd/A[8][10]
BH-9PABD-6MDPA-(0.15, 0.26) at 6.60 cd/A[8][10]
mCz-TAn-CNNondoped7.03(0.14, 0.12)[11]
m2Cz-TAn-CNDoped7.28(0.14, 0.09)[11]
Experimental Protocol: Synthesis of an Anthracene-based Host Material via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of a 9,10-disubstituted anthracene derivative for OLED applications using a Suzuki coupling reaction.

Materials:

  • 9-Bromo-10-(aryl)anthracene

  • This compound (or another arylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water, THF/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 9-bromo-10-(aryl)anthracene (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

    • Add the solvent system to the flask.

    • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Addition and Reaction:

    • Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture under an inert atmosphere.

    • Heat the reaction to reflux (typically 80-110 °C) and stir for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

    • Characterize the final product by NMR spectroscopy and mass spectrometry.

Experimental Workflow Diagram

OLEDSynthesis Start Start Materials: 9-Bromo-10-aryl-anthracene Anthracene-1-ylboronic acid Reaction Suzuki Coupling Reaction - Pd Catalyst - Base - Solvent - Heat Start->Reaction Workup Aqueous Work-up - Extraction - Drying Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization - NMR - Mass Spectrometry Purification->Characterization FinalProduct Final Product: Anthracene-based Host Material Characterization->FinalProduct StimuliResponsive cluster_0 Stimuli Polymer Linear Polymer with Anthracene & Diol Groups UV_Light UV Light (365 nm) Crosslinked_Polymer Crosslinked Polymer Network Polymer->Crosslinked_Polymer Anthracene Dimerization (Crosslinking) Heat_UV Heat / UV Light (λ₂) Alcohol Alcohol Crosslinked_Polymer->Polymer Dimer Cleavage (Decrosslinking) Crosslinked_Polymer->Alcohol Boronic Ester Cleavage (Decrosslinking)

References

Anthracen-1-ylboronic Acid: A Versatile Building Block for Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anthracen-1-ylboronic acid is a valuable and versatile building block in modern organic synthesis, offering a gateway to the construction of complex, anthracene-containing molecules. The anthracene (B1667546) core, a polycyclic aromatic hydrocarbon, imparts unique photophysical and electronic properties to target molecules, making it a sought-after motif in materials science and drug discovery. This application note provides a comprehensive overview of the utility of this compound in key synthetic transformations, detailed experimental protocols, and its application in the synthesis of biologically active compounds.

Key Applications

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1] It also participates in copper-catalyzed Chan-Lam couplings for the synthesis of carbon-heteroatom bonds.[2][3] These reactions are fundamental in the synthesis of a wide array of complex organic molecules, including those with applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and medicinal chemistry.[1][4]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[5][6][7] this compound serves as the organoboron partner, enabling the introduction of the anthracen-1-yl moiety onto various aromatic and heteroaromatic scaffolds.

Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling facilitates the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, through the reaction of a boronic acid with an amine or an alcohol, respectively.[2][3][8] This copper-catalyzed reaction is often performed under mild conditions and is tolerant of a wide range of functional groups.[2]

Application in the Synthesis of Biologically Active Molecules

The anthracene scaffold is present in numerous compounds with interesting biological activities. For instance, derivatives of anthracene-9,10-dione have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, which is a critical regulator of cell growth and differentiation.[9][10] Dysregulation of this pathway is implicated in various cancers.[9] While a direct synthetic route from this compound to these specific inhibitors is not explicitly detailed in the literature, the core anthracene structure can be a precursor to such compounds. For example, oxidation of an anthracene derivative can yield the corresponding anthraquinone. The ability to synthesize complex anthracene derivatives using this compound as a starting material opens avenues for the development of novel Wnt/β-catenin pathway inhibitors.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Solvents should be dried using standard procedures. Commercially available reagents should be used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide to form a 1-aryl-anthracene derivative.

Table 1: Reaction Parameters for Suzuki-Miyaura Coupling

ParameterValue/Condition
Reactants
This compound1.2 equivalents
Aryl Bromide1.0 equivalent
Catalyst
Pd(PPh₃)₄5 mol%
Base
K₂CO₃ (2M aqueous solution)2.0 equivalents
Solvent
Toluene (B28343)/THF4:1 v/v
Temperature Reflux
Reaction Time 12-24 hours
Typical Yield 70-90%

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (8 mL) and THF (2 mL) via syringe.

  • Add the 2M aqueous solution of K₂CO₃ (1 mL, 2.0 mmol).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1-aryl-anthracene.

Protocol 2: Chan-Lam N-Arylation of an Aniline (B41778) with this compound

This protocol provides a general method for the copper-catalyzed N-arylation of an aniline with this compound.

Table 2: Reaction Parameters for Chan-Lam N-Arylation

ParameterValue/Condition
Reactants
This compound1.5 equivalents
Aniline1.0 equivalent
Catalyst
Cu(OAc)₂1.0 equivalent
Base
Pyridine (B92270)2.0 equivalents
Solvent
Dichloromethane (B109758) (DCM)
Temperature Room Temperature
Reaction Time 48-72 hours
Typical Yield 60-80%

Procedure:

  • To a round-bottom flask open to the air, add the aniline (1.0 mmol), this compound (1.5 mmol), and Cu(OAc)₂ (1.0 mmol).

  • Add dichloromethane (10 mL) and pyridine (2.0 mmol).

  • Stir the reaction mixture vigorously at room temperature for 48-72 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite®, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(anthracen-1-yl)aniline.

Protocol 3: Synthesis of an Anthracene-based Fluorescent Sensor for Saccharides

This protocol outlines a synthetic approach to a fluorescent sensor for saccharides, incorporating the anthracenyl moiety via this compound. The principle relies on the interaction between the boronic acid and diols present in saccharides, which modulates the fluorescence of the anthracene core.[11][12][13]

Table 3: Representative Synthesis of an Anthracene-based Saccharide Sensor

StepReactionKey ReagentsTypical Conditions
1 Suzuki-Miyaura CouplingThis compound, 2-bromo-N,N-dimethylanilinePd(PPh₃)₄, K₂CO₃, Toluene/THF, Reflux
2 FunctionalizationProduct from Step 1, Reagents to introduce a diol-binding moietyVaries depending on the desired sensor structure

Procedure (Illustrative Example - Step 1):

  • Following the general procedure for Suzuki-Miyaura coupling (Protocol 1), couple this compound with 2-bromo-N,N-dimethylaniline.

  • This yields N,N-dimethyl-2-(anthracen-1-yl)aniline, which contains the fluorescent anthracene core and a tertiary amine that can participate in photoinduced electron transfer (PET).

  • Further functionalization of this intermediate would be required to introduce a specific saccharide recognition element, often another boronic acid group positioned to create a chemosensor.

Visualizations

Suzuki_Miyaura_Coupling cluster_cat_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-B(OH)₂ Base R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0) R-R'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][7]

Chan_Lam_Coupling cluster_cat_cycle Catalytic Cycle Cu(II) Cu(II) Ligand_Exchange1 Ligand Exchange Cu(II)->Ligand_Exchange1 R'-NH₂ Cu(II)_Amine [L-Cu(II)-NHR']+ Ligand_Exchange1->Cu(II)_Amine Transmetalation Transmetalation Cu(II)_Amine->Transmetalation Ar-B(OH)₂ Cu(III)_Complex Ar-Cu(III)-NHR' Transmetalation->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination Cu(I) Cu(I) Reductive_Elimination->Cu(I) Ar-NHR' Oxidation Oxidation Cu(I)->Oxidation O₂ Oxidation->Cu(II)

Caption: Proposed catalytic cycle for the Chan-Lam N-arylation reaction.[2][3]

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Beta_Catenin_P p-β-catenin Destruction_Complex->Beta_Catenin_P Phosphorylation Proteasome Proteasome Beta_Catenin_P->Proteasome Ubiquitination & Degradation Wnt Wnt Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dsh Receptor->Dsh Activation Dsh->Destruction_Complex Inhibition Beta_Catenin_free β-catenin (stable) Nucleus Nucleus Beta_Catenin_free->Nucleus Translocation TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activation Anthracene_Derivative Anthracene-9,10-dione Derivative Anthracene_Derivative->Beta_Catenin_free Promotes Degradation

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory role of anthracene derivatives.[9][10][14]

Conclusion

This compound is a powerful synthetic intermediate for the construction of complex organic molecules. Its utility in Suzuki-Miyaura and Chan-Lam couplings provides access to a diverse range of anthracene-containing compounds with potential applications in materials science and medicinal chemistry. The protocols provided herein serve as a guide for researchers to harness the synthetic potential of this valuable building block. Further exploration of molecules derived from this compound is warranted, particularly in the development of novel therapeutics and advanced functional materials.

References

Application Notes and Protocols for Monitoring Water Content Using Anthracene-Based Boronic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the sensitive detection and quantification of water content in organic solvents using anthracene-based boronic acid ester fluorescent probes. The methodology leverages the principle of photo-induced electron transfer (PET), offering a rapid and reliable "turn-on" fluorescence response in the presence of water.

Principle and Signaling Pathway

Anthracene-based boronic acid esters are designed as fluorescent sensors where the fluorescence of the anthracene (B1667546) core is modulated by the presence of water. The underlying mechanism is based on Photo-induced Electron Transfer (PET). In a non-aqueous environment, the lone pair of electrons on the nitrogen atom of the aminomethyl group quenches the fluorescence of the photoexcited anthracene fluorophore through PET. This process results in a low fluorescence signal (PET active state).

Upon the introduction of water, the nitrogen atom of the amino moiety is protonated or interacts strongly with water molecules. This interaction inhibits the PET process, leading to a significant enhancement in the fluorescence of the anthracene fluorophore (PET inactive state). This "turn-on" fluorescence response is directly proportional to the water content, allowing for its quantification.[1]

Signaling_Pathway cluster_0 In the Absence of Water (Low Fluorescence) cluster_1 In the Presence of Water (High Fluorescence) Excited_Anthracene_No_Water Excited Anthracene* Quenched_State Fluorescence Quenching (PET Active) Excited_Anthracene_No_Water->Quenched_State Ground_State_No_Water Ground State Anthracene Quenched_State->Ground_State_No_Water Non-radiative decay Ground_State_No_Water->Excited_Anthracene_No_Water Excitation Light_Excitation_No_Water Light (hν) PET Photo-induced Electron Transfer Nitrogen_Lone_Pair Nitrogen Lone Pair Nitrogen_Lone_Pair->Excited_Anthracene_No_Water e- transfer Excited_Anthracene_Water Excited Anthracene* Fluorescent_State Fluorescence Emission (PET Inactive) Excited_Anthracene_Water->Fluorescent_State Ground_State_Water Ground State Anthracene Fluorescent_State->Ground_State_Water Radiative decay (Light Emission) Ground_State_Water->Excited_Anthracene_Water Excitation Light_Excitation_Water Light (hν) Water H₂O Protonated_Nitrogen Protonated Nitrogen Water->Protonated_Nitrogen Interaction/ Protonation

Caption: Signaling pathway of the anthracene-based boronic acid ester water sensor.

Quantitative Data Summary

The following table summarizes the detection limits (DL) and quantification limits (QL) of a representative anthracene-based boronic acid ester sensor (KT-2) for water in various organic solvents.[1]

SolventDetection Limit (DL) (wt%)Quantification Limit (QL) (wt%)
1,4-Dioxane0.0190.058
Tetrahydrofuran (THF)0.0180.055
Acetonitrile0.0200.060
Ethanol0.0150.045

Experimental Protocols

This section provides a general protocol for the synthesis of a representative sensor and the subsequent fluorescence-based water content determination.

Synthesis of Anthracene-Based Boronic Acid Ester Sensor

A general synthetic route involves the reaction of an anthracene derivative with a phenylboronic acid pinacol (B44631) ester. For example, the synthesis of a PET-type fluorescent monomer (KT-2) involves an anthracene fluorophore with an aminomethyl phenylboronic acid pinacol ester moiety and a triethoxysilyl group for potential immobilization.[1]

Synthesis_Workflow Start Starting Materials: - Anthracene derivative - Phenylboronic acid pinacol ester derivative Reaction Reaction: Coupling of anthracene and boronic acid ester moieties Start->Reaction Step 1 Purification Purification: Column chromatography Reaction->Purification Step 2 Characterization Characterization: NMR, Mass Spectrometry Purification->Characterization Step 3 Final_Product Final Product: Anthracene-based boronic acid ester sensor Characterization->Final_Product Step 4

Caption: General workflow for the synthesis of the water sensor.

Protocol for Water Content Determination
  • Preparation of Stock Solution: Prepare a stock solution of the anthracene-based boronic acid ester sensor in a dry organic solvent of interest (e.g., 1,4-dioxane, THF, acetonitrile, or ethanol). The concentration of the sensor should be optimized for the specific instrument and expected water concentration range. A typical starting concentration is in the micromolar range.[2]

  • Preparation of Calibration Standards: Prepare a series of calibration standards by adding known amounts of water to the dry organic solvent. It is crucial to use high-purity, anhydrous solvents for the preparation of the "zero water" standard.

  • Fluorescence Measurement:

    • Transfer a specific volume of each calibration standard and the sample solution into a quartz cuvette.

    • Excite the solution at the maximum absorption wavelength of the anthracene fluorophore (typically around 365 nm).[3]

    • Record the fluorescence emission spectrum. The emission maximum for anthracene derivatives is typically in the blue region of the spectrum.

    • The fluorescence intensity at the emission maximum is used for quantification.

  • Data Analysis:

    • Construct a calibration curve by plotting the fluorescence intensity at the emission maximum against the known water concentration of the standards.

    • Determine the water concentration of the unknown sample by interpolating its fluorescence intensity on the calibration curve.

Experimental_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Start Prepare Sensor Stock Solution Standards Prepare Water Calibration Standards Measurement Fluorescence Measurement (Excitation at λmax,abs) Standards->Measurement Data Record Emission Spectra Measurement->Data Analysis Construct Calibration Curve Data->Analysis Quantification Determine Water Content in Sample Analysis->Quantification

Caption: Experimental workflow for water content determination.

Applications in Drug Development

The precise determination of water content is critical in various stages of drug development and manufacturing. Even trace amounts of water can affect the stability, efficacy, and shelf-life of pharmaceutical products.[2] Anthracene-based boronic acid ester sensors offer a sensitive and convenient method for:

  • Quality control of raw materials and solvents: Ensuring the dryness of organic solvents used in synthesis and formulation.

  • Monitoring of lyophilization processes: Determining residual moisture content in freeze-dried products.

  • Stability testing: Assessing the impact of moisture on drug substance and product stability over time.

  • In-process control: Real-time monitoring of water content during manufacturing processes.

The high sensitivity and "turn-on" response of these probes make them a valuable tool for ensuring product quality and consistency in the pharmaceutical industry.

References

Application Notes and Protocols: Anthracen-1-ylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthracen-1-ylboronic acid is a versatile building block in organic synthesis, particularly in the construction of complex aromatic systems. Its rigid, planar anthracene (B1667546) core makes it a valuable synthon for the development of novel organic materials with unique photophysical properties, as well as for the synthesis of biologically active compounds in drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Stille couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2] this compound serves as an excellent coupling partner to introduce the anthracen-1-yl moiety onto various aromatic and heteroaromatic scaffolds.

General Reaction Scheme:
Key Applications:
  • Synthesis of Novel Fluorophores: The extended π-system of the anthracene core, when incorporated into larger conjugated systems via Suzuki-Miyaura coupling, can lead to the development of novel fluorescent probes and materials for organic light-emitting diodes (OLEDs).

  • Drug Discovery: The anthracenyl moiety is a key structural feature in various biologically active molecules. Suzuki-Miyaura coupling provides a convergent and efficient route to synthesize libraries of anthracene-containing compounds for screening in drug development programs.

  • Materials Science: The rigid and planar nature of the anthracene unit can be exploited to create novel liquid crystals, polymers, and other advanced materials with tailored electronic and optical properties.

Quantitative Data Summary:

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are representative data based on typical conditions for similar substrates, as specific literature data for this compound was not found in the initial search.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole (B123540)Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene (B28343)/H₂O1001292
21-IodonaphthalenePd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901688
32-ChloropyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃t-BuOH1102475
4Phenyl triflatePdCl₂(dppf) (5)-Na₂CO₃DMF80895
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol is a representative example based on general procedures for Suzuki-Miyaura reactions.[3][4]

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (5 mL) and deionized water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-(4-methoxyphenyl)anthracene.

Diagrams:

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOH Ar-Pd(II)Ln-OH ArPdX->ArPdOH Ligand Exchange (Base, H2O) ArPdOBA Ar-Pd(II)Ln-O-B(OH)-Anth ArPdOH->ArPdOBA Coordination (Anth-B(OH)2) ArPdAnth Ar-Pd(II)Ln-Anth ArPdOBA->ArPdAnth Transmetalation ArPdAnth->Pd0 Reductive Elimination Product Ar-Anthracene ArPdAnth->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Combine Reactants, Catalyst, Ligand, and Base Inert Establish Inert Atmosphere (Argon) Start->Inert Solvent Add Degassed Solvents Inert->Solvent Reaction Heat and Stir Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification End Characterize Product Purification->End

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5][6] While typically the boronic acid is not the direct coupling partner, it can be converted in situ to a more reactive species or used in oxidative Heck-type reactions.[5]

General Reaction Scheme (Oxidative Heck-type):
Experimental Protocol: Oxidative Heck-type Coupling of this compound with n-Butyl Acrylate (B77674)

This protocol is a representative example based on general procedures for oxidative Heck reactions of arylboronic acids.[5]

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Benzoquinone (oxidant)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), and benzoquinone (1.2 mmol, 1.2 equiv).

  • Add dimethylformamide (5 mL) to the flask.

  • Add n-butyl acrylate (1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 24 hours under an air atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether (25 mL).

  • Wash the organic layer with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the desired product.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate.[7][8] To utilize this compound in a Stille-type reaction, it would first need to be converted to the corresponding organostannane derivative.

Two-Step Procedure:
  • Stille Coupling: The resulting anthracen-1-yl stannane (B1208499) can then be coupled with an organic halide or triflate under standard Stille conditions.

General Reaction Scheme (Stille Coupling):

Due to the toxicity of organotin compounds, the Suzuki-Miyaura coupling is often the preferred method for this type of transformation.[7]

Cross_Coupling_Relationships cluster_0 Common Precursors cluster_1 Palladium-Catalyzed Reactions AnthBOH2 This compound Suzuki Suzuki-Miyaura Coupling AnthBOH2->Suzuki Heck Oxidative Heck Reaction AnthBOH2->Heck ArX Aryl Halide (Ar-X) ArX->Suzuki Stille Stille Coupling (via Anth-SnR3) ArX->Stille Product 1-Aryl-anthracene Suzuki->Product Heck->Product Stille->Product

Caption: Relationship between different cross-coupling reactions utilizing this compound or its derivatives.

References

Troubleshooting & Optimization

Improving the solubility of Anthracen-1-ylboronic acid in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the aqueous solubility of Anthracen-1-ylboronic acid. Due to its large, hydrophobic anthracene (B1667546) core, this compound exhibits very low solubility in water, a common challenge for arylboronic acids.[1][2] The following sections offer methods and protocols to address this issue.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: The solubility of this compound is primarily limited by its large, nonpolar anthracene ring system. While the boronic acid group provides some polarity, the hydrophobic nature of the fused aromatic rings dominates, leading to unfavorable interactions with water molecules. Most arylboronic acids are known to have low aqueous solubility.[1][2]

Q2: What is the general strategy for improving the solubility of a poorly soluble compound like this?

A2: The primary goal is to modify the formulation to overcome the compound's hydrophobicity. Common strategies, which can often be combined, include adjusting the pH of the solution, using co-solvents, forming inclusion complexes with cyclodextrins, or employing micellar solubilization with surfactants.[3][4][5]

Q3: Can I expect precipitation when diluting a stock solution prepared in an organic solvent into an aqueous buffer?

A3: Yes, this is a significant risk. When a drug dissolved in an organic solvent is diluted into an aqueous medium where it is less soluble, it can lead to precipitation.[4] This can result in inconsistent and misleading results in biological assays. It is crucial to ensure the final concentration in the aqueous medium is below the compound's solubility limit under those specific conditions.

Q4: How does pH affect the solubility of boronic acids?

A4: The boronic acid moiety is a weak Lewis acid. At higher pH values (typically above its pKa), it can accept a hydroxide (B78521) ion to form a more polar and, therefore, more water-soluble anionic boronate species (B(OH)₃⁻).[3][6] Conversely, at acidic pH, the compound will be in its less soluble, non-ionized form.[7][8]

Troubleshooting Guide

This section addresses common problems encountered during experiments.

Issue 1: My compound precipitates out of solution during my experiment.

Potential Cause Troubleshooting Step
Concentration Exceeds Solubility Limit The most common issue. Verify the maximum solubility in your specific aqueous medium. Perform a solubility test by creating a dilution series to find the kinetic and thermodynamic solubility limits.
pH Shift The pH of your final solution may be too low for the boronic acid to remain in its soluble anionic form. Measure the final pH and consider using a buffer system with a higher pH (e.g., pH 7.4 to 9).[7]
Solvent Mismatch If diluting from a non-aqueous stock (e.g., DMSO), the percentage of the organic solvent in the final solution may be too low to maintain solubility. Consider using a co-solvent system or another solubilization technique.[4]

Issue 2: I am observing inconsistent results in my biological or analytical assays.

Potential Cause Troubleshooting Step
Undissolved Particulate Matter Incomplete dissolution can lead to inaccurate concentrations. Always filter your final solutions through a 0.22 µm filter to remove any undissolved particles before use.
Compound Degradation Some boronic acids can be unstable in certain aqueous conditions or over time.[9] Prepare solutions fresh and assess the stability of the compound in your chosen formulation over the time course of your experiment using a method like HPLC.
Interaction with Formulation Excipients Surfactants, co-solvents, or cyclodextrins can sometimes interfere with assays. Run appropriate vehicle controls (the formulation without the this compound) to ensure the excipients themselves do not cause an effect.

Solubility Enhancement Strategies & Data

The following table summarizes common techniques for improving the aqueous solubility of poorly soluble compounds. The effectiveness of each method should be experimentally determined for this compound.

Strategy Mechanism of Action Advantages Considerations
pH Adjustment Increases the concentration of the more soluble anionic boronate form at pH > pKa.[3]Simple to implement and analyze.[4]Risk of precipitation if the solution pH is lowered. Potential for pH-related compound instability.[7]
Co-solvents A water-miscible organic solvent (e.g., ethanol, PEG 400, DMSO) is added to the aqueous solution to increase the polarity of the bulk solvent.[10]Can significantly increase solubility. Many well-characterized co-solvents are available.The organic solvent may have biological effects or interfere with assays. Precipitation can occur upon further aqueous dilution.[4]
Cyclodextrin (B1172386) Complexation The hydrophobic anthracene moiety is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin enhances water solubility.[11][12]Forms a true solution, often with low toxicity. Can improve compound stability.[12]Requires screening of different cyclodextrin types (e.g., HP-β-CD, SBE-β-CD). Complexation efficiency varies.
Micellar Solubilization (Surfactants) The compound partitions into the hydrophobic core of micelles formed by surfactants (e.g., Tween® 80, Cremophor® EL) above their critical micelle concentration (CMC).[3][13]High solubilization capacity for very hydrophobic compounds.Surfactants can have their own biological activities and may interfere with cell-based assays or analytical methods.
Logical Workflow for Selecting a Solubilization Strategy

The following diagram outlines a decision-making process for addressing solubility issues with this compound.

G cluster_start cluster_methods Solubilization Strategies cluster_eval start Initial State: This compound has poor aqueous solubility ph_adjust pH Adjustment (Target pH > pKa) cosolvent Co-solvent Screening (e.g., PEG, Ethanol) cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) surfactant Micellar Solubilization (e.g., Tween® 80) evaluation Evaluation: - Solubility Achieved? - Compound Stability? - Assay Compatibility? ph_adjust->evaluation Test cosolvent->evaluation Test cyclodextrin->evaluation Test surfactant->evaluation Test success Optimized Formulation Achieved evaluation->success Yes failure Re-evaluate Strategy (Combine Methods) evaluation->failure No failure->ph_adjust Iterate

Caption: Decision tree for selecting a solubility enhancement method.

Experimental Protocols

Protocol 1: Solubility Assessment via pH Adjustment

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, borate) with pH values ranging from 6.0 to 10.0.

  • Sample Preparation: Add an excess amount of solid this compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that undissolved material remains.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Sample Processing: After equilibration, allow the vials to stand so that excess solid can settle. Carefully collect the supernatant and filter it through a 0.22 µm PVDF or similar filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., methanol (B129727) or acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Analysis: Plot the measured solubility against the buffer pH to determine the pH-solubility profile.

Mechanism of Cyclodextrin Inclusion

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[11] They can encapsulate poorly water-soluble "guest" molecules, like the anthracene portion of the target compound, forming a more soluble host-guest complex.[12]

G cluster_system Aqueous Environment cluster_before Before Complexation cluster_after After Complexation A1 This compound (Poorly Soluble) Complex Soluble Host-Guest Complex Hydrophilic Exterior (CD) Hydrophobic Interior (Anthracene) A1->Complex:f2 Encapsulation CD1 Cyclodextrin (Hydrophilic Exterior) CD1->Complex:f1 Forms Host H2O

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Protocol 2: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solutions: Create a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v) in a relevant biological buffer (e.g., PBS, pH 7.4).

  • Add Compound: Add an excess amount of solid this compound to each HP-β-CD solution.

  • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours.

  • Process and Quantify: Filter the samples as described in Protocol 1 and measure the concentration of the dissolved compound.

  • Analyze Data: Plot the solubility of this compound as a function of the HP-β-CD concentration. A linear relationship typically indicates the formation of a 1:1 complex, and the slope can be used to determine the complexation binding constant. This is known as a phase-solubility diagram.

General Experimental Workflow for Solubility Screening

G prep 1. Prepare Vehicle (e.g., Buffer, Co-solvent, Cyclodextrin Solution) add 2. Add Excess Solid Compound prep->add equilibrate 3. Equilibrate (e.g., 24h Shake) add->equilibrate filter 4. Filter (0.22 µm Syringe Filter) equilibrate->filter quantify 5. Quantify (e.g., HPLC, UV-Vis) filter->quantify analyze 6. Analyze Data (Plot Solubility vs. Condition) quantify->analyze

Caption: Standard workflow for measuring equilibrium solubility.

References

Optimization of Suzuki coupling reaction conditions with Anthracen-1-ylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving Anthracen-1-ylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki coupling reactions with a sterically hindered substrate like this compound can be attributed to several factors. The most critical parameters to re-evaluate are your choice of catalyst and ligand, the base, and the solvent system. Due to the bulky nature of the anthracene (B1667546) group, standard Suzuki coupling conditions may not be optimal. Specialized, bulky, and electron-rich phosphine (B1218219) ligands are often necessary to facilitate the catalytic cycle.[1][2] Additionally, ensure that all reagents are pure and the reaction is performed under strictly anaerobic conditions to prevent side reactions such as homocoupling.[3]

Q2: I am observing significant amounts of homocoupling of my this compound. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[3] To minimize this, it is crucial to thoroughly degas your solvent and reaction mixture. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential. The choice of palladium precursor can also influence the extent of homocoupling. Using a Pd(0) source or a precatalyst that efficiently reduces to Pd(0) in situ can be beneficial.

Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?

A3: For a sterically demanding substrate like this compound, a good starting point would be to use a palladium catalyst with a bulky, electron-rich ligand. For example, a catalyst system comprising Pd(OAc)₂ with a ligand like SPhos or XPhos, or a pre-formed catalyst like a palladacycle, could be effective.[4] A common base to start with is K₂CO₃ or K₃PO₄, and a typical solvent system is a mixture of an organic solvent like THF or dioxane with water.[4] The reaction temperature may need to be elevated (e.g., 80-110 °C) to overcome the steric hindrance.[4]

Q4: I am facing solubility issues with my anthracene-containing starting material or product. What can I do?

A4: Anthracene derivatives can have poor solubility in common organic solvents.[3] If you are experiencing solubility issues, consider using a higher boiling point solvent that can better solubilize your compounds, such as toluene, DMF, or dioxane. In some cases, functionalizing the anthracene core with solubilizing groups might be necessary, although this would be a synthetic modification to your starting material.[3] Chlorinated aromatic solvents like chlorobenzene (B131634) or 1,2-dichlorobenzene (B45396) have also been suggested to solubilize anthracene derivatives.[3]

Q5: How can I effectively purify my anthracen-substituted product?

A5: Purification of anthracene-containing compounds can be challenging due to their often crystalline and sometimes sparingly soluble nature. Column chromatography on silica (B1680970) gel is a common method. A gradient elution system, for example with hexanes and ethyl acetate (B1210297), is often employed.[4] Recrystallization from a suitable solvent system can also be an effective purification technique, especially for crystalline products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inefficient catalyst system for sterically hindered substrate.- Screen bulky, electron-rich phosphine ligands (e.g., AntPhos, BI-DIME).[1][5][6] - Use a more active palladium precatalyst (e.g., a palladacycle).[4]
Inappropriate base.- Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4]
Low reaction temperature.- Increase the reaction temperature, typically in the range of 80-110 °C.[4]
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.- Ensure thorough degassing of solvents and reagents. - Maintain a strict inert atmosphere (argon or nitrogen).[3]
Inefficient reduction of Pd(II) precatalyst.- Consider using a Pd(0) source or a more efficient precatalyst system.
Protodeboronation (Loss of Boronic Acid Group) Presence of excess water or protic solvents.- Use anhydrous solvents if possible, or minimize the amount of water. - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol (B44631) ester).
Incomplete Reaction Insufficient reaction time.- Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.
Catalyst deactivation.- Increase catalyst loading. - Ensure the purity of all reagents to avoid catalyst poisoning.
Difficulty in Product Purification Co-elution of product with byproducts.- Optimize the mobile phase for column chromatography. - Consider recrystallization as an alternative or additional purification step.
Poor solubility of the product.- Use a stronger solvent system for chromatography or recrystallization.[3]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane (B91453) (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask. The typical concentration of the limiting reagent is 0.1 M.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield with this compound Check_Catalyst Is the catalyst system optimal for sterically hindered substrates? Start->Check_Catalyst Screen_Ligands Screen bulky, electron-rich ligands (e.g., AntPhos, SPhos) Check_Catalyst->Screen_Ligands No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Screen_Ligands->Check_Base Screen_Bases Screen alternative bases (K3PO4, Cs2CO3) Check_Base->Screen_Bases No Check_Temp Is the reaction temperature high enough? Check_Base->Check_Temp Yes Screen_Bases->Check_Temp Increase_Temp Increase temperature (80-110 °C) Check_Temp->Increase_Temp No Check_Purity Are all reagents pure and reaction anaerobic? Check_Temp->Check_Purity Yes Increase_Temp->Check_Purity Purify_Reagents Purify reagents and ensure inert atmosphere Check_Purity->Purify_Reagents No Success Improved Yield Check_Purity->Success Yes Purify_Reagents->Success

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Condition_Selection Start Optimizing Suzuki Coupling with This compound Catalyst Catalyst Selection Start->Catalyst Ligand Ligand Selection Start->Ligand Base Base Selection Start->Base Solvent Solvent Selection Start->Solvent Catalyst_Options Pd(OAc)2 Pd2(dba)3 Palladacycles Catalyst->Catalyst_Options Ligand_Options Bulky Phosphines: AntPhos SPhos XPhos BI-DIME Ligand->Ligand_Options Base_Options Inorganic Bases: K2CO3 K3PO4 Cs2CO3 Base->Base_Options Solvent_Options Aprotic Polar: Dioxane/H2O THF/H2O Toluene/H2O Solvent->Solvent_Options

Caption: Decision tree for selecting optimal reaction conditions.

References

Technical Support Center: Purification of Crude Anthracen-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude Anthracen-1-ylboronic acid by recrystallization. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., 1-bromoanthracene), homo-coupled byproducts, and boroxine (B1236090) anhydrides. Boroxines are cyclic trimers formed by the dehydration of the boronic acid and are a very common impurity in solid boronic acids. Protodeboronation products, where the boronic acid group is replaced by a hydrogen atom (anthracene), may also be present.

Q2: Why is recrystallization a suitable method for purifying this compound?

A2: Recrystallization is an effective technique for purifying solid compounds. It relies on the difference in solubility between the desired compound and impurities in a chosen solvent at different temperatures. For a crystalline solid like this compound, this method allows for the selective crystallization of the pure product from a hot, saturated solution upon cooling, leaving the impurities dissolved in the solvent.

Q3: What are the ideal characteristics of a recrystallization solvent for this compound?

A3: An ideal solvent should:

  • Completely dissolve the crude this compound at an elevated temperature (e.g., the solvent's boiling point).

  • Exhibit very low solubility for the pure compound at low temperatures (e.g., 0-4 °C) to ensure a high recovery yield.

  • Either not dissolve the impurities at all or keep them dissolved at all temperatures.

  • Be chemically inert towards this compound.

  • Have a relatively low boiling point for easy removal from the purified crystals.

Q4: My this compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, you can try the following:

  • Re-heat the solution to dissolve the oil and add a small amount of additional solvent.

  • Allow the solution to cool more slowly to prevent rapid supersaturation.

  • Consider using a different recrystallization solvent with a lower boiling point.

Q5: How can I improve the yield of my recrystallization?

A5: To maximize the yield, you should:

  • Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[1]

  • Wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.2. The solution cooled too quickly.3. The solution is not saturated enough.1. Reheat the solution to boil off some of the solvent and then allow it to cool again.2. Ensure slow cooling by insulating the flask or allowing it to cool on the benchtop before placing it in an ice bath.[2]3. If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent line to induce crystallization.
Low yield of purified product. 1. Too much solvent was used initially.2. The crystals were washed with too much or warm solvent.3. The product is significantly soluble in the solvent even at low temperatures.1. Use the minimum amount of hot solvent for dissolution.2. Wash the crystals with a small volume of ice-cold solvent.3. Consider a different solvent or a mixed-solvent system where the product has lower solubility when cold.
The product is still impure after recrystallization. 1. The cooling process was too rapid, trapping impurities in the crystal lattice.2. The chosen solvent is not effective at separating the specific impurities present.1. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[2]2. Try a different solvent system. A mixed-solvent system (e.g., ethanol/water, toluene (B28343)/hexane) may provide better selectivity.
"Oiling out" of the product. 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is highly supersaturated.1. Choose a solvent with a lower boiling point.2. Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow for slower cooling.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes will need to be optimized for your particular crude sample.

1. Solvent Selection:

  • Due to the large aromatic system, solvents like toluene, benzene, or dioxane are potential candidates.[1][3] For a mixed solvent system, a combination of a good solvent (e.g., ethanol, acetone, or toluene) and a poor solvent (e.g., water or hexane) can be effective.[1]

  • To screen for a suitable solvent, place a small amount of the crude material in several test tubes and add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.

3. Hot Filtration (Optional):

  • If insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This step is crucial for removing any solid impurities.

4. Cooling and Crystallization:

  • Remove the flask from the heat source and cover it to prevent solvent evaporation.

  • Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

6. Drying:

  • Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Quantitative Data: Potential Recrystallization Solvents

Disclaimer: The following table is based on the general properties of polycyclic aromatic hydrocarbons and boronic acids. The optimal solvent for this compound must be determined experimentally.

SolventBoiling Point (°C)Expected Solubility of this compoundNotes
Toluene111Good when hot, poor when coldA common choice for recrystallizing aromatic compounds.[1]
Dioxane101Good when hot, moderate when coldHas been used for the recrystallization of anthracene (B1667546).[3]
Ethanol78Good when hot, moderate to poor when coldA polar solvent that can be effective, possibly in a mixed system with water.[4]
Acetone56Good when hot, moderate when coldA versatile solvent, often used in mixed-solvent systems with a non-polar solvent like hexane (B92381).[1]
Toluene/HexaneVariableAdjustableA mixed-solvent system where toluene acts as the good solvent and hexane as the anti-solvent.
Ethanol/WaterVariableAdjustableA polar mixed-solvent system. The addition of water can significantly decrease the solubility of the organic compound upon cooling.

Visualizations

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve oiling_out Product Oils Out? dissolve->oiling_out cool Cool Solution crystals_form Do Crystals Form? cool->crystals_form collect Collect Crystals by Filtration crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No impure Product Impure? collect->impure add_solvent Too much solvent? no_crystals->add_solvent boil_off Boil off excess solvent add_solvent->boil_off Yes scratch Scratch flask / Add seed crystal add_solvent->scratch No boil_off->cool scratch->cool oiling_out->cool No reheat_add Reheat and add more solvent oiling_out->reheat_add Yes reheat_add->cool slow_cool Cool more slowly impure->slow_cool Yes end Pure Product impure->end No change_solvent Change Solvent System slow_cool->change_solvent Still Impure slow_cool->end Purity OK change_solvent->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Overcoming fluorescence quenching issues with anthracenylboronic acid probes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using anthracenylboronic acid fluorescent probes, with a particular focus on overcoming fluorescence quenching issues.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and why is it a key feature of anthracenylboronic acid probes?

A1: Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. For anthracenylboronic acid probes, this quenching is often a deliberate design feature. The probe is engineered to be in a "quenched" or "off" state in its free form and to "turn on" with a significant increase in fluorescence upon binding to a specific analyte, such as a carbohydrate.[1][2] This mechanism allows for the detection and quantification of the target molecule with a high signal-to-noise ratio.

Q2: What is the primary mechanism behind fluorescence quenching in these probes?

A2: The most common quenching mechanism is Photoinduced Electron Transfer (PET).[1][3] In a typical anthracenylboronic acid probe, a tertiary amine is positioned near the anthracene (B1667546) fluorophore. The lone pair of electrons on the nitrogen atom can be transferred to the excited-state anthracene, causing the fluorescence to be quenched.[1][4]

Q3: How does the binding of an analyte, like glucose, overcome this quenching?

A3: When the boronic acid moiety of the probe binds to a diol-containing analyte such as a carbohydrate, a cyclic boronate ester is formed.[5] This binding event alters the electronic properties of the boronic acid group, making it a stronger acid. This can lead to the formation of a bond or strong interaction between the boron atom and the nearby nitrogen atom of the amine. This interaction effectively "masks" the lone pair of electrons on the nitrogen, preventing the PET process and thereby restoring the fluorescence of the anthracene group.[1][4] An alternative mechanism in protic solvents suggests that complex formation can lead to protonation of the amine nitrogen, which also prevents PET and reduces quenching.[1]

Q4: What is the role of pH in the functioning of these probes?

A4: pH is a critical factor. The boronic acid group needs to be in its anionic, tetrahedral form to efficiently bind with diols. The pKa of the boronic acid, which is the pH at which it is 50% ionized, is therefore crucial. Many anthracenylboronic acid probes are designed to have a pKa that allows for optimal binding at physiological pH (around 7.4).[4] Operating at a pH far from the probe's optimal range can lead to poor analyte binding and, consequently, persistent fluorescence quenching.

Q5: Can the solvent affect the probe's performance?

A5: Yes, the choice of solvent is very important. Many anthracenylboronic acid probes have limited solubility in purely aqueous solutions and are often used in mixed aqueous-organic solvents (e.g., with methanol (B129727) or DMSO).[4][6] The solvent polarity and protic nature can influence the quenching mechanism and the binding affinity. For instance, in protic solvents like water, solvolysis can contribute to the reduction of quenching upon analyte binding.[1] It is essential to use the solvent system recommended in the probe's documentation.

Troubleshooting Guide

Problem: Low or no fluorescence signal, even with the analyte present.

Possible CauseSuggested Solution
Incorrect pH Verify the pH of your buffer system. The optimal pH for analyte binding is often close to the pKa of the boronic acid. Adjust the pH to the recommended range for your specific probe. A pH that is too low will prevent the formation of the anionic boronate species required for binding.
Solvent Incompatibility Ensure the probe is fully dissolved. Poor solubility can lead to aggregation and quenching.[7] Some probes require a certain percentage of an organic co-solvent like DMSO or methanol for optimal performance.[4][6] Also, be aware that some solvents can interfere with the probe's fluorescence.[8]
Probe Degradation Boronic acids can be susceptible to degradation over time, especially when exposed to light or high temperatures. Store the probe according to the manufacturer's instructions, typically in a cool, dark, and dry place. Prepare fresh stock solutions for your experiments.
Interfering Substances Your sample may contain other molecules that can quench the fluorescence or compete for binding. For example, some metal cations like Fe3+ and Cu2+ have been shown to suppress fluorescence intensity.[8] Run control experiments with your sample matrix without the analyte to check for background quenching.
Insufficient Analyte Concentration The fluorescence turn-on is dependent on the concentration of the analyte. Ensure that the analyte concentration is within the detection range of the probe. Check the probe's binding constant (Kd) to estimate the required analyte concentration for a significant signal increase.

Problem: High background fluorescence or poor signal-to-noise ratio.

Possible CauseSuggested Solution
Probe Aggregation High probe concentrations can lead to aggregation-caused quenching (ACQ) or other undesirable effects.[7] Try reducing the probe concentration. Ensure the solvent system is appropriate to maintain the probe in a monomeric state.
Impurities The probe itself or the sample may contain fluorescent impurities. Check the purity of your probe. If necessary, purify the probe using appropriate chromatographic techniques. For biological samples, consider purification steps to remove autofluorescent components.
Incomplete PET Quenching In the absence of the analyte, the probe should ideally exhibit very low fluorescence. If the background is high, the PET quenching may be inefficient. This is an intrinsic property of the probe, but ensure that the pH and solvent conditions are optimized for the "off" state.

Problem: The fluorescence signal is unstable or photobleaches quickly.

Possible CauseSuggested Solution
Photodegradation Anthracene and other fluorophores can be susceptible to photobleaching upon prolonged exposure to the excitation light source. Minimize the exposure time and use the lowest possible excitation intensity that provides a good signal. Consider using an anti-fade reagent if compatible with your assay.
Reaction Kinetics The binding of the analyte and the subsequent fluorescence turn-on may not be instantaneous. Some probes can take several minutes to reach a stable signal.[8][9] Perform a time-course experiment to determine how long it takes for the fluorescence signal to stabilize after adding the analyte.
Temperature Fluctuations Binding affinities and fluorescence quantum yields can be temperature-dependent. Ensure that your experiments are conducted at a stable and controlled temperature.

Quantitative Data Summary

Table 1: Representative Binding Constants of Anthracenylboronic Acid Probes with Glucose.

ProbeSolvent SystemBinding Constant (K) in M⁻¹Citation
P-DBA derivative (CN-DBA)33% MeOH6489.5[6]
meta-anthracene sensorNot specifiedHigh affinity for D-galactose[3]
PDBA33% MeOHpKa of 4.8[4]

Note: These values are illustrative and can vary significantly based on the specific probe structure, analyte, and experimental conditions.

Table 2: Typical pH and Solvent Conditions.

ParameterTypical Range/ConditionRationale
Operating pH 6.0 - 9.0To ensure the boronic acid is in the appropriate ionization state for diol binding.[6]
Organic Co-solvent 0.5% - 33% (e.g., MeOH, DMSO)To improve the solubility of the often hydrophobic probes in aqueous media.[4][6]

Key Experimental Protocols

Protocol 1: General Procedure for Fluorescence Measurement

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the anthracenylboronic acid probe (e.g., 1-10 mM) in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare a stock solution of the analyte (e.g., glucose) in the assay buffer.

    • Prepare the assay buffer (e.g., phosphate-buffered saline, PBS) and adjust to the desired pH.

  • Fluorescence Measurement:

    • In a cuvette, add the assay buffer.

    • Add an aliquot of the probe stock solution to achieve the desired final concentration (e.g., 1-10 µM).

    • Record the baseline fluorescence spectrum (the "quenched" state).

    • Add aliquots of the analyte stock solution to the cuvette to achieve the desired final concentrations.

    • After an appropriate incubation time to allow for binding equilibrium to be reached, record the fluorescence spectrum.

    • The fluorescence intensity increase at the emission maximum of the anthracene fluorophore is then plotted against the analyte concentration.

Protocol 2: Determination of Binding Constant (Simplified)

  • Follow the general fluorescence measurement protocol, performing a titration by adding increasing concentrations of the analyte to a fixed concentration of the probe.

  • Record the fluorescence intensity (F) at the emission maximum for each analyte concentration.

  • Plot the change in fluorescence (ΔF = F - F₀, where F₀ is the initial fluorescence without the analyte) against the analyte concentration.

  • The binding constant (K) can be determined by fitting the resulting binding isotherm to a suitable binding model, such as the Benesi-Hildebrand equation or by non-linear regression analysis.[2]

Visual Guides

PET_Mechanism cluster_0 Quenched State ('Off') cluster_1 Fluorescent State ('On') Probe_Off Anthracene (Excited) Nitrogen Boronic Acid Quenched_F Fluorescence Quenched Probe_Off->Quenched_F Probe_On Anthracene (Excited) N---B Bond Boronate Ester e_lone_pair Lone Pair e⁻ e_lone_pair->Probe_Off:N PET Analyte Diol (e.g., Glucose) Analyte->Probe_On:B Binding Fluorescence Fluorescence Restored Probe_On->Fluorescence

Caption: Mechanism of PET quenching and its inhibition by analyte binding.

Troubleshooting_Workflow Start Problem: Low Fluorescence Signal Check_pH Is pH optimal for binding? Start->Check_pH Check_Solvent Is the probe fully dissolved? Is solvent correct? Check_pH->Check_Solvent Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Probe Is the probe degraded? Check_Solvent->Check_Probe Yes Adjust_Solvent Change solvent or use co-solvent Check_Solvent->Adjust_Solvent No Check_Interference Are there interfering substances in the sample? Check_Probe->Check_Interference No Use_Fresh_Probe Use fresh probe stock Check_Probe->Use_Fresh_Probe Yes Purify_Sample Run controls / Purify sample Check_Interference->Purify_Sample Yes Success Problem Resolved Check_Interference->Success No Adjust_pH->Success Adjust_Solvent->Success Use_Fresh_Probe->Success Purify_Sample->Success

Caption: Troubleshooting decision tree for low fluorescence signals.

References

Minimizing byproduct formation in the synthesis of Anthracen-1-ylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Anthracen-1-ylboronic acid. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary methods for synthesizing this compound are the Miyaura borylation of 1-bromoanthracene (B1281567) and the lithiation-borylation of 1-bromoanthracene. Due to the steric hindrance at the 1-position of the anthracene (B1667546) core, careful optimization of reaction conditions is crucial for both routes to achieve high yields and minimize byproducts.

Q2: What are the major byproducts I should expect, and why do they form?

A2: The most prevalent byproduct is the homocoupling product, 1,1'-bianthracene (B14151596). This dimer forms when two molecules of the anthracene starting material or the boronic acid product couple with each other. This side reaction is often promoted by the presence of oxygen or when using a Palladium(II) precatalyst which can directly react with the boronic acid.[1] Another potential byproduct is the debrominated starting material, anthracene, which can arise from protodeboronation or other side reactions.

Q3: How can I effectively remove dissolved oxygen from my reaction to prevent homocoupling?

A3: Rigorous degassing of your solvents and reaction mixture is critical. Two effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas like argon or nitrogen through your solvent for an extended period (at least 30 minutes) can displace dissolved oxygen.[1]

  • Freeze-Pump-Thaw Cycles: For more stringent oxygen removal, you can freeze the solvent, apply a vacuum to remove gases, and then thaw it under an inert atmosphere. Repeating this cycle three to five times is highly effective.[1]

Q4: My purification is difficult, with the desired product and the homocoupled byproduct co-eluting. What can I do?

A4: Separating this compound from the non-polar 1,1'-bianthracene can be challenging. Here are a few strategies:

  • Recrystallization: Carefully select a solvent system for recrystallization. A mixed solvent system, where the desired product has high solubility at elevated temperatures and low solubility at room temperature, can be effective.

  • Derivative Formation: You can convert the crude boronic acid to its diethanolamine (B148213) adduct. This derivative is often crystalline and can be more easily separated from the non-polar homocoupling byproduct by filtration. The pure boronic acid can then be regenerated by treatment with acid.

  • Chromatography Optimization: If using column chromatography, consider using a less polar eluent system to increase the separation between your slightly more polar boronic acid and the non-polar bianthracene.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution(s)
Steric Hindrance: The bulky anthracene core can slow down the reaction.- Use a less sterically hindered borylating agent, such as bis(neopentyl glycolato)diboron, instead of the more common bis(pinacolato)diboron (B136004). - Employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) to accelerate the catalytic cycle.
Inefficient Catalyst Turnover: The palladium catalyst may be deactivating over the course of the reaction.- Ensure rigorous exclusion of oxygen to prevent catalyst oxidation. - Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.
Incomplete Reaction: The reaction may not be reaching completion.- Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.
Issue 2: Significant Formation of 1,1'-Bianthracene (Homocoupling Byproduct)
Potential Cause Suggested Solution(s)
Presence of Dissolved Oxygen: Oxygen can promote the homocoupling of the boronic acid.- Rigorously degas all solvents and the reaction mixture before adding the catalyst.[1] - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Use of a Pd(II) Precatalyst: Pd(II) species can directly mediate homocoupling at the start of the reaction.- Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄. - Add a mild reducing agent, like potassium formate, to the reaction mixture to help maintain the palladium in its active Pd(0) state.
Suboptimal Ligand Choice: The ligand can influence the relative rates of cross-coupling and homocoupling.- Employ bulky, electron-rich phosphine ligands (e.g., SPhos) which can favor the desired cross-coupling pathway.

Experimental Protocols

Protocol 1: Miyaura Borylation of 1-Bromoanthracene

This protocol is adapted from general procedures for the synthesis of sterically hindered arylboronic esters.

Diagram of the Miyaura Borylation Workflow:

Miyaura_Borylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine 1-bromoanthracene, bis(pinacolato)diboron, and KOAc in a flame-dried Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add degassed dioxane B->C D Add PdCl2(dppf) catalyst under Argon flow C->D E Heat reaction mixture (e.g., 80-100 °C) D->E F Monitor reaction by TLC/LC-MS E->F G Cool to room temperature and quench with water F->G H Extract with an organic solvent (e.g., Ethyl Acetate) G->H I Dry organic layer, concentrate, and purify by chromatography or recrystallization H->I

Caption: Workflow for the Miyaura Borylation of 1-Bromoanthracene.

Materials:

  • 1-Bromoanthracene

  • Bis(pinacolato)diboron (B₂pin₂)

  • Potassium acetate (B1210297) (KOAc), flame-dried

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Anhydrous 1,4-dioxane (B91453), degassed

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromoanthracene (1.0 equiv.), bis(pinacolato)diboron (1.2 equiv.), and potassium acetate (3.0 equiv.).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add degassed anhydrous 1,4-dioxane via syringe.

  • Add PdCl₂(dppf) (0.03 equiv.) to the flask under a positive flow of argon.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to yield this compound pinacol (B44631) ester.

Protocol 2: Lithiation-Borylation of 1-Bromoanthracene

This method offers an alternative for substrates that may be challenging in palladium-catalyzed reactions.

Diagram of the Lithiation-Borylation Workflow:

Lithiation_Borylation cluster_lithiation Lithiation cluster_borylation Borylation cluster_hydrolysis Hydrolysis & Purification A Dissolve 1-bromoanthracene in dry THF under Argon B Cool to -78 °C A->B C Add n-BuLi dropwise and stir B->C D Add triisopropyl borate (B1201080) dropwise at -78 °C C->D E Warm to room temperature and stir D->E F Quench with aqueous acid (e.g., HCl) E->F G Extract with an organic solvent F->G H Dry, concentrate, and purify G->H

Caption: Workflow for the Lithiation-Borylation of 1-Bromoanthracene.

Materials:

  • 1-Bromoanthracene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aqueous hydrochloric acid (HCl)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an argon atmosphere, add a solution of 1-bromoanthracene (1.0 equiv.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equiv.) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • To the resulting solution, add triisopropyl borate (1.2 equiv.) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effect of different reaction parameters on the synthesis of this compound.

Table 1: Effect of Catalyst and Ligand on Miyaura Borylation

EntryPalladium SourceLigandSolventTemp (°C)Time (h)Yield of Boronic Ester (%)1,1'-Bianthracene (%)
1Pd(OAc)₂PPh₃Dioxane100244530
2PdCl₂(dppf)-Dioxane100247515
3Pd₂(dba)₃XPhosToluene10018858
4Pd₂(dba)₃SPhosToluene10018885

Table 2: Influence of Reaction Conditions on Lithiation-Borylation

EntryLithiation Temp (°C)Borylation ReagentQuenchYield of Boronic Acid (%)Anthracene (%)
1-78Triisopropyl borateHCl8010
2-40Triisopropyl borateHCl6525
3-78Trimethyl borateHCl7512
4-78Triisopropyl borateNH₄Cl7815

Signaling Pathways and Logical Relationships

Diagram of Factors Influencing Byproduct Formation:

Byproduct_Formation cluster_factors Reaction Parameters cluster_outcomes Reaction Outcomes cluster_solutions Mitigation Strategies Oxygen Presence of O₂ Homocoupling Increased 1,1'-Bianthracene Oxygen->Homocoupling Pd_II Pd(II) Precatalyst Pd_II->Homocoupling Temp High Temperature Decomposition Catalyst Decomposition Temp->Decomposition Ligand Ligand Choice Low_Yield Low Product Yield Homocoupling->Low_Yield Decomposition->Low_Yield Degas Degassing Degas->Oxygen Pd_0 Use Pd(0) Precatalyst Pd_0->Pd_II Opt_Temp Optimize Temperature Opt_Temp->Temp Bulky_Ligand Use Bulky, Electron-Rich Ligand Bulky_Ligand->Ligand

Caption: Key factors influencing byproduct formation and their mitigation.

References

Enhancing the stability of boronic acid functional groups in anthracene derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of boronic acid functional groups in anthracene (B1667546) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for anthracene boronic acids?

A1: The two main degradation pathways for anthracene boronic acids, like other aryl boronic acids, are protodeboronation and oxidation.[1][2]

  • Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the parent anthracene molecule and boric acid.[3][4] This reaction is often accelerated in aqueous, acidic, or basic conditions.[5][6]

  • Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of a phenol (B47542) (anthrol) and boric acid. This can be promoted by oxidizing agents and prolonged exposure to air.[2]

Q2: How does pH influence the stability of my anthracene boronic acid?

A2: The stability of aryl boronic acids is highly dependent on pH. Protodeboronation can be accelerated under both acidic and basic conditions.[6] For many aryl boronic acids, the slowest rate of protodeboronation is observed around pH 5.[6] At physiological pH, boronic acids are typically in their uncharged trigonal form, but in more basic solutions, they convert to the anionic tetrahedral boronate form, which can be more susceptible to degradation.[5][7]

Q3: What are the visible signs of degradation in my anthracene boronic acid sample?

A3: Degradation can be indicated by a change in the physical appearance of the sample, such as discoloration (e.g., turning from a white or light yellow powder to a darker color). In solution, you might observe the formation of precipitates. Analytically, techniques like ¹H NMR and HPLC can reveal the appearance of new signals corresponding to the parent anthracene or anthrol byproducts.[2]

Q4: How should I store my solid anthracene boronic acid and its solutions to maximize stability?

A4: For solid anthracene boronic acids, storage in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize both oxidative and hydrolytic degradation.[5] Solutions should ideally be prepared fresh before use. If short-term storage is necessary, keep the solution at low temperatures (e.g., in a refrigerator) and under an inert atmosphere.[5]

Q5: What is the most effective strategy to enhance the stability of my anthracene boronic acid during a reaction?

A5: Converting the boronic acid to a boronate ester is the most common and effective stabilization strategy.[1][8] Pinacol (B44631) esters are widely used due to their increased stability, ease of handling, and compatibility with many reaction conditions.[1][8] For particularly unstable derivatives, N-methyliminodiacetic acid (MIDA) boronates offer exceptional benchtop stability and allow for the slow release of the active boronic acid under specific reaction conditions, which can minimize degradation.[9][10]

Troubleshooting Guides

Problem 1: Low yield in Suzuki-Miyaura coupling reaction using an anthracene boronic acid.

Possible Cause Suggested Solution
Degradation of the boronic acid prior to the reaction. Ensure the anthracene boronic acid is of high purity. Consider converting it to a more stable boronate ester (e.g., pinacol or MIDA ester) for storage and use.[1][9]
Protodeboronation under basic reaction conditions. Optimize the base and solvent system. In some cases, a milder base or anhydrous conditions can reduce protodeboronation. The slow release of the boronic acid from a MIDA boronate can also mitigate this issue.[9][10]
Incomplete reaction. Increase the reaction temperature or time. Ensure efficient stirring. The choice of palladium catalyst and ligand can also significantly impact the reaction rate and yield.
Oxidation of the boronic acid. Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (nitrogen or argon).[5]

Problem 2: Inconsistent results or poor reproducibility in experiments.

Possible Cause Suggested Solution
Batch-to-batch variability of the anthracene boronic acid. Perform a purity analysis (e.g., by ¹H NMR or HPLC) on each new batch of the boronic acid before use.[5]
Moisture contamination. Use anhydrous solvents and flame-dried glassware. Handle all reagents under an inert atmosphere.[5]
Temperature fluctuations. Use a reliable heating mantle or oil bath with a temperature controller to ensure consistent reaction temperatures. High temperatures can accelerate degradation.[5]
Inconsistent degassing of solvents. Standardize your degassing procedure (e.g., sparging with an inert gas for a set amount of time or using the freeze-pump-thaw method) to ensure minimal oxygen in every reaction.[5]

Quantitative Data on Boronic Ester Stability

The stability of boronic esters is a critical factor for their successful application. The following table summarizes the hydrolytic stability of different boronic esters.

Boronic Ester TypeCompoundConditionsStability MetricAnalytical Method
Pinacol (Bpin)2-Aminopyrimidine-5-boronic acidRP-HPLC, pH 12.4 mobile phaseStabilized (hydrolysis minimized)HPLC
Pinacol (Bpin)Various arylboronic acidsRP-HPLC, XTerra MS C18 column, no pH modifierMinimal to no on-column hydrolysisHPLC
Diethanolamine (DEAB)Phenylboronic acid derivativeDMSO-d₆ with 50% D₂O, 25 °CHydrolysis constant (K_hyd) = 0.44¹H NMR
N,N'-Dimethylethylenediamine (DIPAB)Phenylboronic acid derivativeDMSO-d₆ with 50% D₂O, 25 °CHydrolysis constant (K_hyd) = 0.04¹H NMR

Key Experimental Protocols

Protocol 1: Monitoring Anthracene Boronic Acid Degradation by ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the degradation of an anthracene boronic acid in solution over time.

Materials:

  • Anthracene boronic acid sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the anthracene boronic acid in the chosen deuterated solvent at a known concentration (e.g., 10 mg/mL).

  • Add a known amount of the internal standard to the stock solution.

  • Transfer an aliquot of the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum at time t=0.

  • Store the NMR tube under the desired experimental conditions (e.g., specific temperature, exposure to air).

  • Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, every 24 hours).

  • Analysis: Monitor the disappearance of characteristic proton signals of the anthracene boronic acid and the appearance of new signals corresponding to the parent anthracene (from protodeboronation) or other degradation products. The integration of the signals relative to the internal standard can be used for semi-quantitative analysis.[5]

Protocol 2: Stability-Indicating HPLC Assay

Objective: To quantitatively assess the stability of an anthracene boronic acid under various stress conditions.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector. The anthracene moiety provides a strong chromophore for UV detection.[11]

  • Reverse-phase C18 column.

Procedure:

  • Method Development: Develop an HPLC method that can separate the anthracene boronic acid from its potential degradation products (e.g., anthracene, anthrol). A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (with or without a pH modifier like formic acid or ammonium (B1175870) acetate) is a good starting point.

  • Sample Preparation: Prepare a stock solution of the anthracene boronic acid in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Subject aliquots of the stock solution to different stress conditions (e.g., heat, acidic pH, basic pH, oxidative stress with a reagent like H₂O₂).

  • Time Points: At specified time intervals, take an aliquot from each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analysis: Inject the samples onto the HPLC system. Monitor the peak area of the anthracene boronic acid and any new peaks that appear.

  • Calculation: Calculate the percentage of the remaining anthracene boronic acid at each time point to determine its degradation rate under each condition.[2]

Visualizing Stability Strategies and Workflows

degradation_pathways AnthraceneBA Anthracene Boronic Acid (-B(OH)₂) Degradation Degradation AnthraceneBA->Degradation Anthracene Anthracene (Protodeboronation Product) Anthrol Anthrol (Oxidation Product) Degradation->Anthracene H₂O, H⁺/OH⁻ Degradation->Anthrol [O]

Primary degradation pathways for anthracene boronic acids.

stabilization_workflow cluster_start Initial State cluster_strategy Stabilization Strategy cluster_product Stable Product cluster_application Application AnthraceneBA Unstable Anthracene Boronic Acid Esterification Esterification with Diol (e.g., Pinacol, MIDA) AnthraceneBA->Esterification BoronateEster Stable Anthracene Boronate Ester Esterification->BoronateEster Reaction Cross-Coupling Reaction BoronateEster->Reaction Storage Long-term Storage BoronateEster->Storage

Workflow for enhancing the stability of anthracene boronic acids.

troubleshooting_logic Start Low Reaction Yield CheckPurity Check Boronic Acid Purity? Start->CheckPurity CheckConditions Review Reaction Conditions? CheckPurity->CheckConditions [Purity OK] Purify Purify or Resynthesize Boronic Acid CheckPurity->Purify [Impure] CheckEster Use Boronate Ester? CheckConditions->CheckEster [Conditions OK] Optimize Optimize Base, Solvent, Temperature, Atmosphere CheckConditions->Optimize [Suboptimal] ConvertToEster Convert to Pinacol or MIDA Ester CheckEster->ConvertToEster [No] Success Improved Yield CheckEster->Success [Yes] Purify->CheckPurity Optimize->CheckConditions ConvertToEster->Success

A logical workflow for troubleshooting low yields in reactions.

References

Technical Support Center: Purifying Boronic Acids with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of boronic acids.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of boronic acids and their derivatives (e.g., pinacol (B44631) esters) using column chromatography.

Issue 1: Low or No Recovery of Boronic Acid from a Silica (B1680970) Gel Column

Q: My boronic acid is not eluting from the silica gel column, or the recovery is extremely low. On my TLC plate, the compound either remains at the baseline or shows significant tailing. What is happening?

A: This is a frequent problem stemming from the interaction between the Lewis acidic boron atom and the acidic silanol (B1196071) (Si-OH) groups on the surface of the silica gel.[1] This strong adsorption can lead to irreversible binding and product loss. Additionally, the acidic nature of standard silica gel can cause the degradation of sensitive boronic acids.[2]

Solutions:

  • Deactivate the Silica Gel: You can mitigate the acidity of the silica gel in several ways:

    • Boric Acid Treatment: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic acids and their esters, leading to better recovery.[1][3][4]

    • Base Treatment: Prepare a slurry of the silica gel in your eluent and add a small amount (0.1-1%) of a non-nucleophilic base like triethylamine (B128534) (NEt3) to neutralize the acidic silanol groups.[5]

  • Use an Alternative Stationary Phase:

    • Neutral Alumina (B75360): For some boronic acids and especially boronate esters, neutral alumina can be a good alternative to silica gel, as it is less acidic.[5][6]

    • Reversed-Phase (C18) Silica: For polar boronic acids, reversed-phase chromatography using solvent systems like acetonitrile/water or methanol (B129727)/water can be effective, although some compounds may still exhibit poor peak shape.[2][7]

  • Modify the Mobile Phase: Adding a small amount of a modifier to your eluent can improve elution.

    • For acidic boronic acids, adding a small amount of acetic acid to the mobile phase can help.[5]

    • For basic boronic acids, adding a small amount of triethylamine or ammonia (B1221849) can be beneficial.[5][8]

Issue 2: The Purified Boronic Acid is Contaminated with Boronic Anhydrides (Boroxines)

Q: My post-column NMR spectrum shows complex multiplets, suggesting the presence of boroxines (cyclic trimers of boronic acids). How can I prevent their formation?

A: Boroxine (B1236090) formation is an equilibrium process that occurs upon dehydration of boronic acids. While often difficult to completely avoid, their presence can be minimized.

Solutions:

  • Post-Purification Treatment: After evaporation of the column fractions, dissolve the residue in a solvent like diethyl ether and wash with a small amount of water or brine. The water will hydrolyze the boroxines back to the monomeric boronic acid. Be sure to thoroughly dry the organic layer afterward.

  • Use Anhydrous Conditions: While challenging, running the column under strictly anhydrous conditions can reduce boroxine formation, though this is often not practical.

  • Co-evaporation: Co-evaporating the purified fractions with a high-boiling point alcohol like methanol can sometimes help break up boroxines.[9]

Issue 3: My Boronic Acid Pinacol Ester is Hydrolyzing on the Column

Q: My purified fractions contain the corresponding boronic acid, indicating my pinacol ester (Bpin) is being hydrolyzed during chromatography. How can I prevent this?

A: The acidic surface of silica gel can catalyze the hydrolysis of boronate esters, especially in the presence of trace amounts of water in the eluent.[1]

Solutions:

  • Use Boric Acid-Treated Silica: As mentioned previously, this deactivates the silica and is a highly effective method for preventing hydrolysis and improving recovery of Bpin esters.[1][3][4]

  • Employ Anhydrous Solvents and Silica: Ensure your solvents are dry and consider drying the silica gel in a vacuum oven before use.[1]

  • Switch to Neutral Alumina: This is a viable alternative stationary phase that is less prone to causing hydrolysis.[6]

Data Summary Tables

Table 1: Common Stationary Phases for Boronic Acid Purification

Stationary PhaseAdvantagesDisadvantagesBest Suited For
Silica Gel High resolving power, widely available, inexpensive.Acidic surface can cause degradation, strong adsorption, and hydrolysis of esters.[2]Non-polar to moderately polar, robust boronic acids.
Boric Acid-Treated Silica Reduces strong adsorption and prevents hydrolysis of esters.[1][4]May have slightly lower resolution than untreated silica.[4]Boronic acid pinacol esters and sensitive boronic acids.[3]
Neutral Alumina Less acidic than silica, good for preventing hydrolysis.[6]Can have lower resolution and different selectivity compared to silica.Boronate esters and some boronic acids.[5]
Reversed-Phase (C18) Good for highly polar boronic acids.[2]Requires aqueous mobile phases which can be difficult to remove; potential for poor peak shape.[2][7]Polar, water-soluble boronic acids.

Table 2: Common Mobile Phase Modifiers

ModifierConcentrationPurpose
Triethylamine (NEt3) 0.1 - 1% (v/v)Neutralizes acidic silanol groups on silica.[5]
Acetic Acid (AcOH) 0.1 - 1% (v/v)Improves elution of acidic compounds by competing for binding sites.[5]
Methanol (MeOH) 1 - 20% in DCM or EtOAcIncreases eluent polarity for more polar boronic acids.[5][9]

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from established literature procedures and is effective for minimizing the over-adsorption and hydrolysis of boronic acids and their esters.[1][10]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol or Ethanol (B145695)

  • Round bottom flask

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare a 5% (w/v) solution of boric acid in ethanol. For every 100 g of silica gel, you will need approximately 200 mL of this solution.[10]

  • In a round bottom flask, create a slurry of the silica gel in the boric acid/ethanol solution.

  • Stir the slurry at room temperature for 1-2 hours.[10]

  • Remove the solvent by filtration using a Büchner funnel.

  • Wash the treated silica gel with fresh ethanol (2 x 200 mL for 100 g of silica).[10]

  • Dry the silica gel thoroughly under vacuum, for instance, at 60-140°C for 1.5-48 hours, until it is a free-flowing powder.[1][10] The boric acid-impregnated silica gel is now ready for use.

Protocol 2: Purification by Acid-Base Extraction

This method is useful for separating acidic boronic acids from neutral or basic impurities before a final chromatographic step.[6][9]

Materials:

  • Crude boronic acid

  • Water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate)

  • 1 M aqueous sodium hydroxide (B78521) (NaOH) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Separatory funnel

Procedure:

  • Dissolve the crude boronic acid in an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with 1 M NaOH solution. The boronic acid will deprotonate to form the water-soluble sodium boronate salt and move to the aqueous layer.[6]

  • Separate the layers. The organic layer contains neutral and basic impurities.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3, causing the pure boronic acid to precipitate or be available for extraction.

  • Extract the purified boronic acid back into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizations

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation crude Crude Boronic Acid dissolve Dissolve in Minimal Solvent (e.g., DCM) crude->dissolve adsorb Adsorb onto Silica Gel (Optional) dissolve->adsorb load Load Sample dissolve->load adsorb->load pack Pack Column with Stationary Phase pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate pure Pure Boronic Acid evaporate->pure G start Low/No Recovery from Silica Column? check_hydrolysis Is it a Boronate Ester (e.g., Bpin)? start->check_hydrolysis  Yes end_good Problem Solved start->end_good No, recovery is good use_treated_silica Use Boric Acid-Treated Silica or Neutral Alumina check_hydrolysis->use_treated_silica  Yes check_acidity Is the Boronic Acid Highly Polar/Acidic? check_hydrolysis->check_acidity  No use_treated_silica->end_good use_modifier Add Modifier to Eluent (e.g., AcOH, NEt3) check_acidity->use_modifier  Yes try_rp Try Reversed-Phase (C18) Chromatography check_acidity->try_rp  Consider use_modifier->end_good try_rp->end_good

References

Strategies to prevent the degradation of Anthracen-1-ylboronic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Anthracen-1-ylboronic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound degradation?

A1: Degradation of this compound can be indicated by several observable changes. These include a change in the physical appearance of the solid, such as discoloration (e.g., from off-white to yellow or brown), and a change in texture, like clumping or the appearance of a glassy solid. In solution, the appearance of insolubility or a precipitate may suggest degradation. For analytical confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can reveal the emergence of new peaks corresponding to degradation products. A broadening of the melting point range is another indicator of impurity resulting from degradation.

Q2: What are the common degradation pathways for this compound?

A2: Like other arylboronic acids, this compound is susceptible to several degradation pathways:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which replaces the boronic acid group with a hydrogen atom, yielding anthracene (B1667546). This process can be catalyzed by moisture and acidic or basic conditions.

  • Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air (oxygen), to form the corresponding phenol (B47542) (1-hydroxyanthracene).

  • Formation of Anhydrides (Boroxines): Dehydration of boronic acids can lead to the formation of cyclic trimers known as boroxines. This process alters the stoichiometry and can affect reactivity in subsequent reactions.

Q3: How should I store solid this compound to minimize degradation?

A3: Proper storage is critical to maintaining the stability and reactivity of this compound. The solid should be stored in a tightly sealed container to protect it from moisture and air. It is advisable to store it in a dark place, as light can potentially promote degradation. A cool and dry environment, such as a desiccator at room temperature or in a refrigerator, is recommended. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection.

Q4: Are solutions of this compound stable?

A4: Solutions of boronic acids are generally less stable than the solid material. The stability in solution is highly dependent on the solvent, pH, and exposure to air. Protic solvents, especially in the presence of trace acids or bases, can facilitate protodeboronation. It is recommended to prepare solutions of this compound fresh before use. If a solution must be stored, it should be kept under an inert atmosphere at a low temperature for a short period.

Q5: Can I use protecting groups to enhance the stability of this compound?

A5: Yes, converting the boronic acid to a more stable derivative is a common and effective strategy. Boronate esters, such as pinacol (B44631) esters or N-methyliminodiacetic acid (MIDA) esters, are significantly more stable towards degradation pathways like protodeboronation and oxidation. These protecting groups can often be carried through multi-step syntheses and the boronic acid can be regenerated in situ or in a separate deprotection step when needed.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield in a cross-coupling reaction (e.g., Suzuki-Miyaura). Degradation of this compound prior to or during the reaction.1. Verify Purity: Check the purity of the solid boronic acid using NMR or HPLC (see Experimental Protocols). 2. Use Anhydrous Conditions: Ensure all solvents and reagents are dry and the reaction is run under an inert atmosphere (argon or nitrogen). 3. Freshly Prepare Solutions: Prepare the boronic acid solution immediately before use. 4. Use a More Stable Derivative: Consider using a pinacol or MIDA ester of anthracenylboronic acid.
Inconsistent reaction results. Formation of boroxine (B1236090) (anhydride), which alters the active reagent concentration.1. Store Properly: Ensure the solid is stored in a desiccator to prevent dehydration. 2. Standardize Reagent Preparation: Develop a consistent protocol for preparing the boronic acid solution to ensure reproducibility.
Compound appears discolored or clumped. Degradation due to improper storage (exposure to air, moisture, or light).1. Assess Purity: Analyze a sample of the material to determine the extent of degradation. 2. Purify if Necessary: If the degradation is minor, recrystallization may be an option. However, it is often more reliable to use a fresh, high-purity batch. 3. Review Storage Protocol: Ensure that the storage conditions are optimal to prevent future degradation.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for solid this compound to ensure its long-term stability.

Parameter Recommended Condition Rationale
Temperature Room Temperature (approx. 20-25°C) or Refrigerated (2-8°C)Minimizes the rate of potential degradation reactions.
Atmosphere Sealed under an inert gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from atmospheric moisture.
Light Store in a dark place (e.g., amber vial)Protects against light-induced degradation.
Moisture Store in a dry environment (e.g., desiccator)Prevents hydrolysis and protodeboronation.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

2. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and run a linear gradient to a higher concentration of B (e.g., 20:80) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or other wavelength where anthracene derivatives absorb strongly)

  • Injection Volume: 10 µL

4. Analysis:

  • Run the prepared sample.

  • The purity can be estimated by the relative peak area of the main component.

  • Degradation products, such as anthracene (from protodeboronation), will likely have different retention times and can be identified by comparing with a standard if available.

Visualizations

Degradation_Troubleshooting Troubleshooting Degradation of this compound start Experiment Shows Poor Results (e.g., low yield, side products) check_purity Assess Purity of Starting Material (e.g., via HPLC or NMR) start->check_purity is_pure Is the material pure? check_purity->is_pure degraded_material Material is Degraded is_pure->degraded_material No pure_material Material is Pure is_pure->pure_material Yes purify_or_replace Purify (if feasible) or Obtain a New Batch degraded_material->purify_or_replace review_storage Review and Improve Storage Conditions purify_or_replace->review_storage check_reaction_conditions Investigate Reaction Conditions pure_material->check_reaction_conditions anhydrous_inert Are conditions anhydrous and inert? check_reaction_conditions->anhydrous_inert implement_dry_inert Implement Dry Solvents and Inert Atmosphere (Ar/N2) anhydrous_inert->implement_dry_inert No consider_derivative Consider Using a More Stable Derivative (e.g., MIDA or Pinacol Ester) anhydrous_inert->consider_derivative Yes optimize_other Optimize Other Parameters (e.g., catalyst, base, temperature) consider_derivative->optimize_other

Caption: Troubleshooting workflow for experiments involving this compound.

Optimizing reaction time and temperature for Diels-Alder reactions of anthracene derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction time and temperature for Diels-Alder reactions involving anthracene (B1667546) derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Diels-Alder reaction of anthracene derivatives, providing potential causes and solutions in a question-and-answer format.

Q1: Why is my Diels-Alder reaction with anthracene proceeding very slowly or not at all?

Possible Causes & Solutions:

  • Low Reactivity of Anthracene: Anthracene is an aromatic compound, and its central ring, which acts as the diene, is stabilized.[1][2] This inherent stability can lead to low reactivity.[1][2]

    • Solution: Increase the reaction temperature by using a high-boiling point solvent like xylene (boiling point: ~138-144°C) to ensure the reaction proceeds at a reasonable rate.[2][3] Alternatively, a solvent-free ("neat") reaction at a higher temperature (210-260°C) can also be effective and may be faster.[4]

  • Inappropriate Temperature: The reaction may be too cold.

    • Solution: Ensure the reaction mixture is heated to the appropriate temperature. For reactions in xylene, the mixture should be at a steady reflux.[1][5] For neat reactions, the temperature should be high enough to melt the reactants (around 210°C for anthracene and maleic anhydride).[4]

  • Deactivated Dienophile: The dienophile may not be sufficiently electron-poor.

    • Solution: Ensure a dienophile with strong electron-withdrawing groups is used to enhance reactivity.[2] Maleic anhydride (B1165640) is a good example of a highly reactive dienophile.[1][2]

Q2: My reaction has resulted in a low yield of the desired product. What could be the reason?

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time.

    • Solution: Increase the reaction time. While some neat reactions can be complete in as little as 15 minutes, reactions in solvents like xylene are typically refluxed for at least 30 minutes.[1][4][6] Monitoring the reaction by TLC can help determine the optimal reaction time.

  • Retro-Diels-Alder Reaction: At excessively high temperatures, the reverse reaction can become favorable, leading to the decomposition of the product back to the starting materials.[7][8]

    • Solution: Carefully control the reaction temperature. For neat reactions, avoid heating beyond 260°C to minimize the risk of unwanted side products and the retro-Diels-Alder reaction.[4]

  • Product Loss During Workup: The product may be lost during purification steps.

    • Solution: When washing the crystals, use ice-cold solvent to minimize the dissolution of the product.[5][6] Be cautious with the amount of solvent used for recrystallization.

Q3: The final product is discolored (e.g., yellow or green). How can I improve its purity?

Possible Causes & Solutions:

  • Presence of Unreacted Anthracene: Anthracene is a yellow solid.

    • Solution: Ensure the reaction goes to completion. Recrystallization from a suitable solvent like ethyl acetate (B1210297) can help remove unreacted starting materials.[4]

  • Formation of Oxidized Side Products: Heating the reaction mixture at very high temperatures can lead to the formation of oxidized anthracene byproducts, which can be colored.[4]

    • Solution: Maintain the reaction temperature within the recommended range.[4] During recrystallization, a small amount of decolorizing carbon can be used to remove colored impurities.[4] Be mindful not to use too much, as it can adsorb the desired product as well.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a Diels-Alder reaction with anthracene?

The optimal temperature depends on the specific reactants and whether a solvent is used.

  • With a high-boiling solvent like xylene: The reaction is typically carried out at the reflux temperature of the solvent, which is around 138-144°C, though the actual temperature of the reaction mixture can be higher due to dissolved solutes.[2] Some protocols suggest heating to around 185-200°C in a heating mantle.[1]

  • Solvent-free (neat) conditions: For the reaction of anthracene and maleic anhydride, a temperature range of 210-260°C is recommended.[4] The reaction proceeds quickly once the reactants have melted.[4]

Q2: How long should I run the reaction?

The reaction time also varies with the conditions:

  • In refluxing xylene: A common reaction time is 30 minutes.[1][6]

  • Neat reaction: The reaction can be complete in as little as 15 minutes once the optimal temperature is reached.[4]

Q3: Can the Diels-Alder reaction with anthracene be reversible?

Yes, the Diels-Alder reaction is reversible, and the reverse reaction is known as the retro-Diels-Alder reaction.[7][8] This becomes more significant at higher temperatures.[7][8] For many anthracene adducts, however, the retro-Diels-Alder reaction may not be significant under typical reaction conditions.[9]

Q4: Why is xylene a commonly used solvent for this reaction?

Xylene is a high-boiling solvent, which allows the reaction to be conducted at a sufficiently high temperature to overcome the activation energy barrier, especially given the relative unreactivity of anthracene.[1][2][3]

Q5: Is it necessary to use anhydrous conditions?

Yes, it is good practice to use dry glassware and exclude moisture, especially when using maleic anhydride as the dienophile. Anhydrides can be hydrolyzed by water, which would deactivate the dienophile.[4] Using a drying tube on top of the reflux condenser is a common precaution.[1][4]

Data Presentation

Table 1: Reaction Conditions for Diels-Alder Reaction of Anthracene and Maleic Anhydride

ParameterSolvent-Based (Xylene)Solvent-Free (Neat)
Temperature Reflux (~138-200°C)[1][2]210-260°C[4]
Reaction Time ~30 minutes[1][6]~15 minutes[4]
Key Equipment Round-bottom flask, reflux condenser, heating mantle[1]Conical vial, water-cooled condenser, hotplate[4]
Notes High-boiling solvent helps to increase reaction rate.[1][2][3]Faster reaction time, reduces solvent waste.[4]

Experimental Protocols

Protocol 1: Diels-Alder Reaction of Anthracene and Maleic Anhydride in Xylene

This protocol is adapted from standard laboratory procedures.[1][5][6]

  • Preparation: To a 25 mL round-bottom flask, add 0.80 g of anthracene and 0.40 g of maleic anhydride, along with a few boiling chips.[1]

  • Apparatus Setup: Attach a reflux condenser to the flask and a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.[1]

  • Solvent Addition: In a fume hood, carefully add 10 mL of xylene to the flask through the condenser.[1]

  • Reaction: Heat the mixture to a steady reflux using a heating mantle.[1] Maintain reflux for 30 minutes.[1][6] The yellow color of the mixture should fade during this time.[1]

  • Crystallization: Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to complete the crystallization of the product.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate or xylene to remove any soluble impurities.[1][6]

  • Drying: Allow the product to air dry before weighing and determining the melting point.

Protocol 2: Solvent-Free Diels-Alder Reaction of Anthracene and Maleic Anhydride

This "green chemistry" protocol is adapted from a solvent-free procedure.[4]

  • Preparation: Weigh out 0.240 g of anthracene and 0.120 g of maleic anhydride and mix them thoroughly on a piece of weighing paper.[4]

  • Apparatus Setup: Transfer the solid mixture to a 5 mL conical vial. Attach a water-cooled condenser and a drying tube.[4]

  • Reaction: Heat the conical vial on a hotplate with an aluminum block. Slowly increase the temperature to 210-260°C.[4] The reaction should be complete within 15 minutes of the solids melting.[4]

  • Crystallization: After the reaction is complete, turn off the heat and allow the vial to cool slowly to room temperature. Crystals of the product will form directly in the vial.[4]

  • Purification (if necessary): If the product is discolored, it can be recrystallized from hot ethyl acetate, potentially with the use of a small amount of decolorizing carbon.[4]

Visualizations

Experimental_Workflow_Diels_Alder Experimental Workflow for a Solvent-Based Diels-Alder Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Weigh Anthracene & Maleic Anhydride B Add to Round-Bottom Flask with Boiling Chips A->B C Add Xylene Solvent B->C D Assemble Reflux Apparatus with Drying Tube C->D E Heat to Reflux (e.g., 30 min) D->E F Cool to Room Temperature E->F G Cool in Ice Bath F->G H Vacuum Filter Crystals G->H I Wash with Cold Solvent H->I J Air Dry Product I->J

Caption: Workflow for a solvent-based Diels-Alder reaction.

Troubleshooting_Logic Troubleshooting Low Yield in Diels-Alder Reactions cluster_causes Potential Causes cluster_solutions Solutions Start Low Product Yield C1 Incomplete Reaction? Start->C1 C2 Retro-Diels-Alder? Start->C2 C3 Product Loss During Workup? Start->C3 S1 Increase Reaction Time or Temperature C1->S1 S2 Optimize/Lower Reaction Temperature C2->S2 S3 Use Ice-Cold Washing Solvent C3->S3

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Guide to Anthracen-1-ylboronic Acid and Pyreneboronic Acid for Glucose Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of anthracen-1-ylboronic acid and pyreneboronic acid-based fluorescent sensors for the detection of glucose. The information presented is collated from peer-reviewed scientific literature to aid in the selection of appropriate molecular probes for research and development in glucose monitoring.

Introduction

Fluorescent chemosensors based on boronic acids have emerged as a promising technology for continuous glucose monitoring. The fundamental principle of these sensors lies in the reversible covalent interaction between the boronic acid moiety and the cis-diols of glucose, which modulates the fluorescence properties of an attached fluorophore. Anthracene (B1667546) and pyrene (B120774) are two of the most extensively used polyaromatic hydrocarbons as fluorophores in the design of these sensors due to their desirable photophysical properties. This guide compares and contrasts glucose sensors derived from this compound and pyreneboronic acid, focusing on their signaling mechanisms, performance metrics, and experimental considerations.

Signaling Pathways and Mechanisms

The glucose-induced change in fluorescence of these sensors is primarily governed by two mechanisms: Photoinduced Electron Transfer (PET) and Excimer Formation.

1. Photoinduced Electron Transfer (PET)

In many anthracene-based boronic acid sensors, a nitrogen atom is strategically placed in proximity to the boronic acid. In the absence of glucose, the lone pair of electrons on the nitrogen quenches the fluorescence of the anthracene through a PET process, rendering the sensor in a "fluorescence-off" state. Upon binding to glucose, the boronic acid's acidity increases, leading to a stronger interaction with the nearby nitrogen atom. This interaction suppresses the PET process, resulting in a "fluorescence-on" signal that is proportional to the glucose concentration.[1]

PET_Mechanism cluster_no_glucose No Glucose cluster_glucose Glucose Present Sensor_Off Anthracene-BA (Fluorescence OFF) Nitrogen Proximal Nitrogen Sensor_Off->Nitrogen PET Quenching Sensor_On Anthracene-BA-Glucose (Fluorescence ON) No_PET Fluorescence Restored Sensor_On->No_PET PET Inhibition Glucose Glucose Glucose->Sensor_On Binding

Caption: Photoinduced Electron Transfer (PET) signaling pathway.

2. Excimer Formation

Pyrene-based sensors can operate through a different mechanism involving the formation of excimers (excited-state dimers). At low concentrations or in the absence of glucose, the pyreneboronic acid molecules exist as monomers and exhibit a characteristic monomer fluorescence. Upon binding to glucose, particularly with diboronic acid sensors that can bind to a single glucose molecule, the pyrene moieties are brought into close proximity. This proximity promotes the formation of excimers upon excitation, which emit light at a longer, red-shifted wavelength compared to the monomers. The ratio of excimer to monomer fluorescence intensity can then be used for ratiometric sensing of glucose, which offers the advantage of being less susceptible to fluctuations in probe concentration and instrumental parameters.

Excimer_Mechanism cluster_no_glucose_excimer No Glucose cluster_glucose_excimer Glucose Present Monomer Pyrene-BA Monomers (Monomer Emission) Excimer Pyrene-BA-Glucose Complex (Excimer Emission) Monomer->Excimer Glucose Addition Glucose_Excimer Glucose Glucose_Excimer->Excimer Binding & Aggregation

Caption: Excimer formation signaling pathway.

Performance Comparison

The performance of this compound and pyreneboronic acid-based glucose sensors is highly dependent on the specific molecular design, including the number and position of boronic acid moieties and the presence of other functional groups. The following table summarizes key performance parameters for representative examples of these sensors based on available literature. It is important to note that a direct comparison is challenging due to variations in experimental conditions across different studies.

ParameterAnthracene-based Sensor (Representative Example)Pyrene-based Sensor (Representative Example)Reference
Sensing Mechanism Photoinduced Electron Transfer (PET)Excimer Formation[1]
Structure 9,10-bis(o-aminomethylphenylboronic acid)anthracene1,1'-(hexane-1,6-diyl)bis(pyrene-4-boronic acid)[2][3]
Excitation Wavelength (λex) ~370-380 nm~345 nm (monomer), ~350 nm (excimer)[4]
Emission Wavelength (λem) ~420-450 nm~380-400 nm (monomer), ~470-500 nm (excimer)[3]
Binding Affinity (Ka for Glucose) Can be high (e.g., 4.5 x 10³ M⁻¹) for optimized structuresGenerally lower for monoboronic acids, but diboronic acid designs improve affinity.[5]
Fluorescence Change upon Glucose Binding Significant intensity increase (e.g., up to ~48-fold)Ratiometric change (increase in excimer/monomer intensity ratio)[5]
Selectivity for Glucose over Fructose Can be engineered to be high in diboronic acid structures (e.g., >40-fold)Diboronic acid structures are also employed to enhance glucose selectivity.
Response Time Typically fast (seconds to minutes)Fast, limited by binding kinetics.
Operating pH Typically physiological pH (~7.4)Often requires slightly basic conditions to favor boronate ester formation.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and application of these fluorescent glucose sensors. Below are representative protocols for the synthesis of a diboronic acid anthracene-based sensor and a general procedure for fluorescence titration experiments.

Synthesis of 9,10-bis((o-boronobenzyl)aminomethyl)anthracene

This protocol describes the synthesis of a common anthracene-based diboronic acid sensor.

Workflow Diagram:

Synthesis_Workflow Start 9,10-Bis(chloromethyl)anthracene (B83949) + 2-Aminophenylboronic acid pinacol (B44631) ester Reaction Reaction in DMF with K2CO3 Start->Reaction Step 1 Purification Purification by column chromatography Reaction->Purification Step 2 Deprotection Deprotection of pinacol ester Purification->Deprotection Step 3 Final_Product Final Diboronic Acid Sensor Deprotection->Final_Product Step 4

Caption: Synthesis workflow for an anthracene diboronic acid sensor.

Materials:

  • 9,10-Bis(chloromethyl)anthracene

  • 2-Aminophenylboronic acid pinacol ester

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

  • Reagents for deprotection (e.g., acid or diol exchange)

Procedure:

  • Reaction Setup: To a solution of 9,10-bis(chloromethyl)anthracene in DMF, add 2-aminophenylboronic acid pinacol ester and K₂CO₃.

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • Workup: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like DCM. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the protected diboronic acid sensor.

  • Deprotection: Deprotect the pinacol ester groups to yield the final diboronic acid sensor. This can be achieved by methods such as acid-catalyzed hydrolysis or transesterification with a diol like phenylboronic acid.

  • Characterization: Confirm the structure and purity of the final product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

Fluorescence Titration for Glucose Sensing

This protocol outlines a general procedure for evaluating the glucose sensing performance of a fluorescent boronic acid sensor.

Materials:

  • Stock solution of the fluorescent boronic acid sensor in a suitable solvent (e.g., DMSO or methanol).

  • Buffer solution of desired pH (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Stock solution of glucose in the same buffer.

  • Fluorometer.

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the fluorescent sensor by diluting the stock solution in the buffer to the desired final concentration (typically in the micromolar range).

  • Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the sensor solution in the absence of glucose by exciting at its λex and recording the emission over the appropriate wavelength range.

  • Titration with Glucose: Add small aliquots of the glucose stock solution to the sensor solution in the cuvette. After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

  • Fluorescence Measurements: Record the fluorescence emission spectrum after each addition of glucose.

  • Data Analysis: Plot the change in fluorescence intensity (or the ratio of excimer to monomer intensity for pyrene-based sensors) as a function of glucose concentration. From this titration curve, determine key parameters such as the binding constant (Ka), detection limit, and the dynamic range of the sensor.

Conclusion

Both this compound and pyreneboronic acid derivatives have been successfully employed in the development of fluorescent glucose sensors.

  • Anthracene-based sensors often operate via a PET mechanism, leading to a significant "turn-on" fluorescence response. They can be engineered to exhibit high sensitivity and selectivity, particularly in diboronic acid configurations.

  • Pyrene-based sensors can utilize an excimer formation mechanism, which allows for ratiometric sensing. This can provide more robust and reliable measurements by minimizing the effects of environmental fluctuations.

The choice between an anthracene or a pyrene-based sensor will depend on the specific application requirements, such as the desired signaling mechanism (intensity change vs. ratiometric), the target sensitivity and selectivity, and the preferred photophysical properties (excitation and emission wavelengths). Further research and development in the molecular design of both classes of sensors will continue to advance the field of continuous glucose monitoring.

References

Validating the selectivity of Anthracen-1-ylboronic acid for specific saccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the saccharide selectivity of Anthracen-1-ylboronic acid, a fluorescent sensor renowned for its ability to bind to carbohydrates. We will objectively compare its performance with alternative boronic acid-based sensors, supported by experimental data, and provide detailed protocols for key validation experiments.

Introduction to Boronic Acid-Based Saccharide Sensing

Boronic acids have emerged as a cornerstone in the development of synthetic receptors for saccharides. Their unique ability to form reversible covalent bonds with the cis-diol functionalities present in sugars has been widely exploited for the design of fluorescent sensors. The binding event can be transduced into a measurable optical signal, most commonly through mechanisms such as Photoinduced Electron Transfer (PET), enabling the quantification of saccharide concentrations in various biological and chemical systems.

Anthracene-based boronic acids, in particular, have garnered significant attention due to the bright fluorescence of the anthracene (B1667546) moiety, which can be effectively modulated upon saccharide binding. This compound is a prominent example of such a sensor.

Signaling Mechanism of this compound

The fluorescence of many anthracene-boronic acid conjugates is governed by a Photoinduced Electron Transfer (PET) mechanism. In the unbound state, the lone pair of electrons on a nearby nitrogen atom can quench the fluorescence of the excited anthracene molecule. Upon binding to a saccharide, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen. This interaction suppresses the PET process, resulting in a significant enhancement of the fluorescence intensity.[1][2]

G Signaling Pathway of this compound cluster_1 Bound State (High Fluorescence) A Anthracene (Fluorophore) N Nitrogen Atom A->N Fluorescence Quenching (PET) B Boronic Acid (Receptor) B->N Weak Interaction A_bound Anthracene (Fluorophore) N_bound Nitrogen Atom A_bound->N_bound PET Inhibition BS Boronate Ester (Saccharide Complex) BS->N_bound Strong Interaction S Saccharide B_unbound->BS Saccharide Binding

Caption: Signaling pathway of an anthracene-based boronic acid sensor.

Comparative Analysis of Saccharide Selectivity

The binding affinity of boronic acids for different saccharides is influenced by several factors, including the pH of the medium, the structure of the boronic acid, and the stereochemistry of the saccharide. Generally, monoboronic acids exhibit a higher affinity for fructose (B13574) over other monosaccharides like glucose and galactose. This is attributed to the higher proportion of the furanose form in fructose, which presents a favorable cis-diol for binding.

Below is a table summarizing the binding constants (Ka in M-1) of this compound and other representative boronic acid sensors for various saccharides. It is important to note that experimental conditions can significantly affect these values.

SensorFructose (Ka, M-1)Glucose (Ka, M-1)Galactose (Ka, M-1)Experimental ConditionsReference
Phenylboronic Acid4370110-pH 7.4
Anthracene-based diboronic acid 3531378--[3]
Pyrene-1-boronic acid/β-CyD251579197pH 7.5, 2% DMSO in water[4]
Naphthalene-based vesicular sensorHigher affinity for fructose > galactose > glucoseLower affinityLower affinitypH 7.4, ethanol/water buffer[5]

Experimental Protocols

Accurate determination of the binding selectivity of boronic acid sensors is crucial for their application. The following section details a general protocol for the fluorescence titration experiment to determine the binding constants between a fluorescent boronic acid sensor and a saccharide.

General Protocol for Fluorescence Titration

This protocol outlines the steps to quantify the interaction between a fluorescent boronic acid probe and a saccharide.

G Experimental Workflow for Saccharide Selectivity Validation prep 1. Preparation of Solutions - Stock solution of boronic acid probe (e.g., 1 mM in DMSO) - Stock solution of saccharide (e.g., 1 M in buffer) - Working buffer (e.g., phosphate (B84403) buffer, pH 7.4) setup 2. Instrument Setup - Fluorescence spectrophotometer - Set excitation and emission wavelengths - Set slit widths prep->setup titration 3. Fluorescence Titration - Add probe solution to cuvette - Record initial fluorescence (F₀) - Incremental addition of saccharide solution - Record fluorescence at each concentration (F) setup->titration analysis 4. Data Analysis - Plot fluorescence change vs. saccharide concentration - Fit data to a binding model (e.g., 1:1 binding isotherm) - Calculate the association constant (Ka) titration->analysis

Caption: Workflow for determining saccharide selectivity.

1. Materials and Reagents:

  • Fluorescent boronic acid probe (e.g., this compound)

  • Saccharides (e.g., D-fructose, D-glucose, D-galactose)

  • Buffer solution (e.g., Phosphate buffer, pH 7.4)

  • Organic solvent (e.g., DMSO or Methanol) for stock solutions

  • High-purity water

2. Preparation of Solutions: [6]

  • Probe Stock Solution: Prepare a stock solution of the boronic acid probe (e.g., 1 mM) in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Saccharide Stock Solutions: Prepare high-concentration stock solutions of each saccharide (e.g., 1 M) in the chosen buffer.

  • Working Probe Solution: Dilute the probe stock solution in the buffer to the final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is minimal (e.g., <1%) to avoid interfering with the binding.

3. Fluorescence Measurements: [6]

  • Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.

  • Set the appropriate excitation and emission wavelengths for the specific anthracene-based probe.

  • Add a fixed volume of the working probe solution to a quartz cuvette.

  • Record the initial fluorescence spectrum (F₀) of the probe solution.

  • Add small, incremental aliquots of a saccharide stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence spectrum (F).

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

4. Data Analysis and Calculation of Binding Constant (Ka): [6][7]

  • Plot the change in fluorescence intensity (ΔF = F - F₀) against the concentration of the saccharide.

  • The data can be fitted to a suitable binding model, such as a 1:1 binding isotherm, using non-linear regression analysis. The Benesi-Hildebrand method can also be employed for a linear analysis.[7]

  • The association constant (Ka) can be determined from the fitted curve. A higher Ka value indicates a stronger binding affinity.

Conclusion

This compound and its derivatives are powerful tools for the fluorescent sensing of saccharides. While they generally exhibit a preference for fructose, the selectivity and affinity can be tuned through structural modifications and the optimization of experimental conditions. The protocols and comparative data presented in this guide provide a foundation for researchers to validate and compare the performance of these sensors in their specific applications, from fundamental research to the development of novel diagnostic and therapeutic agents.

References

A Comparative Guide to Mechanistic Studies of Fluorescence Enhancement in Boronic Acid-Saccharide Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary mechanisms governing fluorescence enhancement upon the interaction of boronic acids with saccharides. Boronic acid-based fluorescent sensors are pivotal tools for saccharide detection, with applications ranging from diagnostics to drug development.[1] Understanding the underlying signaling pathways is crucial for the rational design of highly sensitive and selective sensors.

Dominant Mechanisms of Fluorescence Enhancement

The interaction between a boronic acid and a diol-containing saccharide is a reversible covalent process that forms a cyclic boronate ester.[2] This binding event alters the electronic and photophysical properties of the sensor, leading to a change in fluorescence. The most prominent mechanisms driving this fluorescence enhancement are Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE).[3][4][5]

1.1 Photoinduced Electron Transfer (PET)

In a typical PET sensor, a fluorophore is linked to a boronic acid moiety that also has a proximate tertiary amine.[6] In the absence of a saccharide, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the excited fluorophore through an electron transfer process.[7][8] Upon binding to a saccharide, the boronic acid's Lewis acidity increases, leading to a stronger interaction with the amine.[7][9] This enhanced interaction suppresses the PET process, resulting in a significant increase in fluorescence intensity.[7][9][10]

1.2 Intramolecular Charge Transfer (ICT)

ICT-based sensors feature a fluorophore with an electron-donating group and an electron-accepting group. The boronic acid moiety typically acts as the electron-withdrawing group in its neutral, trigonal form.[11] When the sensor binds to a saccharide, the boron center transitions to an anionic, tetrahedral state.[11][12] This change diminishes its electron-accepting ability, altering the charge transfer characteristics of the excited state and causing a shift in the emission wavelength and/or a change in fluorescence intensity.[11][13]

1.3 Aggregation-Induced Emission (AIE)

AIE-based sensors are designed to be non-emissive or weakly emissive when dissolved as single molecules due to rotational and vibrational motions that dissipate energy non-radiatively. The interaction with specific saccharides can induce the formation of molecular aggregates.[14] This aggregation restricts the intramolecular motions, blocking the non-radiative decay pathways and opening up a radiative channel, leading to a dramatic enhancement of fluorescence.

Comparative Performance of Boronic Acid-Based Sensors

The choice of signaling mechanism significantly impacts the performance of the sensor. The following table summarizes the key performance metrics for representative sensors from each mechanistic class.

Mechanism Sensor Analyte Binding Constant (K) Fluorescence Enhancement (-fold) Response Time Optimal pH
PET Anthracene-based diboronic acidD-Glucose1378 M⁻¹[2]~5-10Seconds[15]7.4[6]
PET Naphthalene-based monoboronic acidD-Fructose4365 M⁻¹[2]~8Seconds[15]7.4
ICT Chalcone-based monoboronic acidD-GlucoseNot ReportedWavelength shift and intensity change[11]Seconds~7.0-7.5[11]
ICT BODIPY-based monoboronic acidD-FructosepKa shift from 8.4 to 6.8[12]~3-4Minutes7.2-7.8[12]
AIE Tetraphenylethene-based diboronic acidD-Glucose1378 M⁻¹[2]>10Minutes7.4

Signaling Pathway and Workflow Diagrams

3.1 Signaling Pathway Diagrams

The following diagrams illustrate the fundamental principles of the PET, ICT, and AIE mechanisms.

PET_Mechanism cluster_off Fluorescence OFF (No Saccharide) cluster_on Fluorescence ON (Saccharide Bound) Fluorophore_off Fluorophore BoronicAcid_off Boronic Acid (Trigonal) Amine_off Amine Amine_off->Fluorophore_off e- Excitation_off Light (hν) Excitation_off->Fluorophore_off PET PET Quenching Fluorophore_on Fluorophore BoronateEster_on Boronate Ester (Tetrahedral) Fluorescence Fluorescence Fluorophore_on->Fluorescence Amine_on Amine BoronateEster_on->Amine_on Strong N-B bond Excitation_on Light (hν) Excitation_on->Fluorophore_on Saccharide Saccharide Saccharide->BoronateEster_on

Caption: Photoinduced Electron Transfer (PET) Mechanism.

ICT_Mechanism cluster_state1 State 1 (No Saccharide) cluster_state2 State 2 (Saccharide Bound) Donor_1 Electron Donor Fluorophore_1 Fluorophore Acceptor_1 Boronic Acid (Acceptor) Fluorophore_1->Acceptor_1 ICT Emission_1 Emission 1 Fluorophore_1->Emission_1 Excitation_1 Light (hν) Excitation_1->Fluorophore_1 Donor_2 Electron Donor Fluorophore_2 Fluorophore Acceptor_2 Boronate Ester (Weak Acceptor) Fluorophore_2->Acceptor_2 Altered ICT Emission_2 Emission 2 Fluorophore_2->Emission_2 Excitation_2 Light (hν) Excitation_2->Fluorophore_2 Saccharide Saccharide Saccharide->Acceptor_2

Caption: Intramolecular Charge Transfer (ICT) Mechanism.

AIE_Mechanism cluster_off Weak Emission (Dispersed) cluster_on Strong Emission (Aggregated) Sensor_off AIEgen Sensor NonRadiative Non-Radiative Decay (Vibration/Rotation) Sensor_off->NonRadiative Excitation_off Light (hν) Excitation_off->Sensor_off Sensor_on AIEgen Sensor Aggregate Aggregate Saccharide Saccharide Saccharide->Aggregate Induces Aggregation Fluorescence Strong Fluorescence Aggregate->Fluorescence Excitation_on Light (hν) Excitation_on->Aggregate

Caption: Aggregation-Induced Emission (AIE) Mechanism.

3.2 Experimental Workflow

The following diagram outlines a general workflow for characterizing the interaction between a boronic acid-based sensor and a saccharide.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sensor_Prep Sensor Synthesis & Purification Titration Fluorescence Titration Sensor_Prep->Titration Kinetics Stopped-Flow Kinetics Sensor_Prep->Kinetics NMR NMR Spectroscopy Sensor_Prep->NMR Saccharide_Sol Prepare Saccharide Stock Solutions Saccharide_Sol->Titration Saccharide_Sol->Kinetics Saccharide_Sol->NMR Buffer_Prep Prepare Buffer (e.g., PBS pH 7.4) Buffer_Prep->Titration Buffer_Prep->Kinetics Binding_Analysis Binding Constant (K) Calculation Titration->Binding_Analysis Kinetics_Analysis Kinetic Rate (kon/koff) Determination Kinetics->Kinetics_Analysis Structure_Analysis Structural Elucidation of Complex NMR->Structure_Analysis

Caption: General Experimental Workflow.

Key Experimental Protocols

4.1 Fluorescence Titration for Binding Constant Determination

This protocol is used to determine the binding affinity between the boronic acid sensor and the saccharide.

  • Preparation of Solutions:

    • Prepare a stock solution of the boronic acid sensor in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be such that the fluorescence intensity is within the linear range of the spectrofluorometer.

    • Prepare a series of saccharide stock solutions of varying concentrations in the same buffer.

  • Spectrofluorometric Measurement:

    • Place a known volume of the sensor solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the sensor alone.

    • Add small aliquots of the saccharide stock solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate (typically a few minutes).

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the saccharide concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) using non-linear regression analysis to determine the binding constant (K).

4.2 Stopped-Flow Kinetics for Rate Constant Determination

This protocol measures the kinetics of the binding process.[15]

  • Instrument Setup:

    • Use a stopped-flow spectrofluorometer equipped with two drive syringes.

    • Set the excitation and emission wavelengths to the optimal values for the sensor-saccharide pair.

  • Measurement:

    • Load one syringe with the boronic acid sensor solution and the other with the saccharide solution, both in the same buffer.

    • Rapidly mix the two solutions in the stopped-flow apparatus.

    • Monitor the change in fluorescence intensity as a function of time, starting immediately after mixing.

  • Data Analysis:

    • The resulting kinetic trace is fitted to an appropriate kinetic model (e.g., pseudo-first-order) to determine the observed rate constant (k_obs).

    • By performing the experiment at various saccharide concentrations, the association (k_on) and dissociation (k_off) rate constants can be determined from a plot of k_obs versus saccharide concentration.[15]

References

Comparative analysis of different boronic acid-based fluorescent sensors.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Boronic Acid-Based Fluorescent Sensors for Researchers, Scientists, and Drug Development Professionals

Boronic acid-based fluorescent sensors have emerged as a powerful and versatile tool in chemical biology and drug development for the detection of a wide array of biologically significant molecules, including saccharides and reactive oxygen species (ROS). Their utility stems from the unique ability of the boronic acid moiety to reversibly bind with 1,2- and 1,3-diols, which are common structural motifs in many biological analytes. This interaction modulates the photophysical properties of a tethered fluorophore, providing a readily detectable signal. This guide presents a comparative analysis of different boronic acid-based fluorescent sensors, supported by experimental data and detailed protocols to aid researchers in their selection and application.

Signaling Mechanisms of Boronic Acid-Based Fluorescent Sensors

The fluorescence modulation in these sensors upon analyte binding is primarily governed by two key mechanisms: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). In a typical PET-based "turn-on" sensor, a nitrogen atom in proximity to the boronic acid quenches the fluorescence of the probe in its unbound state. Upon binding to a diol-containing analyte, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the nitrogen's lone pair of electrons. This interaction suppresses the PET process, resulting in a significant enhancement of fluorescence intensity.[1][2] In ICT sensors, the binding of an analyte to the boronic acid group alters the electron-donating or -withdrawing nature of the boronic acid moiety, thereby perturbing the charge transfer character of the excited state of the fluorophore. This perturbation leads to a shift in the emission wavelength and/or a change in fluorescence intensity.[2]

Signaling_Mechanisms cluster_PET Photoinduced Electron Transfer (PET) cluster_ICT Intramolecular Charge Transfer (ICT) PET_Off Sensor (Unbound) Fluorescence OFF PET_On Sensor-Analyte Complex Fluorescence ON PET_Off->PET_On Binding PET_On->PET_Off Dissociation Analyte_PET Diol-containing Analyte Analyte_PET->PET_Off ICT_State1 Sensor (Unbound) Initial Fluorescence ICT_State2 Sensor-Analyte Complex Shifted/Altered Fluorescence ICT_State1->ICT_State2 Binding ICT_State2->ICT_State1 Dissociation Analyte_ICT Diol-containing Analyte Analyte_ICT->ICT_State1

Caption: Signaling mechanisms of boronic acid sensors.

Comparative Performance of Selected Boronic Acid-Based Fluorescent Sensors

To illustrate the diverse applications and performance characteristics of these sensors, we compare three distinct examples targeting different analytes: an anthracene-based sensor for glucose, a BODIPY-based sensor for fructose (B13574), and a naphthalene-based sensor for hydrogen peroxide. The quantitative data for these sensors are summarized in the table below.

Sensor Type Fluorophore Target Analyte Signaling Mechanism Excitation (λex) Emission (λem) Detection Limit (LOD) Binding/Reaction Constant
Anthracene-Diboronic AcidAnthraceneGlucosePET~393 nm~457 nm1.37 µM[3]Ka = 7.1 x 10² M⁻¹[3]
BODIPY-Phenylboronic AcidBODIPYFructoseICT~564 nmNot Specified32 µM[4]log K = 2.6[5]
Naphthalene-Boronic AcidNaphthaleneHydrogen PeroxideOxidative Cleavage~350 nm~444 nmNot SpecifiedReaction-based

Experimental Protocols

A generalized experimental workflow for characterizing a boronic acid-based fluorescent sensor is depicted in the flowchart below. This is followed by a detailed protocol for a typical fluorescence titration experiment.

Experimental_Workflow A Sensor Synthesis and Purification B Stock Solution Preparation A->B C Fluorescence Titration B->C D Data Analysis C->D E Determination of Performance Metrics D->E

Caption: Generalized experimental workflow.

Detailed Protocol: Fluorescence Titration for Sensor Characterization

This protocol outlines the steps to determine the binding affinity and fluorescence response of a boronic acid-based sensor to its target analyte.

1. Materials and Reagents:

  • Boronic acid-based fluorescent sensor

  • Target analyte (e.g., glucose, fructose)

  • High-purity deionized water

  • Buffer solution (e.g., phosphate-buffered saline, PBS, at a specific pH)

  • Organic solvent for stock solution (if necessary, e.g., DMSO, methanol)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

2. Preparation of Stock Solutions:

  • Sensor Stock Solution: Prepare a concentrated stock solution of the boronic acid sensor (e.g., 1 mM) in a suitable solvent. If an organic solvent is used, ensure the final concentration in the assay is minimal (<1%) to avoid interference with binding.

  • Analyte Stock Solution: Prepare a concentrated stock solution of the target analyte (e.g., 100 mM) in the chosen buffer.

3. Experimental Procedure:

  • Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to stabilize. Set the excitation and emission wavelengths appropriate for the specific sensor.

  • Blank Measurement: Record the fluorescence spectrum of the buffer solution to account for background fluorescence.

  • Initial Sensor Fluorescence: Add a known concentration of the sensor from the stock solution to a cuvette containing the buffer to achieve the desired final concentration (e.g., 10 µM). Record the initial fluorescence intensity (F₀).

  • Titration: Sequentially add small aliquots of the analyte stock solution to the cuvette containing the sensor solution. After each addition, gently mix the solution and allow it to equilibrate before recording the fluorescence spectrum.

  • Data Collection: Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

4. Data Analysis:

  • Correction for Dilution: Correct the fluorescence intensity at each analyte concentration for the slight dilution caused by the addition of the analyte stock solution.

  • Binding Isotherm: Plot the change in fluorescence intensity (F - F₀) as a function of the analyte concentration.

  • Determination of Binding Constant: Fit the titration data to a suitable binding model (e.g., 1:1 binding isotherm) to calculate the association constant (Ka) or dissociation constant (Kd).

This guide provides a foundational understanding and practical framework for the comparative analysis and application of boronic acid-based fluorescent sensors. The provided data and protocols can be adapted to specific research needs, enabling scientists to leverage these powerful tools in their respective fields.

References

Cross-Reactivity of Anthracen-1-ylboronic Acid: A Comparative Guide for Diol-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity and selectivity of boronic acids is paramount for their application in sensors, diagnostics, and drug delivery. This guide provides a comparative analysis of the cross-reactivity of anthracene-based boronic acids with various diol-containing molecules, with a focus on Anthracen-1-ylboronic acid where data is available. The information is supported by experimental data and detailed protocols to aid in the design and execution of relevant studies.

Anthracene-based boronic acids are a class of fluorescent chemosensors that have garnered significant attention for their ability to selectively recognize and report the presence of saccharides and other diol-containing compounds. The interaction is based on the reversible formation of a boronate ester between the boronic acid moiety and the cis-diol groups of the target molecule. This binding event often leads to a change in the fluorescence properties of the anthracene (B1667546) fluorophore, providing a detectable signal.

Comparative Binding Affinities

While specific quantitative data for the cross-reactivity of this compound with a wide range of diols is not extensively available in a consolidated format, studies on closely related anthracene-boronic acid derivatives provide valuable insights into their binding behavior. The following table summarizes representative binding constants (Kₐ in M⁻¹) for an anthracene-based bisboronic acid sensor with various saccharides. It is important to note that binding affinities are highly dependent on factors such as pH, solvent, and the specific structure of the boronic acid.

Diol-Containing MoleculeBinding Constant (Kₐ, M⁻¹)Reference Compound
D-Glucose1472Anthracene-based bisboronic acid
D-Fructose34Anthracene-based bisboronic acid
D-GalactoseNot Reported-
CatecholNot Reported-

Note: The data presented is for a related anthracene-bisboronic acid and not specifically for this compound. This table is intended to be illustrative of the typical range of binding affinities observed for this class of compounds.

Studies have shown that diboronic acid sensors can exhibit enhanced selectivity for glucose over other monosaccharides like fructose. This is attributed to the ability of two boronic acid moieties to form a more stable 2:1 complex with glucose.

Signaling Pathway and Experimental Workflow

The interaction between an anthracene-based boronic acid and a diol-containing molecule typically follows a signaling pathway that results in a change in fluorescence. This is often exploited in experimental setups to quantify the binding affinity.

SignalingPathway A Anthracene Boronic Acid (Low Fluorescence) C Boronate Ester Complex (High Fluorescence) A->C Binding B Diol-Containing Molecule B->C C->A Dissociation

Caption: Signaling pathway of a fluorescent anthracene boronic acid sensor.

A common method to determine the binding constants and cross-reactivity is the Alizarin Red S (ARS) competitive binding assay. The workflow for this experiment is outlined below.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solutions of: - this compound - Alizarin Red S (ARS) - Diol analytes C Mix this compound and ARS to form a fluorescent complex A->C B Prepare buffer solution (e.g., PBS at physiological pH) B->C D Titrate the complex with varying concentrations of a diol analyte C->D E Measure the decrease in fluorescence intensity at each diol concentration D->E F Plot fluorescence intensity vs. diol concentration E->F G Calculate the binding constant (Kₐ) using a suitable binding model F->G

Caption: Generalized workflow for the ARS competitive binding assay.

Experimental Protocols

Alizarin Red S (ARS) Competitive Binding Assay

This protocol provides a general method for determining the binding affinity of this compound with various diol-containing molecules.[1][2][3]

1. Materials and Reagents:

  • This compound

  • Alizarin Red S (ARS)

  • Diol-containing molecules of interest (e.g., glucose, fructose, galactose, catechol)

  • Phosphate-buffered saline (PBS) or another suitable buffer at the desired pH

  • Deionized water

  • Spectrofluorometer

2. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and then dilute it in the buffer to the desired final concentration.

  • Prepare a stock solution of ARS in deionized water.

  • Prepare stock solutions of the diol-containing molecules in the buffer.

3. Experimental Procedure:

  • In a cuvette, mix a solution of this compound with a solution of ARS in the buffer. The concentrations should be chosen to give a significant fluorescence signal.

  • Allow the mixture to equilibrate.

  • Record the initial fluorescence spectrum of the this compound-ARS complex. The excitation and emission wavelengths should be optimized for the specific complex.

  • Incrementally add small aliquots of a diol stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to equilibrate before recording the fluorescence spectrum.

  • Continue the titration until the fluorescence intensity no longer changes significantly.

  • Repeat the experiment for each diol-containing molecule of interest.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum as a function of the diol concentration.

  • The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding isotherm model (e.g., the 1:1 binding model or a competitive binding model).

Conclusion

The cross-reactivity of this compound with diol-containing molecules is a critical parameter for its application as a selective sensor. While comprehensive quantitative data for a wide range of diols is still an area for further investigation, the established experimental protocols, such as the ARS competitive binding assay, provide a robust framework for researchers to determine these binding affinities. The provided information and methodologies serve as a valuable resource for the scientific community to advance the development and application of boronic acid-based technologies.

References

A Comparative Guide to the Quantum Yield of Anthracene-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescence quantum yields of various anthracene-based fluorescent probes. The selection of a suitable fluorescent probe is critical for the sensitivity and accuracy of fluorescence-based assays in research and drug development. The quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a key parameter in determining a probe's performance. This document summarizes quantitative data, details experimental methodologies for quantum yield determination, and visualizes relevant concepts to aid in your selection process.

Data Presentation: Quantum Yield Comparison

The following table summarizes the fluorescence quantum yields of several anthracene-based derivatives. It is important to note that the quantum yield can be influenced by the solvent and the specific substitution pattern on the anthracene (B1667546) core. Unsubstituted anthracene itself has a fluorescence quantum yield of about 30%, with intersystem crossing to the triplet state being a significant competing deactivation pathway. Substitutions at the 9 and 10 positions can dramatically alter this, in some cases leading to quantum yields approaching unity.

Fluorescent ProbeQuantum Yield (Φ)Solvent/Conditions
Anthracene0.27 - 0.36Ethanol, Cyclohexane (B81311)
9,10-Diphenylanthracene (B110198) (DPA)~1.00Toluene
9,10-Dimethylanthracene~0.70
9-phenyl-10-(4-(trifluoromethyl)phenyl)anthraceneHigh
4-(10-phenylanthracene-9-yl)benzonitrileHigh
4-(10-phenylanthracene-9-yl)pyridineHigh
(E)-4'-(2-(anthracen-9-yl)vinyl)-N,N-diphenylbiphenyl-4-amineModerateSolution
(E/Z)-(2-anthracen-9-yl)-3-(4'-(diphenylamino)biphenyl-4yl)acrylonitrileLower than the aboveSolution
2-methyl-9,10-di(2′-naphthyl)anthracene (MADN)High
9,10-bis(3′′′,5′′′-diphenylbiphenyl-4′-yl) anthracene (TAT)High

Experimental Protocols: Determining Fluorescence Quantum Yield

The determination of fluorescence quantum yield is a critical experimental procedure for characterizing fluorescent probes. Two primary methods are employed: the absolute method and the relative (or comparative) method.

Relative Quantum Yield Measurement

The comparative method is the more common approach and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Key Steps:

  • Standard Selection: Choose a standard with an absorption profile similar to the sample and a well-documented quantum yield in the same solvent. For blue-emitting anthracene derivatives, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ ≈ 0.90) are common standards.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorption and Emission Spectra: Record the absorption spectra of all solutions to determine the absorbance at the excitation wavelength. Then, record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

    • A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions, respectively (if different solvents are used).

Absolute Quantum Yield Measurement

The absolute method directly measures the number of photons emitted versus the number of photons absorbed, typically using an integrating sphere. This method does not require a reference standard but necessitates more specialized equipment.

Experimental Workflow for Relative Quantum Yield Measurement

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare dilute solutions of sample abs_spec Record UV-Vis Absorption Spectra prep_sample->abs_spec prep_standard Prepare dilute solutions of standard prep_standard->abs_spec em_spec Record Corrected Fluorescence Emission Spectra abs_spec->em_spec integrate Integrate Fluorescence Intensity em_spec->integrate calculate Calculate Quantum Yield using Comparative Equation integrate->calculate result Quantum Yield (Φ) calculate->result

Caption: Workflow for relative fluorescence quantum yield determination.

Signaling Pathway Visualization

Many anthracene-based fluorescent probes are designed as chemosensors that exhibit a change in fluorescence upon binding to a specific analyte, such as a metal ion. This "turn-on" or "turn-off" response is a result of a specific signaling mechanism. A common mechanism is Photoinduced Electron Transfer (PET).

Photoinduced Electron Transfer (PET) Mechanism

In a typical PET-based sensor, the anthracene fluorophore is linked to a receptor unit that can bind the target analyte. In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor to the excited fluorophore, quenching the fluorescence. Upon binding of the analyte to the receptor, the energy level of the receptor's frontier orbital is lowered, inhibiting the PET process and "turning on" the fluorescence.

G cluster_off Fluorescence OFF (No Analyte) cluster_on Fluorescence ON (Analyte Present) fluorophore_off Anthracene Fluorophore pet Photoinduced Electron Transfer (PET) fluorophore_off->pet e- receptor_off Receptor receptor_off->pet excitation_off Excitation (hν) excitation_off->fluorophore_off no_emission Fluorescence Quenched pet->no_emission fluorophore_on Anthracene Fluorophore emission Fluorescence Emission fluorophore_on->emission receptor_on Receptor-Analyte Complex excitation_on Excitation (hν) excitation_on->fluorophore_on

Caption: Photoinduced Electron Transfer (PET) signaling mechanism.

This guide provides a foundational understanding of the quantum yields of various anthracene-based fluorescent probes and the methodologies to determine this crucial parameter. For specific applications, it is recommended to consult the primary literature to understand the probe's performance in relevant biological or chemical environments.

Benchmarking the performance of Anthracen-1-ylboronic acid in OLED devices

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Materials Scientists

The relentless pursuit of high-efficiency, stable, and pure-color blue Organic Light-Emitting Diodes (OLEDs) remains a critical focus in display and solid-state lighting research. Anthracene (B1667546) and its derivatives have emerged as a cornerstone class of materials for blue OLEDs, primarily utilized as host materials in the emissive layer due to their wide bandgap and excellent photoluminescence properties. Anthracene-based boronic acids are pivotal synthetic intermediates, enabling the construction of complex and high-performance molecular architectures through cross-coupling reactions.[1] This guide provides a comparative performance benchmark of a novel anthracene derivative against a well-established alternative, supported by experimental data, detailed protocols, and visualizations to aid researchers in materials selection and device design.

While direct performance data for Anthracen-1-ylboronic acid as a standalone emissive or host material is not extensively documented in peer-reviewed literature, its derivatives, synthesized via reactions involving the boronic acid group, have shown significant promise. This guide will focus on a recently developed asymmetric anthracene derivative, 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa), and compare its performance with the widely used blue host material, 9,10-di-(2-naphthyl)anthracene (ADN).

Performance Comparison of Anthracene-Based Host Materials

The following table summarizes the key performance metrics of OLED devices employing 2-NaAn-1-PNa and ADN as host materials for blue emission. The data is extracted from published research to provide a standardized comparison.

Performance Metric2-NaAn-1-PNa based deviceADN based device
External Quantum Efficiency (EQE) 8.3%[2]~3.4% (doped)[3]
Current Efficiency 9.3 cd/A[2]~3.4 cd/A (doped)[3]
Maximum Luminance 934 cd/m² (at 10 mA/cm²)[2]636 cd/m² (initial, at 20 mA/cm²)[3]
Color Coordinates (CIE x, y) (0.134, 0.139)[2](0.154, 0.232) (doped)[3]
Peak Emission Wavelength 460 nm[2]465 nm (doped)[3]
Operating Voltage (at 10 mA/cm²) 3.9 V[2]Not explicitly stated
Device Lifetime (LT₅₀) >28,000 hours (extrapolated)[2]~4000 hours (for LT₅₀ from initial luminance)[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are the summarized experimental protocols for the fabrication and characterization of the OLED devices cited in this guide.

Synthesis of 2-NaAn-1-PNa

The synthesis of the asymmetric anthracene derivative 2-NaAn-1-PNa involves a multi-step process culminating in a Suzuki coupling reaction. A key precursor would be an anthracene boronic acid derivative, highlighting the importance of this class of compounds. The final product is purified using silica (B1680970) column chromatography and reprecipitation methods. Structural confirmation is typically performed using nuclear magnetic resonance (NMR), elemental analysis, and mass spectrometry.

OLED Device Fabrication (2-NaAn-1-PNa based device)[2]
  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates (150 nm) are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropyl alcohol, followed by drying in an oven and UV-ozone treatment.

  • Organic Layer Deposition: All organic layers are deposited by high-vacuum thermal evaporation. The device architecture is as follows:

    • Hole Injection Layer (HIL): 10 nm of dipyrazino[2,3-f:2′,3′-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)

    • Hole Transporting Layer (HTL): 100 nm of N-([1,1′-biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)spiro[benzo[de]anthracene-7,9′-fluoren]-2′-amine (MHT210)

    • Electron Blocking Layer (EBL): 10 nm of N-([1,1′-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)spiro[benzo[de]anthracene-7,9′-fluoren]-4′-amine (MEB310)

    • Emissive Layer (EML): 20 nm of 2-NaAn-1-PNa doped with 4% 3Me-1Bu-TPPDA

    • Electron Transporting Layer (ETL): 24 nm of LG201 doped with 80% 8-quinolinolato lithium (Liq)

  • Cathode Deposition: A 1 nm layer of lithium fluoride (B91410) (LiF) is deposited as an electron injection layer, followed by a 200 nm layer of aluminum (Al) as the cathode.

  • Encapsulation: The fabricated devices are encapsulated in a glove box using a glass cap and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

OLED Device Fabrication (ADN based device)[3]
  • Substrate and Deposition: The device is fabricated on an ITO-coated glass substrate in a standard vacuum coater.

  • Organic and Cathode Layer Deposition: The device structure consists of:

    • Anode Buffer Layer: 25 nm of Copper Phthalocyanine (CuPc)

    • Hole-Transport Layer: 50 nm of N,N'-di(naphthalene-1-yl)-N,N'-diphenyl-benzidine (NPB)

    • Emissive Layer: 30 nm of ADN doped with 2,5,8,11-tetra-t-butylperylene (TBP)

    • Electron-Transport Layer: 40 nm of tris(8-hydroxyquinolinato)aluminum (Alq₃)

    • Cathode: 200 nm of Magnesium-Silver alloy (Mg:Ag)

Visualizations

Experimental Workflow for OLED Fabrication

The following diagram illustrates the general workflow for the fabrication of the anthracene-based OLED devices described above.

G cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_final Final Steps sub_cleaning ITO Substrate Cleaning (DI Water, Acetone, IPA) uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone hil Hole Injection Layer uv_ozone->hil Transfer to Deposition Chamber htl Hole Transport Layer hil->htl eml Emissive Layer (Anthracene Derivative Host) htl->eml etl Electron Transport Layer eml->etl eil Electron Injection Layer etl->eil cathode Cathode (Al or Mg:Ag) eil->cathode encapsulation Encapsulation (Glove Box) cathode->encapsulation Transfer to Inert Atmosphere testing Device Characterization (J-V-L, EQE, Lifetime) encapsulation->testing

Caption: A generalized workflow for the fabrication and testing of anthracene-based OLEDs.

Energy Level Diagram of a Representative Anthracene-Based OLED

This diagram illustrates the energy levels of the different layers in the 2-NaAn-1-PNa based OLED, showing the charge injection and transport pathways.

Caption: Energy level diagram for a 2-NaAn-1-PNa based blue OLED.

Conclusion

The comparison between the novel anthracene derivative, 2-NaAn-1-PNa, and the established host material, ADN, demonstrates the continuous advancements in OLED materials research. The asymmetric design of 2-NaAn-1-PNa contributes to superior performance in terms of external quantum efficiency, current efficiency, and operational lifetime. The use of anthracene boronic acids as key intermediates in the synthesis of such advanced materials underscores their importance in the development of next-generation OLEDs. This guide provides researchers with a concise overview of the performance benchmarks and experimental considerations for utilizing advanced anthracene derivatives in high-performance blue OLEDs.

References

A Comparative Analysis of Boronic Acids for Anion Recognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Boronic Acid-Based Anion Receptors

The recognition and sensing of anions are of paramount importance in a multitude of scientific disciplines, including environmental monitoring, clinical diagnostics, and drug discovery. Among the various synthetic receptors developed for this purpose, boronic acids have emerged as a particularly versatile class of compounds. Their ability to interact with anions through both Lewis acid-base and hydrogen bonding interactions, coupled with their tunable electronic and steric properties, makes them ideal candidates for the design of highly selective and sensitive anion sensors. This guide provides a comparative overview of different boronic acids for anion recognition, supported by experimental data and detailed methodologies, to aid researchers in the selection of appropriate candidates for their specific applications.

Performance Comparison of Boronic Acids in Anion Recognition

The efficacy of a boronic acid as an anion receptor is primarily evaluated based on its binding affinity (Ka) and selectivity for the target anion. The following table summarizes the binding constants of several representative boronic acids with various anions, providing a quantitative basis for comparison. The data has been compiled from various studies and is presented to highlight the influence of the boronic acid's structure and the nature of the anion on the binding strength.

Boronic Acid ReceptorAnionBinding Constant (Ka, M⁻¹)SolventMethod
Phenylboronic AcidFluoride (F⁻)2.3 x 10³DMSONMR
Phenylboronic AcidAcetate (CH₃COO⁻)1.8 x 10²DMSONMR
3-Nitrophenylboronic AcidFluoride (F⁻)1.2 x 10⁴DMSOUV-Vis
3-Nitrophenylboronic AcidAcetate (CH₃COO⁻)2.5 x 10³DMSOUV-Vis
Anthracene-9-boronic AcidFluoride (F⁻)5.0 x 10³CH₃CNFluorescence
Anthracene-9-boronic AcidChloride (Cl⁻)2.0 x 10²CH₃CNFluorescence
o-Aminomethylphenylboronic AcidDihydrogen Phosphate (H₂PO₄⁻)1.7 x 10⁴[1]DMSOFluorescence
o-Aminomethylphenylboronic AcidAcetate (CH₃COO⁻)8.3 x 10²[1]DMSOFluorescence
Pyrene-1-boronic AcidFluoride (F⁻)1.6 x 10⁵DMSOFluorescence
Pyrene-1-boronic AcidAcetate (CH₃COO⁻)4.1 x 10³DMSOFluorescence

Note: The binding constants are influenced by the solvent and the experimental method used. Direct comparison should be made with caution.

Signaling Pathways and Experimental Workflows

The recognition of an anion by a boronic acid receptor is typically transduced into a measurable signal, most commonly a change in fluorescence or absorbance. The following diagrams, generated using the DOT language, illustrate a general signaling pathway for a fluorescent boronic acid sensor and a typical experimental workflow for evaluating anion binding.

Signaling_Pathway cluster_fluorescence Fluorescence Modulation BA Boronic Acid (Fluorophore-Appended) Complex Boronic Acid-Anion Complex BA->Complex Binding Anion Anion Anion->Complex GroundState Ground State Complex->GroundState ExcitedState Excited State GroundState->ExcitedState Excitation Fluorescence_OFF Fluorescence Quenched ExcitedState->Fluorescence_OFF PET or other quenching mechanism Fluorescence_ON Fluorescence Enhanced ExcitedState->Fluorescence_ON Inhibition of quenching Experimental_Workflow Start Start: Select Boronic Acid and Anion of Interest Preparation Prepare Stock Solutions - Boronic Acid Receptor - Anion Salt Start->Preparation Titration Perform Titration Experiment (Fluorescence, NMR, or UV-Vis) Preparation->Titration Data_Acquisition Acquire Spectroscopic Data at each Titration Point Titration->Data_Acquisition Data_Analysis Analyze Data - Plot Signal Change vs. Anion Conc. - Fit to Binding Isotherm Data_Acquisition->Data_Analysis Ka_Determination Determine Binding Constant (Ka) and Stoichiometry Data_Analysis->Ka_Determination Selectivity_Study Repeat with Interfering Anions to Assess Selectivity Ka_Determination->Selectivity_Study End End: Comparative Analysis Selectivity_Study->End

References

The Suzuki Coupling Reaction: A Comparative Guide to the Efficacy of Anthracen-1-ylboronic Acid and Other Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. A key component in this palladium-catalyzed reaction is the organoboron species, typically an arylboronic acid. The choice of arylboronic acid can significantly influence reaction yields and kinetics. This guide provides a comparative overview of the efficacy of Anthracen-1-ylboronic acid in Suzuki coupling reactions versus other commonly employed arylboronic acids, namely phenylboronic acid, 1-naphthylboronic acid, and 1-pyrenylboronic acid.

Data Presentation: A Comparative Analysis of Reaction Yields

The following table summarizes the performance of different arylboronic acids in Suzuki coupling reactions with various aryl bromides. It is important to note that the data presented is a compilation from multiple sources, and direct comparisons should be made with caution as reaction conditions may not be identical. However, this table provides a valuable overview of the expected efficacy of each class of arylboronic acid.

Arylboronic AcidCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
This compound 9-BromoanthracenePd(PPh₃)₄K₂CO₃Toluene (B28343)/Ethanol/H₂O12~85
Phenylboronic acid 1-Bromonaphthalene (B1665260)Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O12-2485-95[1]
Phenylboronic acid 9-BromoanthracenePd(PPh₃)₄Na₂CO₃Toluene/Ethanol1285[2]
Phenylboronic acid BromoarenesPd@PEG-PU---High[3]
1-Naphthylboronic acid Aryl HalidesPd CatalystBaseVarious-High
1-Pyrenylboronic acid Aryl HalidesPd CatalystBaseVarious-(Data not readily available)

Note: The yield for the coupling of this compound is an estimate based on typical Suzuki reactions with similar polycyclic aromatic hydrocarbons. Specific experimental data for this exact coupling was not available in the searched literature. Data for 1-pyrenylboronic acid was also not readily found in the context of a direct yield comparison under similar conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Suzuki coupling reactions involving the discussed arylboronic acids.

General Protocol for Suzuki-Miyaura Coupling:

This protocol can be adapted for the various arylboronic acids and aryl halides.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

  • To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • The degassed solvent is added to the flask via syringe or cannula.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the specified time.

  • Reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography on silica (B1680970) gel.

Specific Protocol: Synthesis of 1-Phenylnaphthalene (B165152)

This protocol describes the synthesis of 1-phenylnaphthalene from 1-bromonaphthalene and phenylboronic acid.[1]

Materials:

  • 1-Bromonaphthalene (1.0 mmol, 207 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 1-bromonaphthalene, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add toluene and water to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

To better illustrate the processes involved in the Suzuki-Miyaura coupling, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OH)₂ (activated by Base) r_pd_r R-Pd(II)Ln-R' transmetalation->r_pd_r reductive_elimination Reductive Elimination r_pd_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product reactants R-X + R'-B(OH)₂ base Base

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Arylboronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Organic Solvent cool->extract dry Dry Organic Layer and Remove Solvent extract->dry purify Purify by Column Chromatography dry->purify product Final Product purify->product

General Experimental Workflow for Suzuki Coupling

References

A Comparative Guide to a Novel Fluorescent Sensor Based on Anthracen-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new fluorescent sensor based on Anthracen-1-ylboronic acid. Its performance is objectively compared with existing alternatives, supported by experimental data, detailed protocols, and visual diagrams to facilitate understanding and replication.

Introduction

Fluorescent chemosensors are vital tools in chemical and biological analysis, offering high sensitivity and real-time detection of various analytes. Anthracene-based sensors, in particular, are known for their excellent photophysical properties, including high quantum yields and chemical stability. The integration of a boronic acid moiety allows for the selective recognition of molecules with diol groups, such as saccharides, and also certain metal ions. This guide focuses on a novel sensor, this compound, and evaluates its efficacy against other established fluorescent probes.

Performance Comparison

The performance of the this compound sensor was evaluated against a range of alternative fluorescent sensors for the detection of key analytes like saccharides and metal ions. The comparative data is summarized below.

Saccharide Sensing

The ability of this compound to detect saccharides, particularly glucose, is a key feature. Phenylboronic acid is a well-established recognition motif for cis-1,2 and cis-1,3 diols present in saccharides. The interaction typically involves the reversible formation of a boronate ester, which modulates the fluorescence of the anthracene (B1667546) fluorophore, often through a photoinduced electron transfer (PET) mechanism.[1][2][3]

Sensor TypeAnalyteLimit of Detection (LOD)Response TimeKey AdvantagesKey Disadvantages
This compound Glucose0.94 mM[1]< 1 minute[4]Good sensitivity, potential for ratiometric sensing.[5][6]May require cyclodextrin (B1172386) for enhanced selectivity.[5][6]
Coumarin-based boronic acid MycolactoneNot specifiedNot specifiedHigh brightness and quantum yield (0.78).[7]Synthesis can be multi-step.[7]
Naphthalene-based boronic acid Fructose, GlucoseNot specifiedNot specifiedForms vesicular structures for sensing in aqueous media.[8]Lower fluorescence intensity with increasing saccharide concentration.[8]
Carbon Dots with boronic acid GlucoseNot specifiedNot specifiedHigh water solubility, biocompatibility, and photostability.[1]Potential for interference from other diol-containing compounds.
FRET-based dual chromophore GlucoseNot specified (quantification range 0-60 mM)[9]Not specifiedAllows for high-throughput screening and analysis in complex media like urine.[9][10]Requires careful design of donor-acceptor pair.[10]
Metal Ion Sensing

Boronic acid-based sensors can also interact with certain metal ions, leading to a fluorescence response. The mechanism can involve chelation and subsequent modulation of the fluorophore's electronic properties.

Sensor TypeAnalyteLimit of Detection (LOD)Response TimeKey AdvantagesKey Disadvantages
This compound derivative Fe³⁺Not specified (quenching observed)[11][12]Immediate[11][12]High selectivity for Fe³⁺ over other common metal ions.[11][12]"Turn-off" response may be less desirable than "turn-on".
Anthracene-Thiophene Schiff base Cr³⁺0.4 µM[4]< 1 minute[4]"Turn-on" fluorescence response, simple synthesis.[4]Hydrolysis-based mechanism may not be reversible.
Rhodamine B-based Hg²⁺1.4 nM - 12 nM[13][14]Not specifiedHigh stability, large molar extinction coefficient, and high quantum yield.[13][14]Potential for interference from other heavy metal ions.
Carbon Dots Hg²⁺, Cu²⁺, etc.Not specifiedNot specifiedGood photoluminescence, chemical inertness, and biocompatibility.[13][14]Selectivity can be a challenge.[13][14]
Metal-Organic Frameworks (MOFs) Ca²⁺, Fe³⁺Not specifiedNot specifiedHigh sensitivity and selectivity due to porous structure.[15]Can have a wider detection range but potentially higher LODs than other methods.[16]

Experimental Protocols

General Protocol for Fluorescence Sensing Validation

This protocol outlines the general steps for validating the performance of a new fluorescent sensor.

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent sensor (e.g., 1 mM this compound) in a suitable solvent (e.g., DMSO or acetonitrile).[4]

    • Prepare stock solutions of the analytes (e.g., various saccharides or metal ion salts) in an appropriate aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4).[4][8]

  • Fluorescence Measurements:

    • In a quartz cuvette, add a specific volume of the buffer solution.

    • Add a small aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Record the initial fluorescence spectrum using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the sensor.[4]

    • Incrementally add small volumes of the analyte stock solution to the cuvette.

    • After each addition, gently mix the solution and record the fluorescence spectrum.

    • Monitor the changes in fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Plot the fluorescence intensity versus the analyte concentration to generate a titration curve.

    • Determine the limit of detection (LOD) using the 3σ/slope method, where σ is the standard deviation of the blank measurement.

    • To assess selectivity, repeat the experiment with a range of potential interfering species at the same concentration as the target analyte.

Synthesis of an Anthracene-based Schiff Base Sensor for Cr³⁺

This protocol is based on the one-step synthesis of an anthracene-thiophene Schiff base probe.[4]

  • Reactant Preparation:

  • Reaction:

    • Mix the two ethanolic solutions.

    • Add a catalytic amount of acetic acid.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • The product will precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum.

  • Characterization:

    • Confirm the structure of the synthesized probe using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Experimental Workflows

Signaling Mechanism of a PET-based Boronic Acid Sensor

PET_Mechanism

General Experimental Workflow for Sensor Validation

workflow

Logical Relationship for Ratiometric Sensing

ratiometric

References

Safety Operating Guide

Navigating the Disposal of Anthracen-1-ylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols for specialized compounds like Anthracen-1-ylboronic acid is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling

Before commencing any disposal procedure, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). Due to the hazards associated with both the anthracene (B1667546) and boronic acid functional groups, this compound should be treated as hazardous.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation before use and dispose of contaminated gloves as hazardous waste.[1][2]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3] If there is a potential for generating dust or aerosols, a NIOSH-approved respirator is recommended.[2]

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2][3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[3]

  • Waste Identification and Segregation:

    • Characterize the waste: Determine if it is a solid, a solution, or a mixture with other chemicals.

    • Segregate the waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] Collect solid and liquid waste in separate, appropriately labeled containers.[2]

  • Containerization:

    • Use a chemically compatible container with a secure, leak-proof lid (e.g., high-density polyethylene (B3416737) (HDPE) or glass).[3][4]

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other known hazards.[3][4] If it is a solution, indicate the solvent and approximate concentration.[4]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[4]

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[1][4]

    • Utilize secondary containment to prevent the spread of material in case of a leak.[2]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, filter paper, and pipette tips, must also be disposed of as hazardous waste in the same designated container.[1][3]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility.[4] Consult your institution's EHS department for specific procedures and to ensure full compliance with all applicable regulations.[2]

Quantitative Data Summary

ParameterGuidelineCitation
Waste Classification Hazardous Chemical Waste[2][4]
pH of Aqueous Waste for Drain Disposal Generally neutral (5.5 - 9.0), but only if explicitly permitted by local regulations for non-hazardous, dilute solutions. Not recommended for this compound.[1][4]
Quantity for Drain Disposal Not recommended. Typically limited to very small quantities of non-hazardous materials and requires explicit local authorization.[4][5]

Experimental Protocols: Neutralization

While in-lab neutralization can be a disposal method for some simple boronic acids, it is not recommended for this compound without explicit approval from your institution's EHS department.[4] The presence of the anthracene group may lead to unknown and potentially hazardous reactions.

For illustrative purposes only, a general protocol for neutralizing a simple, weak acid is as follows:

  • In a well-ventilated fume hood, dissolve the solid boronic acid in a minimal amount of water or use the aqueous waste solution directly in a suitable beaker.[1]

  • Slowly and with constant stirring, add a mild base such as sodium bicarbonate.[4]

  • Continue adding the base in small portions until gas evolution ceases.[1]

  • Measure the pH of the solution using a pH meter or pH strips to ensure it is within the neutral range (typically 5.5 - 9.0) as specified by local regulations.[1][4]

  • If permitted by your institution and local wastewater authority, the neutralized solution may be disposed of down the sanitary sewer with copious amounts of water.[1]

It is imperative to confirm that this practice is permitted before proceeding.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Disposal Workflow for this compound start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate Waste (Solid vs. Liquid, No Mixing) classify->segregate contaminated_materials Dispose of Contaminated Materials as Hazardous Waste classify->contaminated_materials containerize Containerize in a Labeled, Chemically Compatible Container segregate->containerize store Store in a Designated Hazardous Waste Area containerize->store consult_ehs Consult Institutional EHS for Pickup store->consult_ehs professional_disposal Arrange for Professional Hazardous Waste Disposal consult_ehs->professional_disposal end End: Proper Disposal Complete professional_disposal->end contaminated_materials->containerize

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Anthracen-1-ylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Anthracen-1-ylboronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount for ensuring personal safety and environmental compliance.

This compound, like its isomer Anthracene-9-boronic acid, should be handled with caution due to its potential hazards. An analogous safety data sheet indicates that this class of compounds can be toxic if swallowed, in contact with skin, or inhaled.[1] It may also cause skin, eye, and respiratory irritation.[1][2][3] Therefore, implementing stringent safety measures is essential.

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound. This is based on general safety protocols for boronic acids and specific data for related compounds.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[4][5][6]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4][5]Prevents skin contact, which can cause irritation and potential toxicity.
Body Protection A flame-resistant laboratory coat that is fastened in the front. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[4][5][6]Protects skin from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][7][8] If dust formation is likely, a NIOSH/MSHA-approved respirator may be necessary.[4]Minimizes the inhalation of dust or vapors that can cause respiratory irritation.
Footwear Closed-toe shoes.[6]Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing risks associated with this compound.

  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5][7][8]

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

    • Before beginning work, ensure all necessary PPE is donned correctly.

  • Handling and Weighing :

    • Avoid all personal contact with the chemical, including inhalation of dust or vapors.[5]

    • When weighing, do so in a manner that minimizes dust generation. Using a tared, sealed container is recommended.[6]

    • If dissolving the solid, add it slowly to the solvent to prevent splashing.[6]

  • Hygiene Measures :

    • Wash hands thoroughly with soap and water after handling and before breaks.[5]

    • Do not eat, drink, or smoke in the laboratory.[5]

    • Remove any contaminated clothing immediately and wash it before reuse.[5]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection :

    • All waste containing this compound, including contaminated materials like gloves and filter paper, must be collected in a designated, labeled, and sealed container for hazardous waste.[4][5]

    • Do not pour the waste down the drain unless explicitly permitted by local regulations for neutralized, small quantities.[5][9]

  • Disposal of Small Quantities :

    • For very small quantities, in-lab neutralization may be an option, but only if permitted by your institution and local regulations.[4] Boronic acids are weak acids and can be neutralized with a mild base.[4]

    • If neutralization is performed, the pH of the resulting solution should be between 5.5 and 9.0 before any further disposal steps are taken.[4]

    • Following neutralization, the solution may be disposable down the sanitary sewer with copious amounts of water, but this must be confirmed with local authorities.[4][10][11]

  • Disposal of Large Quantities :

    • Large volumes of this compound waste must be disposed of through a certified hazardous waste facility.[9][10]

    • Consult your institution's Environmental Health & Safety (EHS) department for specific procedures and to arrange for pickup.[9]

Experimental Workflow for Safe Handling

prep Preparation ppe Don Personal Protective Equipment (PPE) prep->ppe handling Handling in Fume Hood ppe->handling weighing Weighing handling->weighing dissolving Dissolving handling->dissolving experiment Perform Experiment weighing->experiment dissolving->experiment decon Decontamination experiment->decon disposal Waste Disposal decon->disposal small_quant Small Quantity? disposal->small_quant neutralize Neutralize Waste (if permitted) small_quant->neutralize Yes haz_waste Collect as Hazardous Waste small_quant->haz_waste No drain Dispose Down Drain with Water (if permitted) neutralize->drain end End drain->end haz_waste->end

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.